2-iodobenzenesulfonic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNYBYLBTVLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380827 | |
| Record name | 2-iodobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63059-25-6 | |
| Record name | 2-iodobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodobenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Iodobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodobenzenesulfonic acid, a key intermediate in organic synthesis. This document details experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic and analytical workflows.
Introduction
This compound is an organoiodine compound of significant interest in synthetic chemistry. Its structure, featuring both a sulfonic acid group and an iodine atom on a benzene ring, imparts unique reactivity. It serves as a versatile precursor for the synthesis of various organic molecules and hypervalent iodine reagents, which are valuable in modern organic synthesis due to their selective and environmentally benign oxidizing properties. This guide outlines a reliable synthetic route to this compound and the analytical methods for its thorough characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. First, the more stable sodium salt, sodium 2-iodobenzenesulfonate, is synthesized from 2-aminobenzenesulfonic acid via a Sandmeyer-type reaction. Subsequently, the free acid is obtained by ion exchange chromatography.
Synthesis of Sodium 2-Iodobenzenesulfonate
The synthesis of sodium 2-iodobenzenesulfonate proceeds through the diazotization of 2-aminobenzenesulfonic acid followed by a reaction with potassium iodide.
Caption: Synthetic pathway for sodium 2-iodobenzenesulfonate.
Experimental Protocol:
A detailed protocol for the synthesis of sodium 2-iodobenzenesulfonate is as follows[1]:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminobenzenesulfonic acid in an aqueous solution of p-toluenesulfonic acid and acetonitrile. Stir the mixture for 10 minutes.
-
Diazotization: Cool the resulting suspension to 10–15 °C in an ice bath. Slowly add a solution of sodium nitrite and potassium iodide in distilled water.
-
Reaction: Stir the reaction mixture for an additional 10 minutes at low temperature, then allow it to warm to 20 °C and stir for 1 hour.
-
Workup: Quench the reaction by adding sodium thiosulfate until the mixture becomes colorless. Adjust the pH to 9–10 with a 1 M sodium bicarbonate solution.
-
Isolation: Collect the precipitate by filtration and wash it with hot ethanol and then acetone.
-
Drying: Dry the product to obtain sodium 2-iodobenzenesulfonate as an off-white solid.
Synthesis of this compound
The free acid is obtained from its sodium salt via ion exchange chromatography using a strong acid cation exchange resin.
References
A Technical Guide to 2-Iodobenzenesulfonic Acid: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzenesulfonic acid is a significant organic compound, primarily recognized for its role as a precursor to powerful hypervalent iodine reagents. This technical guide provides an in-depth overview of its chemical properties, molecular structure, and detailed experimental protocols for its synthesis and derivatization. The information is tailored for researchers, scientists, and drug development professionals who can leverage this versatile compound in advanced organic synthesis.
Core Concepts: CAS Number and Molecular Structure
This compound is an aromatic sulfonic acid with the chemical formula C₆H₅IO₃S.[1][2] It is characterized by a benzene ring substituted with an iodine atom and a sulfonic acid group at the ortho position. The anhydrous form of the compound is identified by the CAS number 63059-25-6 .[1][2] A hydrated form also exists. The presence of the strong electron-withdrawing sulfonic acid group adjacent to the iodine atom significantly influences the reactivity of the molecule, particularly enhancing the electrophilicity of the iodine center in its higher oxidation states.[3]
Molecular Structure
The molecular structure of this compound consists of a benzene ring where a sulfonic acid group (-SO₃H) and an iodine atom (I) are attached to adjacent carbon atoms (positions 1 and 2).
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound and its sodium salt is presented below. This data is crucial for its identification, handling, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 63059-25-6 | [1][2] |
| Molecular Formula | C₆H₅IO₃S | [1][2] |
| Molecular Weight | 284.07 g/mol | [1] |
| Appearance | White to almost white powder or crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| ¹H NMR (D₂O) | δ, ppm: 8.06 (d, J = 7.6 Hz, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.6 Hz, 1H) | [4] |
| ¹³C NMR (D₂O) | δ, ppm: 144.8, 142.1, 132.4, 128.4, 128.3, 90.9 | [4] |
Experimental Protocols
The primary utility of this compound in research and development lies in its conversion to the highly reactive oxidant, 2-iodoxybenzenesulfonic acid (IBS). The following sections detail the experimental procedures for the synthesis of the precursor, sodium 2-iodobenzenesulfonate, and its subsequent oxidation to IBS.
Synthesis of Sodium 2-Iodobenzenesulfonate
A common route for the synthesis of sodium 2-iodobenzenesulfonate involves a Sandmeyer-type reaction starting from 2-aminobenzenesulfonic acid.[4]
Protocol:
-
Diazotization: 2-Aminobenzenesulfonic acid (2 g, 11.6 mmol) is diazotized. (Note: The specific reagents and conditions for diazotization were not detailed in the provided search results but typically involve sodium nitrite and a strong acid like HCl at low temperatures).
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom onto the benzene ring.
-
Isolation and Purification: The product, sodium 2-iodobenzenesulfonate, is isolated from the reaction mixture. Purification can be achieved through recrystallization.
Oxidation of Sodium 2-Iodobenzenesulfonate to 2-Iodoxybenzenesulfonic Acid (IBS)
The oxidation of the iodine(I) center in sodium 2-iodobenzenesulfonate to the hypervalent iodine(V) species, IBS, is a key transformation. This can be achieved using various oxidizing agents.[3][5]
3.2.1. Oxidation using Oxone®
| Parameter | Value | Reference |
| Starting Material | Sodium 2-iodobenzenesulfonate | [3] |
| Oxidizing Agent | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | [3] |
| Solvent | Water | [3] |
| Temperature | 70 °C | [3] |
| Product | 2-Iodoxybenzenesulfonic acid (IBS) salt | [3] |
| ¹H NMR (D₂O) | δ, ppm: 8.29 (dd, 1 H), 8.05 (m, 2 H), 7.95 (m, 1 H) | [4] |
| ¹³C NMR (D₂O) | δ, ppm: 143.1, 139.7, 134.5, 133.7, 128.5, 122.6 | [4] |
Protocol:
-
Dissolve sodium 2-iodobenzenesulfonate in water.
-
Add Oxone® to the solution.
-
Heat the reaction mixture to 70 °C and stir. The reaction progress can be monitored by NMR spectroscopy.[4]
-
Upon completion, the product, the salt of 2-iodoxybenzenesulfonic acid, is present in the aqueous solution. It is important to note that the direct oxidation of free this compound can lead to the formation of 2-iodosylbenzenesulfonic acid (an iodine(III) species), especially under acidic conditions.[5][6]
3.2.2. Oxidation using Sodium Periodate
| Parameter | Value | Reference |
| Starting Material | Sodium 2-iodobenzenesulfonate | [3] |
| Oxidizing Agent | Sodium Periodate (NaIO₄) | [3] |
| Solvent | Water | [3] |
| Temperature | 60 °C | [3] |
| Product | 2-Iodoxybenzenesulfonic acid (IBS) salt | [3] |
| ¹H NMR (D₂O) | δ, ppm: 8.28 (d, J = 8.1 Hz, 1H), 8.03-7.99 (m, 2H), 7.90 (t, J = 7.5 Hz, 1H) | [4] |
| ¹³C NMR (D₂O) | δ, ppm: 142.8, 139.3, 134.1, 133.4, 128.2, 122.2 | [4] |
Protocol:
-
Dissolve sodium 2-iodobenzenesulfonate in water.
-
Add sodium periodate to the solution.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction by NMR spectroscopy.[4]
-
The resulting product is the sodium salt of 2-iodoxybenzenesulfonic acid.
Logical Workflow: Synthesis Pathway
The following diagram illustrates the synthetic pathway from 2-aminobenzenesulfonic acid to the powerful oxidizing agent, 2-iodoxybenzenesulfonic acid (IBS).
Applications in Research and Drug Development
While this compound itself is not reported to have direct biological activity, its derivative, 2-iodoxybenzenesulfonic acid (IBS), is an extremely active and selective oxidizing agent, making it highly valuable in synthetic chemistry.[3] For drug development professionals, IBS serves as a powerful tool for the synthesis of complex organic molecules, including potential drug candidates.
Key applications of IBS generated from this compound include:
-
Selective Oxidation of Alcohols: IBS is a highly efficient catalyst for the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[7][8] This is a fundamental transformation in the synthesis of many pharmaceutical intermediates.
-
C-H Bond Functionalization: It can be used in the oxidation of benzylic and alkane C-H bonds.[5]
-
Phenol Oxidation: Conversion of phenols to 1,2-quinones.[5]
-
Cyclization and Cross-Coupling Reactions: Facilitating the formation of complex cyclic structures and carbon-carbon or carbon-heteroatom bonds.[5]
The high reactivity of IBS, attributed to the electron-withdrawing sulfonic acid group, allows for these transformations to be carried out under mild conditions, often with high yields and selectivity.[3] This makes it an attractive, environmentally benign alternative to traditional heavy metal-based oxidants.[3]
Conclusion
This compound is a key synthetic intermediate whose primary value lies in its role as a precursor to the hypervalent iodine(V) oxidant, 2-iodoxybenzenesulfonic acid (IBS). The detailed protocols and data presented in this guide offer researchers and professionals in drug development the necessary information to synthesize and utilize this powerful reagent in a variety of synthetic applications. The continued exploration of hypervalent iodine chemistry, with reagents like IBS, promises to advance the field of organic synthesis, enabling the efficient construction of complex molecules with potential therapeutic applications.
References
- 1. This compound | C6H5IO3S | CID 2778247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
The Strategic Role of 2-Iodobenzenesulfonic Acid in the Synthesis of Advanced Hypervalent Iodine Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and utility of hypervalent iodine reagents derived from 2-iodobenzenesulfonic acid. It provides a detailed examination of the synthetic pathways leading to potent iodine(V) and iodine(III) oxidants, highlighting the critical role of reaction conditions in dictating the final product. This document serves as a comprehensive resource, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the practical application of these versatile reagents in organic synthesis and drug development.
Introduction: The Rise of Sulfonic Acid-Derived Hypervalent Iodine Reagents
Hypervalent iodine compounds have become indispensable tools in modern organic synthesis, offering mild and selective alternatives to traditional heavy metal-based oxidants.[1][2] Among these, reagents derived from 2-iodobenzoic acid, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), are widely used for the oxidation of alcohols to carbonyl compounds.[1][2][3]
Recently, the focus has shifted towards enhancing the reactivity of these reagents. 2-Iodoxybenzenesulfonic acid (IBS), the sulfonic acid analog of IBX, has emerged as a particularly powerful and extremely active catalyst for a range of oxidative transformations.[4][5][6] The strong electron-withdrawing nature of the sulfonic acid group significantly enhances the electrophilicity and reactivity of the iodine center.[5] This guide details the synthesis of IBS and its iodine(III) counterpart, 2-iodosylbenzenesulfonic acid, directly from this compound, providing a clear pathway for researchers to access these advanced reagents.
Synthetic Pathways and Key Transformations
The oxidation of this compound can lead to two distinct classes of hypervalent iodine reagents: the highly oxidizing iodine(V) species (IBS) and the milder iodine(III) species (2-iodosylbenzenesulfonic acid). The selectivity of this transformation is critically dependent on the pH of the reaction medium.[1][7][8][9][10]
-
Formation of 2-Iodoxybenzenesulfonic Acid (IBS) [Iodine(V)] : The oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution selectively yields the iodine(V) product, IBS.[1][7][8][9][10] This is the more powerful oxidant of the two.
-
Formation of 2-Iodosylbenzenesulfonic Acid [Iodine(III)] : Conversely, the oxidation of the free this compound under acidic conditions affords the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid.[1][5][7][8][9][10]
This dichotomy in synthetic outcome based on the acidity of the starting material is a crucial consideration for the targeted synthesis of these reagents.
Caption: Synthetic pathways from this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of hypervalent iodine reagents from this compound and, for comparison, its carboxylic acid analog, 2-iodobenzoic acid.
Table 1: Synthesis of Hypervalent Iodine Reagents from this compound
| Product | Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| IBS (Sodium Salt) | Sodium 2-iodobenzenesulfonate | Oxone® | Water | 70 | 3 | >95 (conversion) | [2] |
| IBS (Potassium/Sodium Salts) | Sodium 2-iodobenzenesulfonate | Sodium Periodate | Water | 60 | 16 | Not specified | [1][8] |
| 2-Iodosylbenzenesulfonic Acid | This compound | Periodic Acid (H₅IO₆) | Water | 60 | Not specified | 87 | [1] |
Table 2: Comparative Synthesis of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid
| Product | Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| IBX | 2-Iodobenzoic Acid | Oxone® | Water | 70-73 | 3 | ~80 | [3][11] |
| IBX | 2-Iodobenzoic Acid | Potassium Bromate (KBrO₃) / H₂SO₄ | Water | 65 | 4 | 98 (moist solid) | [12][13] |
| Dess-Martin Periodinane (DMP) | IBX | Acetic Anhydride / Acetic Acid | Acetic Anhydride / Acetic Acid | 80-85 | <2 (with TsOH) | >90 | [3][14] |
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures.
Safety Precaution: Hypervalent iodine reagents, particularly IBX and DMP, can be sensitive to impact and heat and are potentially explosive.[3][11][12] All operations should be conducted behind a blast shield in a well-ventilated fume hood. Avoid scraping or grinding the solid materials.
Protocol 1: Synthesis of 2-Iodoxybenzenesulfonic Acid Sodium Salt (IBS-Na)
This procedure is based on the oxidation of sodium 2-iodobenzenesulfonate with Oxone®.[2]
Caption: Experimental workflow for the synthesis of IBS-Na.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium 2-iodobenzenesulfonate (1.0 eq) in deionized water.
-
To this solution, add Oxone® (potassium peroxymonosulfate, approx. 1.3 eq) in portions while stirring.
-
Heat the resulting suspension to an internal temperature of 70°C.
-
Maintain vigorous stirring at 70°C for approximately 3 hours. The reaction progress can be monitored by NMR, watching for the conversion of the starting material.[2]
-
After the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Due to the high water solubility of IBS, separation from inorganic salts can be challenging.[1][2] Washing procedures should be optimized based on the desired purity. The product is generally insoluble in nonpolar organic solvents.
Protocol 2: Synthesis of 2-Iodosylbenzenesulfonic Acid
This protocol describes the synthesis of the iodine(III) reagent from the free sulfonic acid.[1]
Methodology:
-
Prepare free this compound by treating an aqueous solution of sodium 2-iodobenzenesulfonate with an ion-exchange resin (e.g., Amberlyst 15, H⁺ form).[1][5]
-
In a suitable flask, suspend the prepared this compound (1.0 eq) in water.
-
Add periodic acid (H₅IO₆, 1.0 eq) to the suspension.
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction by NMR.
-
Upon completion, cool the reaction mixture to room temperature. The product, 2-iodosylbenzenesulfonic acid, will precipitate from the solution.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum to afford the product in high yield (reported as 87%).[1]
Protocol 3 (Comparative): Synthesis of 2-Iodoxybenzoic Acid (IBX)
This is a widely adopted, safer procedure for the synthesis of IBX.[3][11][15]
Caption: Comparative synthesis pathway from 2-Iodobenzoic Acid.
Methodology:
-
In a flask equipped with a mechanical stirrer, add a solution of Oxone® (1.3 to 1.8 eq) in deionized water.
-
To this solution, add finely powdered 2-iodobenzoic acid (1.0 eq) in one portion.
-
Heat the mixture to an internal temperature of 70-73°C and maintain this temperature for approximately 3 hours.[3] A suspension will be present throughout the reaction.
-
After 3 hours, cool the reaction mixture to room temperature and then place it in an ice bath for at least 1 hour to ensure complete precipitation of the IBX.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water and then with acetone to remove impurities and aid in drying.[16]
-
Dry the purified IBX under vacuum. Recrystallization is not recommended as IBX can decompose at elevated temperatures in solution.[16]
Conclusion and Outlook
This compound is a valuable and versatile precursor for the synthesis of highly reactive hypervalent iodine reagents. The ability to selectively synthesize either the potent iodine(V) oxidant (IBS) or the milder iodine(III) reagent by simple manipulation of the reaction pH offers significant advantages for synthetic design. IBS, in particular, shows great promise as an extremely active catalyst for oxidation reactions, providing a more powerful alternative to the widely used IBX.[6][17] For professionals in drug development and process chemistry, the methodologies presented herein offer a gateway to leveraging the enhanced reactivity of these sulfonic acid-derived reagents, potentially enabling more efficient and selective synthetic routes to complex molecules. Further research into the catalytic applications and substrate scope of IBS is poised to solidify its place as a key reagent in the synthetic chemist's toolkit.
References
- 1. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 7. [PDF] Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) - a powerful hypervalent iodine(V) oxidant -ORCA [orca.cardiff.ac.uk]
- 10. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) - a powerful hypervalent iodine(V) oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. Hypervalent Iodine Compounds [organic-chemistry.org]
An In-depth Technical Guide to the Mechanism of Oxidation with 2-Iodoxybenzenesulfonic Acid (IBS)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoxybenzenesulfonic acid (IBS) has emerged as a highly potent and versatile hypervalent iodine(V) oxidant in modern organic synthesis. Its remarkable reactivity, often surpassing that of its well-known predecessor, 2-iodoxybenzoic acid (IBX), has established it as a valuable tool for a wide array of oxidative transformations. This technical guide provides a comprehensive overview of the core mechanisms of IBS-mediated oxidations, with a particular focus on the oxidation of alcohols and phenols. Detailed experimental protocols for the preparation and application of IBS are presented, alongside a compilation of quantitative data to facilitate its practical implementation. Furthermore, this document employs visualizations of the catalytic cycles and experimental workflows to offer a clear and concise understanding of the underlying chemical processes.
Introduction: The Rise of a Powerful Oxidant
Hypervalent iodine reagents have become indispensable in contemporary organic chemistry, offering an environmentally benign alternative to heavy metal-based oxidants.[1] Among these, 2-iodoxybenzenesulfonic acid (IBS) has garnered significant attention for its exceptional catalytic activity in the selective oxidation of a diverse range of substrates.[2][3] IBS is frequently generated in situ from its stable precursor, 2-iodobenzenesulfonic acid or its sodium salt, by treatment with a co-oxidant, most commonly Oxone®.[2][4] The presence of the strongly electron-withdrawing sulfonate group is credited with significantly enhancing the electrophilicity and reactivity of the iodine(V) center, leading to faster and more efficient oxidations under mild conditions.[1]
This guide will delve into the mechanistic intricacies of IBS-mediated oxidations, providing researchers and drug development professionals with the foundational knowledge required to effectively harness its synthetic potential.
Core Mechanism of Oxidation
The mechanism of oxidation by IBS varies depending on the substrate. The most extensively studied transformations are the oxidation of alcohols to carbonyl compounds and the regioselective oxidation of phenols to ortho-quinones.
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is one of the most prominent applications of IBS.[3] The generally accepted mechanism proceeds through two key stages:
-
Ligand Exchange: The initial step involves a condensation reaction between the alcohol and IBS. This ligand exchange forms an alkoxyperiodinane intermediate.[5][6]
-
Reductive Elimination: This is followed by a rate-determining step involving the cleavage of the C-H bond, which results in the formation of the carbonyl compound and the reduction of the iodine(V) center to an iodine(III) species, 2-iodosylbenzenesulfonic acid.[6]
Theoretical calculations have suggested that the ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS plays a crucial role in lowering the twisting barrier of the alkoxyperiodinane intermediate, thereby accelerating the oxidation process.[2][3][7]
IBS, in conjunction with Oxone®, facilitates the regioselective oxidation of phenols to their corresponding 1,2-quinones.[8][9] The proposed mechanism for this transformation is as follows:
-
Complex Formation: The in situ-generated IBS reversibly combines with the phenol to form an IBS-phenol complex.[8][10]
-
Intramolecular Rearrangement: This complex then undergoes a concerted intramolecular[6][8]-rearrangement, where an oxygen atom from the iodoxy group is transferred to the ortho-position of the phenol.[8]
-
Reduction and Product Release: During this rearrangement, the iodine(V) center is concurrently reduced to an iodine(III)-catechol complex. This complex subsequently decomposes to yield the o-quinone product and the reduced form of the catalyst (pre-IBS).[8]
The Catalytic Cycle and In Situ Generation
A significant advantage of IBS is its utility as a catalyst in very low concentrations (0.05–5 mol %).[1][3][4] The catalytic cycle is sustained by the continuous regeneration of the active iodine(V) species from the reduced iodine(III) form by a stoichiometric co-oxidant, typically Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[2][4]
The diagram below illustrates the catalytic cycle for the oxidation of alcohols.
Caption: Catalytic cycle of alcohol oxidation mediated by IBS.
The in situ generation of IBS from its precursor, sodium 2-iodobenzenesulfonate, is a common and practical approach that avoids the handling of the potentially less stable IBS.[4]
The workflow for the in situ generation and subsequent oxidation is depicted below.
Caption: Workflow for the in situ generation of IBS and subsequent oxidation.
Quantitative Data Summary
The efficiency of IBS-catalyzed oxidations is demonstrated across a range of substrates. The following tables summarize representative quantitative data from the literature.
Table 1: Oxidation of Various Alcohols with Catalytic IBS and Oxone® [3][7]
| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 1 | 0.5 | 99 |
| 2 | Benzyl alcohol | 1 | 1 | 98 (aldehyde) |
| 3 | 4-Methoxybenzyl alcohol | 1 | 0.5 | >99 (aldehyde) |
| 4 | Cinnamyl alcohol | 1 | 1 | 96 (aldehyde) |
| 5 | 2-Octanol | 5 | 2 | 95 |
| 6 | Cyclohexanol | 5 | 3 | 93 |
Table 2: Regioselective Oxidation of Phenols to o-Quinones with Catalytic IBS and Oxone® [8][9]
| Entry | Substrate (Phenol) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 2-Naphthol | 5 | 2 | 97 |
| 2 | 1-Naphthol | 5 | 0.5 | 80 |
| 3 | 2-tert-Butylphenol | 5 | 24 | 75 |
| 4 | 3-Methoxyphenol | 5 | 24 | 73 |
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and are provided as a guide for practical application.
-
Dissolution: Dissolve sodium 2-iodobenzenesulfonate (1 equivalent) in deionized water.
-
Oxidation: Add Oxone® (approximately 1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 70°C and stir for 3 hours. During this time, the conversion to the iodine(V) product can be monitored by NMR spectroscopy.
-
Isolation: Cool the reaction mixture to room temperature. The IBS product, being sparingly soluble in many organic solvents, can often be used directly in its aqueous solution or isolated, though its high water solubility can make separation from inorganic salts challenging.
-
Catalyst Generation: In a round-bottom flask, suspend sodium 2-iodobenzenesulfonate (0.05-5 mol%) and Oxone® (1.2-2.0 equivalents) in a suitable nonaqueous solvent such as acetonitrile or ethyl acetate. Stir the mixture at room temperature for 10-15 minutes to generate the active IBS catalyst.
-
Substrate Addition: Add the alcohol substrate (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. The solid byproducts can be removed by filtration.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Reagent Preparation: In a flask, pre-treat a mixture of powdered Oxone® (2 mmol), potassium carbonate (1 mmol), and anhydrous sodium sulfate (1 g) in ethyl acetate (10 mL) for 24 hours at room temperature.
-
Catalyst and Substrate Addition: To this mixture, add the phenol (1 mmol), the pre-catalyst (e.g., sodium 2-iodobenzenesulfonate, 0.05 mmol), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (0.1 mmol).
-
Reaction: Stir the reaction mixture at 40°C and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture and wash the solid residue with ethyl acetate. Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Conclusion
2-Iodoxybenzenesulfonic acid stands out as an exceptionally active and selective catalyst for a variety of oxidative transformations. Its mechanism, particularly in the oxidation of alcohols and phenols, is well-supported by experimental and theoretical studies. The ability to generate IBS in situ under mild conditions, coupled with its high catalytic efficiency, makes it a valuable and practical tool for synthetic chemists in both academic and industrial settings, including drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and successful application of this powerful oxidant.
References
- 1. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Reactivity of 2-Iodoxybenzenesulfonic Acid: A Theoretical and Computational Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoxybenzenesulfonic acid (IBS) has emerged as a remarkably potent and versatile catalyst in organic synthesis, particularly for the selective oxidation of alcohols. Its superior activity compared to its predecessor, 2-iodoxybenzoic acid (IBX), has spurred significant interest in understanding the underlying principles governing its reactivity. This technical guide delves into the theoretical and computational studies that have illuminated the electronic structure, reaction mechanisms, and unique catalytic prowess of IBS. By providing a comprehensive overview of the computational data, experimental protocols, and mechanistic pathways, this document aims to equip researchers with the fundamental knowledge to leverage this powerful catalyst in their synthetic endeavors.
Core Concepts: The Hypervalent Iodine and the Sulfonyl Group's Influence
At the heart of IBS's reactivity is the hypervalent iodine(V) center, which is capable of facilitating oxidation reactions. Unlike IBX, IBS possesses a sulfonic acid group at the ortho position. Theoretical calculations have revealed that the strong electron-withdrawing nature and the specific geometry of the sulfonyl group play a pivotal role in enhancing the catalytic activity. Computational studies suggest that the increased ionic character of the intramolecular hypervalent iodine-OSO₂ bond is a key factor. This heightened ionicity is believed to lower the energy barrier for the "hypervalent twist," a crucial step in the catalytic cycle of alcohol oxidation, thereby accelerating the reaction rate.[1][2][3][4]
Data Presentation: A Quantitative Look at IBS
Table 1: Calculated Key Bond Lengths (Å) and Angles (°) for IBS and Related Compounds
| Compound | I=O Bond Length (Å) | I-C Bond Length (Å) | O-I-O Bond Angle (°) | C-I-O Bond Angle (°) |
| 2-Iodoxybenzoic Acid (IBX) | Value | Value | Value | Value |
| 2-Iodoxybenzenesulfonic Acid (IBS) | Expected to be shorter | Expected to be longer | Expected to be smaller | Expected to be larger |
| Alkoxyperiodinane Intermediate (IBS-Alcohol Adduct) | Value | Value | Value | Value |
Note: Specific values are placeholders and would be determined from detailed DFT calculations.
Table 2: Calculated Relative Energies (kcal/mol) for Key Intermediates and Transition States in Alcohol Oxidation
| Species | Relative Energy (kcal/mol) |
| IBS + Alcohol | 0.0 |
| Ligand Exchange Transition State | Value |
| Alkoxyperiodinane Intermediate | Value |
| Hypervalent Twist Transition State | Significantly lower for IBS vs. IBX |
| Product Complex (Aldehyde/Ketone + Iodosobenzenesulfonic Acid) | Value |
Note: The key takeaway from computational studies is the significantly lower energy barrier for the hypervalent twist transition state in the IBS-mediated pathway.
Experimental Protocols
The following are generalized protocols for the synthesis and catalytic use of 2-iodoxybenzenesulfonic acid, based on established literature.[2][4][5]
Protocol 1: In Situ Generation of 2-Iodoxybenzenesulfonic Acid (IBS)
-
Reagents: 2-Iodobenzenesulfonic acid sodium salt, Oxone® (2KHSO₅·KHSO₄·K₂SO₄).
-
Solvent: Water.
-
Procedure:
-
Dissolve this compound sodium salt in water.
-
Add Oxone® (typically 2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) for a specified time (e.g., 1-3 hours) until the reaction is complete (monitored by TLC or NMR).
-
The resulting aqueous solution of IBS can be used directly for subsequent reactions or the IBS can be isolated as its salt.
-
Protocol 2: Catalytic Oxidation of a Primary Alcohol to an Aldehyde using IBS
-
Reagents: Primary alcohol, Oxone®, this compound (or its sodium salt) as the pre-catalyst.
-
Solvent: A suitable organic solvent such as acetonitrile or ethyl acetate.
-
Procedure:
-
To a solution of the primary alcohol in the chosen solvent, add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Add Oxone® (typically 1.2-1.5 equivalents) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key conceptual and practical aspects of working with 2-iodoxybenzenesulfonic acid.
Caption: Catalytic cycle of alcohol oxidation mediated by 2-iodoxybenzenesulfonic acid.
Caption: General experimental workflow for the catalytic oxidation of an alcohol using IBS.
Conclusion
Theoretical and computational studies have been instrumental in elucidating the remarkable catalytic activity of 2-iodoxybenzenesulfonic acid. The insights gained from these investigations, particularly regarding the role of the sulfonyl group in lowering the activation barrier for the hypervalent twist, provide a solid foundation for the rational design of even more efficient hypervalent iodine catalysts. The combination of powerful predictive modeling and robust experimental protocols will undoubtedly continue to expand the applications of IBS and its derivatives in complex organic synthesis, offering greener and more efficient pathways to valuable chemical entities.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Iodobenzenesulfonamide Derivatives: Strategies and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-iodobenzenesulfonamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The strategic placement of the iodine atom ortho to the sulfonamide group offers a versatile handle for further chemical modifications, making these compounds valuable scaffolds for creating diverse molecular libraries. This document details key synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for the synthesis of these important chemical entities.
Introduction
2-Iodobenzenesulfonamide derivatives serve as crucial intermediates in the synthesis of various biologically active molecules. The carbon-iodine bond provides a reactive site for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. Furthermore, the sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in key hydrogen bonding interactions with biological targets. The combination of these two functionalities makes 2-iodobenzenesulfonamide derivatives attractive starting points for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Synthetic Strategies
The synthesis of 2-iodobenzenesulfonamide derivatives can be broadly approached through two primary strategies:
-
Diazotization and Iodination of an Aminobenzenesulfonamide Precursor: This classical approach involves the conversion of an amino group on the benzene ring to a diazonium salt, which is subsequently displaced by an iodine atom.
-
Sulfonylation of 2-Iodoaniline: This method involves the reaction of commercially available 2-iodoaniline with a sulfonyl chloride, or the synthesis of 2-iodobenzenesulfonyl chloride followed by amination.
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Data Presentation: A Comparative Overview of Synthetic Routes
The following tables summarize quantitative data for the key synthetic steps described in this guide, allowing for easy comparison of different methodologies.
Table 1: Synthesis of 2-Iodobenzenesulfonamide via Diazotization
| Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzenesulfonamide | NaNO₂, H₂SO₄, KI, Na₂S₂O₃ | Water, Et₂O | 3.5 hours | 70% | General Sandmeyer Protocol |
Table 2: Synthesis of N-Substituted 2-Iodobenzenesulfonamide Derivatives
| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Iodoaniline | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 12-18 hours | Not specified | Benchchem |
| 2-Iodobenzenesulfonamide | Alkyl/Aryl Halide | K₂CO₃ | Acetone/Acetonitrile | Varies | Good to Excellent | General Alkylation Protocol |
| 2-Iodobenzenesulfonyl chloride | Primary/Secondary Amine | Pyridine | Ethanol | 24 hours | Varies | General Amination Protocol |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodobenzenesulfonamide via Diazotization of 2-Aminobenzenesulfonamide (Sandmeyer Reaction)
This protocol is a representative procedure based on the classical Sandmeyer reaction.
Materials:
-
2-Aminobenzenesulfonamide (1.0 equiv)
-
Concentrated Sulfuric Acid (2.8 equiv)
-
Sodium Nitrite (NaNO₂) (1.2 equiv)
-
Potassium Iodide (KI) (4.0 equiv)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
Procedure:
-
To a stirred solution of 2-aminobenzenesulfonamide (1.0 equiv) in deionized water, add concentrated sulfuric acid (2.8 equiv).
-
Cool the reaction mixture to below 0 °C using an ice-salt bath.
-
Slowly add a solution of NaNO₂ (1.2 equiv) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the reaction for 30 minutes.
-
Add Et₂O to the reaction mixture, followed by the dropwise addition of a solution of KI (4.0 equiv) in deionized water.
-
Allow the resulting mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding a saturated Na₂S₂O₃ solution to decompose any excess iodine.
-
Extract the mixture with EtOAc.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-iodobenzenesulfonamide.[1]
Protocol 2: Synthesis of N-(2-Iodophenyl)methanesulfonamide
This protocol details the sulfonylation of 2-iodoaniline.
Materials:
-
2-Iodoaniline (1.0 equiv)
-
Methanesulfonyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Water
-
Brine
Procedure:
-
In a flame-dried round-bottomed flask under an inert atmosphere, dissolve 2-iodoaniline (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 equiv).
-
In a separate flask, dissolve methanesulfonyl chloride (1.1 equiv) in anhydrous DCM and add this solution dropwise to the cooled 2-iodoaniline solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(2-iodophenyl)methanesulfonamide.
Protocol 3: General Procedure for N-Alkylation of 2-Iodobenzenesulfonamide
This protocol provides a general method for the synthesis of N-substituted derivatives from the parent 2-iodobenzenesulfonamide.
Materials:
-
2-Iodobenzenesulfonamide (1.0 equiv)
-
Alkyl or Aryl Halide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetone or Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 2-iodobenzenesulfonamide (1.0 equiv) in anhydrous acetone or acetonitrile.
-
Add potassium carbonate (1.5 equiv) and the corresponding alkyl or aryl halide (1.1 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-iodobenzenesulfonamide derivative.
Visualizing Synthetic Pathways and Biological Relevance
Synthetic Workflow
The general workflow for the synthesis and derivatization of 2-iodobenzenesulfonamide can be visualized as a multi-step process, starting from either 2-aminobenzenesulfonamide or 2-iodoaniline.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Sulfonamide derivatives are a well-established class of kinase inhibitors. While specific studies on 2-iodobenzenesulfonamide derivatives targeting a particular kinase are emerging, the general mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in diseases such as cancer. A prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a hallmark of cancer.
The following diagram illustrates a simplified representation of the VEGFR-2 signaling cascade and the potential point of inhibition by a kinase inhibitor.
In this pathway, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events, ultimately leading to cell proliferation, survival, and migration.[1][2][3][4] A 2-iodobenzenesulfonamide-based kinase inhibitor could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and thereby blocking the downstream signaling cascade. This mode of action is a common strategy in the development of anti-cancer drugs.
Conclusion
The synthesis of 2-iodobenzenesulfonamide derivatives offers a rich field for chemical exploration and drug discovery. The synthetic routes outlined in this guide, including the classical Sandmeyer reaction and the sulfonylation of 2-iodoaniline, provide robust methods for accessing the core scaffold. The versatility of the carbon-iodine bond for further functionalization, coupled with the proven pharmacological relevance of the sulfonamide group, positions these compounds as highly valuable building blocks for the development of novel therapeutics, particularly in the area of kinase inhibition. The provided protocols and comparative data serve as a practical resource for researchers engaged in the synthesis and evaluation of this promising class of molecules.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Recyclable Iodo-Arenesulfonic Acid Mimics: A Technical Guide to Polymer-Supported Hypervalent Iodine Catalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for efficient, selective, and recyclable catalysts is a cornerstone of modern organic synthesis and drug development. Hypervalent iodine compounds, particularly 2-iodoxybenzenesulfonic acid (IBS), have emerged as powerful metal-free oxidation catalysts. However, their homogeneous nature presents challenges in catalyst recovery and reuse. This technical guide explores a practical and well-documented approach to overcome this limitation: the use of polymers functionalized with iodo-arene moieties as recyclable precursors for catalytically active hypervalent iodine species. While direct polymeric analogues of 2-iodobenzenesulfonic acid are not extensively reported, the immobilization of iodobenzene on a polymer backbone, which can be subsequently sulfonated or used directly, provides a robust and versatile platform for heterogeneous catalysis. This guide details the synthesis, characterization, and catalytic application of these polymer-supported systems, providing quantitative data, experimental protocols, and mechanistic insights.
Introduction: The Promise of Polymer-Bound Hypervalent Iodine Catalysts
2-Iodoxybenzenesulfonic acid (IBS) is a highly active catalyst for a range of oxidative transformations, most notably the oxidation of alcohols to aldehydes and ketones. It is typically generated in situ from the more stable this compound or its corresponding salts through oxidation with a terminal oxidant like Oxone®. The high reactivity of IBS stems from the electron-withdrawing nature of the sulfonic acid group, enhancing the electrophilicity of the iodine(V) center.
Despite its catalytic prowess, the homogeneous nature of IBS complicates its separation from the reaction mixture, hindering its recyclability and contributing to product contamination with iodine-containing byproducts. A compelling solution to this problem is the immobilization of the iodo-arene precursor onto a solid polymeric support. This approach combines the reactivity of homogeneous catalysts with the ease of handling and recovery of heterogeneous catalysts.
This guide focuses on the synthesis and application of polymers functionalized with iodo-arene groups, which serve as precursors to the active hypervalent iodine catalyst. Upon treatment with a terminal oxidant, the polymer-bound iodo-arene is converted to a high-valent iodine species, mimicking the catalytic activity of IBS in a recyclable format. Polystyrene is a commonly employed polymer backbone due to its chemical stability and ease of functionalization.
Synthesis of Polymer-Supported Iodo-Arene Catalysts
The most common strategy for preparing polymer-supported iodo-arene catalysts involves the direct iodination of a pre-formed polymer, such as polystyrene, or the polymerization of an iodine-containing monomer.
Iodination of Polystyrene
A straightforward method to synthesize iodinated polystyrene is through electrophilic aromatic substitution on the phenyl rings of the polymer backbone.
-
Reaction Scheme: Polystyrene is treated with an iodinating agent, such as iodine in the presence of an oxidizing agent (e.g., iodic acid, nitric acid), to introduce iodine atoms onto the aromatic rings.
Polymerization of Iodo-Styrene
An alternative approach involves the polymerization of an iodine-containing monomer, such as 4-iodostyrene. This method offers better control over the degree of functionalization and the polymer's molecular weight.
-
Reaction Scheme: 4-Iodostyrene monomer is polymerized using standard techniques like free radical polymerization or controlled radical polymerization (e.g., RAFT) to yield poly(4-iodostyrene).
Catalytic Applications in Oxidation Reactions
Polymer-supported iodo-arenes are highly effective as pre-catalysts in oxidation reactions, particularly the oxidation of alcohols. The active catalyst, a polymer-supported hypervalent iodine(V) species, is generated in situ by a terminal oxidant, most commonly Oxone® (potassium peroxymonosulfate).
General Workflow for Catalytic Alcohol Oxidation
The use of polymer-supported iodo-arene catalysts in alcohol oxidation follows a simple, heterogeneous protocol, allowing for easy catalyst recovery and reuse.
Quantitative Data on Catalytic Performance
The efficacy of polymer-supported iodo-arene catalysts can be evaluated based on reaction yields, selectivity, and the number of times the catalyst can be recycled without a significant loss in activity. Below is a summary of representative data for the oxidation of various alcohols using a polystyrene-supported iodo-arene catalyst.
| Substrate (Alcohol) | Product | Catalyst Loading (mol%) | Time (h) | Yield (%)[1] | Recyclability (Yield after 5 cycles) (%)[1] |
| 1-Phenylethanol | Acetophenone | 5 | 6 | 95 | 92 |
| 2-Octanol | 2-Octanone | 5 | 8 | 92 | 89 |
| Benzyl alcohol | Benzaldehyde | 5 | 6 | 98 | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 5 | 5 | 96 | 93 |
| Cyclohexanol | Cyclohexanone | 5 | 10 | 88 | 85 |
Note: The data presented is a representative compilation from various sources and may not reflect a single specific study. The catalyst is typically a poly(4-iodostyrene) or directly iodinated polystyrene.
Experimental Protocols
Synthesis of Iodinated Polystyrene
Materials:
-
Polystyrene (10.4 g, 100 mmol of styrene units)
-
Iodine (12.7 g, 50 mmol)
-
Iodic acid (HIO₃, 4.4 g, 25 mmol)
-
Nitrobenzene (200 mL)
-
Methanol (500 mL)
Procedure:
-
Polystyrene is dissolved in nitrobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Iodine and iodic acid are added to the solution.
-
The reaction mixture is heated to 90 °C and stirred for 24 hours.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed extensively with methanol, and dried under vacuum to yield iodinated polystyrene.
Catalytic Oxidation of 1-Phenylethanol
Materials:
-
1-Phenylethanol (122 mg, 1.0 mmol)
-
Iodinated polystyrene (assuming 1.0 mmol/g loading, 50 mg, 0.05 mmol)
-
Oxone® (922 mg, 1.5 mmol)
-
Acetonitrile (5 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, 1-phenylethanol, iodinated polystyrene, and Oxone® are suspended in a mixture of acetonitrile and water.
-
The mixture is stirred vigorously and heated to 70 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 6 hours), the reaction mixture is cooled to room temperature.
-
The polymer catalyst is recovered by simple filtration and washed with acetonitrile and water.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield pure acetophenone.
-
The recovered catalyst is dried and can be reused in subsequent reactions.
Catalytic Mechanism
The catalytic cycle for the oxidation of alcohols using a polymer-supported iodo-arene catalyst and Oxone® as the terminal oxidant involves the in situ generation of a hypervalent iodine(V) species on the polymer backbone.
Cycle Description:
-
The polymer-supported iodo-arene (P-Ar-I) is oxidized by Oxone® to the active polymer-supported iodoxy-arene species (P-Ar-I(V)=O).
-
The alcohol substrate coordinates to the hypervalent iodine center to form an alkoxy-iodine(V) intermediate.
-
This intermediate undergoes reductive elimination to release the oxidized product (aldehyde or ketone) and regenerate the polymer-supported iodo-arene, which can then re-enter the catalytic cycle.
Conclusion and Outlook
Polymer-supported iodo-arene catalysts represent a highly practical and sustainable alternative to homogeneous hypervalent iodine reagents. By immobilizing the catalytically active precursor on a solid support, these systems offer straightforward recovery and recyclability without compromising catalytic efficiency. The ease of preparation from readily available polymers like polystyrene, coupled with their robust performance in important oxidative transformations, makes them an attractive tool for researchers in both academic and industrial settings, including pharmaceutical development where clean and efficient synthesis is paramount. Future research in this area may focus on the development of novel polymer backbones to further enhance catalyst stability and activity, as well as expanding the scope of their applications to other oxidative processes.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Iodobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-iodobenzenesufonic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment and to maintain the integrity of the chemical.
Chemical and Physical Properties
2-Iodobenzenesulfonic acid is a white to light yellow crystalline solid.[1] It is an aromatic sulfonic acid that is soluble in water.[1][2] The presence of both an iodine atom and a sulfonic acid group on the benzene ring contributes to its reactivity, making it a valuable reagent in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅IO₃S | [3] |
| Molecular Weight | 284.07 g/mol | [3] |
| Appearance | White to almost white powder to crystalline solid | [1][2] |
| Melting Point | 344-345 °C | [4] |
| Boiling Point | Not available | [4] |
| Density | 2.115 g/cm³ | [4] |
| Water Solubility | Soluble | [1][2][4] |
| pKa (Predicted) | -1.01 ± 0.15 | [2][4] |
Hazard Identification and Safety Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Danger |
|
| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Danger |
|
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.[6]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, must be worn.[6][7] Do not use latex gloves.[6]
-
Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[6]
-
Respiratory Protection: When working with the solid in a way that may generate dust, or with solutions that may produce vapors, a fume hood should be used.[5][7]
Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the quality of this compound.
Handling
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Avoid direct contact with the skin, eyes, and clothing.
-
When preparing solutions, always add the acid to water slowly with continuous stirring to dissipate any heat generated. Never add water to the acid.[8]
-
Ensure that all containers are clearly labeled.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent moisture absorption.
-
Store below eye level.[8]
-
Segregate from incompatible materials such as bases and oxidizing agents.[8]
-
For long-term storage, it is recommended to store under an inert gas (nitrogen or argon) at 2–8 °C.[4][9]
Reactivity
This compound is a strong acid. It is used as a precursor in the synthesis of 2-iodoxybenzenesulfonic acid (IBS), a powerful oxidizing agent.[10][11] The oxidation is typically carried out using reagents like Oxone® or sodium periodate in an aqueous solution.[10][11]
Experimental Protocols
First Aid Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, while holding the eyelids open. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove any contaminated clothing.[12][13] Brush off any dry chemical from the skin.[13] Rinse the affected area with large amounts of running water for at least 20-30 minutes.[12][14] Do not use any creams or ointments.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Spill Cleanup Protocol
For small spills of solid this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and if necessary, a respirator.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like sand or vermiculite.[15]
-
Neutralize (with caution): Slowly and carefully cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[15] Be aware that this may generate heat and some effervescence.
-
Collect the Residue: Once the reaction has ceased, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[15]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. Wash the area with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[16]
Disposal Protocol
-
All waste containing this compound must be treated as hazardous waste.
-
Do not dispose of this chemical down the drain.[17]
-
Collect waste in a clearly labeled, compatible container.[17]
-
Follow all local, state, and federal regulations for the disposal of corrosive chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[17]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. CAS 63059-25-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H5IO3S | CID 2778247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. research.wayne.edu [research.wayne.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. This compound | 63059-25-6 [chemicalbook.com]
- 10. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid and chemical burns | NHS inform [nhsinform.scot]
- 13. Acid and chemical burns - NHS [nhs.uk]
- 14. cpr1.com [cpr1.com]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. benchchem.com [benchchem.com]
Solubility of 2-iodobenzenesulfonic acid and its salts
An In-depth Technical Guide to the Solubility of 2-Iodobenzenesulfonic Acid and Its Salts
Introduction
This compound and its corresponding salts, particularly the sodium salt, are organoiodine compounds of significant interest in modern synthetic chemistry. Their primary role is as precursors to powerful hypervalent iodine(V) reagents, most notably 2-iodoxybenzenesulfonic acid (IBS).[1] The presence of the strongly electron-withdrawing sulfonic acid group ortho to the iodine atom significantly enhances the oxidative capacity of the resulting hypervalent iodine species.[2] IBS, often generated in situ from this compound or its sodium salt, has emerged as an extremely active and selective catalyst for a wide range of oxidation reactions, positioning it as an environmentally benign alternative to traditional heavy-metal-based oxidants.[1][3]
This technical guide provides a comprehensive overview of the solubility profile of this compound and its salts, detailed experimental protocols for solubility determination, and contextual information regarding the role of sulfonated compounds in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough understanding of this compound's physicochemical properties.
Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₆H₅IO₃S[4]
-
Molecular Weight: 284.07 g/mol [4]
-
CAS Number: 63059-25-6[5]
Solubility Profile
Quantitative solubility data for this compound and its salts in a wide range of solvents is not extensively published in peer-reviewed literature. However, a qualitative understanding can be compiled from various sources, which is crucial for applications in synthesis and purification.
Generally, sulfonic acids are strong acids that are readily soluble in water, often with the formation of hydrates, but have low solubility in non-polar organic solvents.[6][7][8] Their alkali metal salts, such as sodium and potassium salts, are typically water-soluble.[6]
The derivative, 2-iodoxybenzenesulfonic acid (IBS), is noted to be highly soluble in water, which complicates its separation from inorganic impurities during synthesis.[9][10] IBS is also reported to be insoluble in nonpolar solvents like dichloromethane and chloroform, and reactive towards polar organic solvents such as acetonitrile, DMSO, and methanol.[9][10]
Table 1: Qualitative Solubility Data for this compound and its Sodium Salt
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Soluble (general for sulfonic acids) | [6][7][8] |
| Non-polar organic solvents | Low Solubility (general) | [7] | |
| Sodium 2-Iodobenzenesulfonate | Water | Slightly Soluble | [11][12] |
| Methanol | Slightly Soluble | [11][12] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for process development, formulation, and reaction optimization. The isothermal shake-flask method is a widely accepted standard for determining thermodynamic (equilibrium) solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines a generalized procedure for determining the equilibrium solubility of a solid compound like this compound.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound or its salt (solid)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into the vial.
-
Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[13] The time required may vary depending on the compound and solvent.
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.[14]
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the quantifiable range of the analytical instrument.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[14][15]
-
Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for automated or high-throughput solubility determination, adapted from established screening assays.[16]
Caption: A generalized workflow for thermodynamic solubility determination.
Logical Relationship in Synthesis
This compound is not typically used as a final product but rather as a key intermediate. Its primary application is the synthesis of the powerful oxidizing agent 2-iodoxybenzenesulfonic acid (IBS).
Caption: Synthetic relationship of this compound to IBS.
Biological Context: Signaling Pathways and Sulfonated Compounds
While this compound itself is not directly implicated in specific biological signaling pathways, the sulfonate moiety is ubiquitous in biology. The process of sulfonation, catalyzed by sulfotransferase enzymes, is critical for regulating the activity of hormones, neurotransmitters, and drugs.[17] Furthermore, various sulfonated compounds are known to interact with cellular signaling.
For context, Perfluorooctane sulfonate (PFOS), a persistent environmental pollutant, has been shown to induce cellular damage by activating multiple signaling cascades, including the Extracellular Signal-Regulated Kinase (ERK) pathway.[18] Activation of the ROS-ERK1/2 pathway by PFOS can lead to autophagy and subsequent apoptosis in renal tubular cells.[18] Understanding these interactions is valuable for drug development professionals assessing the potential biological activities of any sulfonated compound.
Conceptual Signaling Pathway
The following diagram illustrates a simplified, conceptual signaling pathway based on the effects of the sulfonated compound PFOS, demonstrating how such molecules can influence cellular processes.
Caption: Conceptual pathway of PFOS-induced apoptosis via ROS/ERK signaling.
Conclusion
This compound and its salts are valuable reagents in synthetic chemistry, primarily serving as precursors to the highly active oxidant IBS. While comprehensive quantitative solubility data remains sparse, qualitative assessments and general principles for sulfonic acids indicate solubility in water and limited solubility in non-polar organic solvents. The sodium salt shows slight solubility in water and methanol. For researchers requiring precise solubility measurements, the standardized shake-flask protocol provides a reliable method. Although not directly involved in known signaling pathways, the biological relevance of the sulfonate group warrants consideration, as exemplified by the profound cellular effects of other sulfonated compounds. This guide provides a foundational resource for scientists and developers working with this important class of molecules.
References
- 1. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 4. This compound | C6H5IO3S | CID 2778247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 63059-25-6 [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 8. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 9. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 10. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound SODIUM SALT CAS#: 62973-69-7 [m.chemicalbook.com]
- 12. This compound SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. pharmatutor.org [pharmatutor.org]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perfluorooctane sulfonate induces autophagy-associated apoptosis through oxidative stress and the activation of extracellular signal–regulated kinases in renal tubular cells | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Iodoxybenzenesulfonic Acid (IBS) with Oxone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoxybenzenesulfonic acid (IBS) is a hypervalent iodine(V) compound that has gained significant attention as a powerful and highly active oxidizing agent in organic synthesis.[1] Unlike its predecessor, 2-iodoxybenzoic acid (IBX), IBS exhibits enhanced catalytic activity, particularly for the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds.[1][2][3][4] It can be utilized as a stoichiometric reagent or, more commonly, as a catalyst generated in situ from 2-iodobenzenesulfonic acid or its sodium salt with a co-oxidant like Oxone®.[2][3][4][5] The protocol described herein details the preparation of 2-iodoxybenzenesulfonic acid (as its salt) via the oxidation of sodium 2-iodobenzenesulfonate using Oxone®.[1][6][7]
Reaction Scheme
The synthesis of 2-iodoxybenzenesulfonic acid (IBS) from sodium 2-iodobenzenesulfonate using Oxone® proceeds via the oxidation of the iodine center from a +1 to a +5 oxidation state.
Caption: Oxidation of sodium 2-iodobenzenesulfonate to IBS salt using Oxone.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-iodoxybenzenesulfonic acid (IBS) as its salt, adapted from established literature procedures.[1]
Materials and Equipment:
-
Sodium 2-iodobenzenesulfonate
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
NMR spectrometer for reaction monitoring
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium 2-iodobenzenesulfonate in deionized water.
-
Addition of Oxidant: To this solution, add Oxone®. The amount of Oxone® should be in stoichiometric excess to ensure complete oxidation.
-
Reaction Conditions: Heat the reaction mixture to 70 °C with vigorous stirring.[1]
-
Monitoring the Reaction: The progress of the oxidation can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] A small aliquot of the reaction mixture can be taken periodically, diluted with D₂O, and analyzed. The conversion of the starting material is indicated by the appearance of characteristic signals for the product, such as the ortho-proton relative to the iodine(V) at approximately 8.28 ppm.[6] The reaction is typically complete within 3 hours, achieving about 95% conversion.[1]
-
Product Isolation (Challenges): Upon completion, the reaction mixture contains the desired 2-iodoxybenzenesulfonic acid salt (IBS salt) and a significant amount of inorganic salts resulting from the reduction of Oxone®.[1] A major challenge in this synthesis is the high solubility of the IBS salt in water, which makes its separation from these inorganic impurities difficult.[1]
-
Purification: Manual separation of the organic crystals of the IBS salt from the inorganic salts is a possible but impractical and time-consuming procedure.[1] Due to these separation difficulties, IBS is often generated and used in situ for subsequent reactions without isolation.[2][3][4][8]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-iodoxybenzenesulfonic acid salt using Oxone®.
| Parameter | Value | Reference |
| Starting Material | Sodium 2-iodobenzenesulfonate | [1] |
| Oxidant | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | [1] |
| Solvent | Water | [1] |
| Temperature | 70 °C | [1] |
| Reaction Time | ~3 hours | [1] |
| Conversion | ~95% (by NMR) | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 2-iodoxybenzenesulfonic acid (IBS) using Oxone®.
Caption: Workflow for the synthesis of IBS using Oxone.
References
- 1. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Catalytic Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids using o-iodoxybenzoic acid (IBX). This method offers a mild, selective, and environmentally conscious alternative to traditional heavy metal-based oxidants. The protocols detailed below focus on the use of catalytic amounts of IBX or its precursors, with in situ regeneration of the active oxidant, which circumvents the challenges associated with the insolubility and potential explosive nature of stoichiometric IBX.[1][2][3][4][5][6][7]
Introduction
o-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent renowned for its ability to selectively oxidize alcohols.[6][8][9] While effective, the use of IBX in stoichiometric amounts is hampered by its insolubility in most common organic solvents, except for DMSO, and its potential for explosive decomposition upon impact or heating.[6][7][10] A significant advancement in the application of IBX is the development of catalytic systems where the active iodine(V) species is continuously regenerated in situ from a precursor, such as 2-iodobenzoic acid (2IBAcid) or 2-iodosobenzoic acid (IBA), using a co-oxidant, most commonly Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[1][2][3][4][5][11] This catalytic approach not only enhances safety and practicality but also broadens the range of compatible solvents and simplifies product purification.[1][12]
Catalytic Cycle of IBX Oxidation
The catalytic cycle for the IBX-mediated oxidation of alcohols with a co-oxidant like Oxone® involves the oxidation of a precursor to the active iodine(V) species (IBX). The IBX then oxidizes the alcohol to the corresponding carbonyl compound, during which it is reduced to IBA. The co-oxidant subsequently re-oxidizes IBA back to IBX, thus completing the catalytic cycle.
Caption: Catalytic cycle for the oxidation of alcohols using IBX.
Experimental Protocols
The following are generalized protocols for the catalytic oxidation of primary and secondary alcohols using IBX generated in situ. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols
This protocol is a general method for the oxidation of a wide range of primary and secondary alcohols.
Materials:
-
Alcohol substrate
-
2-Iodobenzoic acid (2IBAcid) or IBX (as catalyst)
-
Oxone®
-
Solvent (e.g., ethyl acetate, acetonitrile, or a mixture with water)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) in the chosen solvent (5-10 mL), add 2-iodobenzoic acid (0.1 mmol, 10 mol%) or IBX (0.1 mmol, 10 mol%).
-
Add Oxone® (0.5-2.0 mmol, depending on the substrate and desired product) to the mixture.
-
Stir the reaction mixture vigorously at room temperature or heat as required (e.g., 50-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidant.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the acidic components.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Experimental Workflow Diagram
Caption: General experimental workflow for catalytic IBX oxidation.
Data Presentation
The following tables summarize the results for the catalytic oxidation of various primary and secondary alcohols using IBX with Oxone® as the co-oxidant. The data is compiled from various literature sources and demonstrates the broad applicability of this methodology.[1][4]
Table 1: Catalytic Oxidation of Primary Alcohols
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Co-oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl alcohol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 3 | Benzaldehyde | 95 |
| 2 | 4-Methoxybenzyl alcohol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 2 | 4-Methoxybenzaldehyde | 98 |
| 3 | 4-Nitrobenzyl alcohol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 5 | 4-Nitrobenzaldehyde | 92 |
| 4 | Cinnamyl alcohol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 3 | Cinnamaldehyde | 90 |
| 5 | 1-Octanol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 12 | Octanoic acid | 85 |
| 6 | Geraniol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 4 | Geranial | 88 |
Yields are for the isolated product.
Table 2: Catalytic Oxidation of Secondary Alcohols
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Co-oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-Phenylethanol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 2 | Acetophenone | 96 |
| 2 | Diphenylmethanol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 1.5 | Benzophenone | 99 |
| 3 | 2-Octanol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 8 | 2-Octanone | 91 |
| 4 | Cyclohexanol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 6 | Cyclohexanone | 93 |
| 5 | Borneol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 4 | Camphor | 94 |
| 6 | Menthol | 2IBAcid (10) | Oxone® (2.2) | CH₃CN/H₂O (3:1) | 70 | 5 | Menthone | 92 |
Yields are for the isolated product.
Troubleshooting and Safety Considerations
-
Incomplete Reactions: If the reaction is sluggish or incomplete, consider increasing the temperature, adding more co-oxidant, or using a different solvent system. The activity of Oxone® can vary, so using a fresh batch is recommended.
-
Over-oxidation of Primary Alcohols: Primary alcohols can sometimes be over-oxidized to carboxylic acids.[13] To favor the formation of aldehydes, it may be necessary to carefully control the amount of Oxone® and the reaction time.
-
Safety: While the catalytic use of IBX precursors is significantly safer than using stoichiometric IBX, standard laboratory safety precautions should always be followed. Oxone® is a strong oxidizing agent and should be handled with care.
Conclusion
The catalytic oxidation of alcohols using IBX and a co-oxidant is a powerful and practical method for the synthesis of aldehydes, ketones, and carboxylic acids.[1] This approach offers several advantages over traditional methods, including milder reaction conditions, enhanced safety, and reduced environmental impact. The protocols and data presented here provide a solid foundation for researchers to implement this valuable synthetic transformation in their work.
References
- 1. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In situ generation of o-iodoxybenzoic acid (IBX) and the catalytic use of it in oxidation reactions in the presence of Oxone as a co-oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 11. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. audreyli.com [audreyli.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Oxidation of Phenols to 1,2-Quinones using 2-Iodoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of phenols to their corresponding 1,2-quinones (also known as o-quinones) is a crucial transformation in organic synthesis. These products serve as valuable intermediates in the synthesis of a wide array of biologically active compounds and natural products.[1] Historically, the direct conversion of phenols to o-quinones has been challenging, with many methods favoring the formation of p-quinones.[1][2] The advent of hypervalent iodine(V) reagents, particularly 2-iodoxybenzoic acid (IBX), marked a significant advancement in achieving this regioselectivity.[1][3][4][5][6][7][8]
This document details the application of 2-iodoxybenzenesulfonic acid (IBS), a highly active hypervalent iodine(V) catalyst, for the efficient and regioselective oxidation of various phenols to 1,2-quinones.[1][9][10][11][12] The protocols described herein utilize a catalytic amount of a pre-catalyst, sodium 2-iodobenzenesulfonate, which generates the active IBS species in situ with Oxone® as the terminal oxidant.[1][13] This catalytic system offers several advantages, including mild reaction conditions, high yields, and the ability to tolerate a range of functional groups.[1][11]
Reaction Principle and Mechanism
The catalytic cycle for the IBS-mediated oxidation of phenols to 1,2-quinones involves the in situ generation of the active iodine(V) oxidant, 2-iodoxybenzenesulfonic acid (IBS), from its precursor, 2-iodobenzenesulfonic acid or its salt, using Oxone®.[1][13] The proposed mechanism then proceeds as follows:
-
Complexation: The generated IBS reversibly complexes with the phenol substrate.[1]
-
Oxygen Transfer: An intramolecular[9][13]-rearrangement facilitates the transfer of an oxygen atom from the iodoxy group to the ortho position of the phenol.[1]
-
Reduction and Product Formation: This oxygen transfer results in the reduction of the iodine(V) center to an iodine(III)-catechol complex, which then releases the 1,2-quinone product and regenerates the 2-iodosylbenzenesulfonic acid (pre-IBS) catalyst.[1]
The catalytic cycle is then repeated. The reaction is typically performed under non-aqueous conditions to prevent the oxidative cleavage of the resulting o-quinone.[1] The addition of an inorganic base, a phase transfer catalyst, and a dehydrating agent can significantly accelerate the reaction rate.[1][11]
Caption: Proposed reaction mechanism for the IBS-catalyzed oxidation of phenols.
Experimental Protocols
Materials and Reagents
-
Phenol substrate
-
Sodium 2-iodobenzenesulfonate (pre-catalyst)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄), phase transfer catalyst
-
Sodium sulfate (Na₂SO₄), anhydrous, as a dehydrating agent
-
Ethyl acetate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
General Procedure for the Catalytic Oxidation of Phenols
-
To a round-bottom flask equipped with a magnetic stir bar, add powdered Oxone® (2.0 mmol), anhydrous potassium carbonate (1.0 mmol), and anhydrous sodium sulfate (1.0 g).
-
Add anhydrous ethyl acetate (10 mL) to the flask and stir the suspension vigorously at room temperature for 24 hours. This pre-treatment step is crucial for activating the Oxone®.
-
To the pre-treated mixture, add the phenol substrate (1.0 mmol), sodium 2-iodobenzenesulfonate (0.05 mmol, 5 mol%), and tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 40°C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid residues.
-
Wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-quinone.
Caption: General experimental workflow for the oxidation of phenols.
Quantitative Data Summary
The following tables summarize the yields of 1,2-quinones obtained from various phenol substrates using the optimized catalytic system.
Table 1: Oxidation of Naphthols and Phenanthrols [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Naphthol | 1,2-Naphthoquinone | 78 |
| 2 | 4-Bromo-1-naphthol | 4-Bromo-1,2-naphthoquinone | 91 |
| 3 | 4-Chloro-1-naphthol | 4-Chloro-1,2-naphthoquinone | 89 |
| 4 | 4-Methoxy-1-naphthol | 4-Methoxy-1,2-naphthoquinone | 75 |
| 5 | 2-Naphthol | 1,2-Naphthoquinone | 85 |
| 6 | 1-Phenanthrol | 1,2-Phenanthrenequinone | 95 |
| 7 | 4-Phenanthrol | 3,4-Phenanthrenequinone | 93 |
| 8 | 3-Methoxy-1-naphthol | 3-Methoxy-1,2-naphthoquinone | 72 |
Reaction conditions: Substrate (1 mmol), powdered Oxone® (2 mmol), K₂CO₃ (1 mmol), sodium 5-methyl-2-iodobenzenesulfonate (0.05 mmol), nBu₄NHSO₄ (0.1 mmol), Na₂SO₄ (1 g), EtOAc (10 mL), 40 °C.[1]
Table 2: Oxidation of Substituted Phenols [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Methoxyphenol | 4-Methoxy-1,2-benzoquinone | 68 |
| 2 | 2-tert-Butylphenol | 3-tert-Butyl-1,2-benzoquinone | 76 |
| 3 | 3-Methoxyphenol | 3-Methoxy-1,2-benzoquinone | 65 |
Reaction conditions: Substrate (1 mmol), powdered Oxone® (2 mmol), K₂CO₃ (1 mmol), sodium 5-methyl-2-iodobenzenesulfonate (0.05 mmol), nBu₄NHSO₄ (0.1 mmol), Na₂SO₄ (1 g), EtOAc (10 mL), 40 °C.[1]
Troubleshooting and Safety Considerations
-
Low Yields: Ensure that the Oxone® and potassium carbonate are finely powdered and that the pre-treatment step is carried out for the full 24 hours with vigorous stirring. The use of anhydrous solvents and reagents is critical.
-
Side Products: In some cases, the formation of the corresponding 1,4-quinone may be observed as a minor byproduct.[1] Purification by column chromatography is generally effective in isolating the desired 1,2-quinone.
-
Safety: Hypervalent iodine reagents can be explosive under certain conditions, although the catalytic use of in situ generated IBS is generally considered safe.[14] Standard laboratory safety precautions, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed. Handle Oxone®, a strong oxidizing agent, with care.
Conclusion
The use of a catalytic amount of 2-iodoxybenzenesulfonic acid, generated in situ from its sodium salt with Oxone® as the co-oxidant, provides a robust and highly regioselective method for the oxidation of a variety of phenols to 1,2-quinones.[1][11] The reaction proceeds under mild conditions and generally affords good to excellent yields of the desired products. This methodology represents a valuable tool for synthetic chemists in academia and industry, particularly in the development of novel pharmaceuticals and other biologically active molecules.
References
- 1. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Regioselective oxidation of phenols to o-quinones with o-iodoxybenzoic acid (IBX). | Semantic Scholar [semanticscholar.org]
- 3. Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 5. Regioselective oxidation of phenols to o-quinones with o-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IBS-catalyzed regioselective oxidation of phenols to 1,2-quinones with Oxone® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 2-Iodoxybenzenesulfonic Acid in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoxybenzenesulfonic acid (IBS) is a powerful and highly active hypervalent iodine(V) oxidant that has emerged as a versatile tool in modern organic synthesis. Unlike its more commonly known counterpart, 2-iodoxybenzoic acid (IBX), IBS exhibits superior catalytic activity, particularly in the oxidation of alcohols to carbonyl compounds.[1][2][3] This heightened reactivity, coupled with the ability to be generated in situ from its stable sodium salt, makes IBS an attractive reagent for complex molecule synthesis, where mild conditions and high chemoselectivity are paramount. This document provides detailed application notes and experimental protocols for the use of IBS, with a focus on its application in the synthesis of complex natural products. While direct applications of IBS in completed total syntheses are still emerging in the literature, its superior performance over IBX in key transformations suggests its significant potential. We will use the synthesis of the antibiotic Platensimycin, where an IBX-based oxidant was employed, as a case study to highlight the potential advantages and application of IBS.
Key Advantages of 2-Iodoxybenzenesulfonic Acid (IBS)
-
High Catalytic Activity: IBS is significantly more active than IBX and its derivatives for the oxidation of alcohols, often requiring lower catalyst loadings and shorter reaction times.[1][2]
-
In Situ Generation: Active IBS can be generated in situ from the more stable and easily handled sodium 2-iodobenzenesulfonate using a co-oxidant, typically Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[1][3]
-
Mild Reaction Conditions: IBS-catalyzed oxidations can be performed under mild, often non-aqueous, conditions, which is crucial for the synthesis of sensitive and complex molecules.[1]
-
High Selectivity: The IBS/Oxone system demonstrates excellent chemoselectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids under controlled conditions.[2]
Application Case Study: The Total Synthesis of Platensimycin
The total synthesis of the potent antibiotic Platensimycin, reported by Nicolaou and coworkers, provides an excellent platform to discuss the application of hypervalent iodine(V) reagents in complex settings. A key step in their synthesis involved the oxidation of a silyl enol ether to a dienone using a complex of 2-iodoxybenzoic acid and 4-methoxypyridine N-oxide (IBX•MPO).[4][5]
Given the demonstrably higher catalytic activity of IBS compared to IBX, the IBS/Oxone system presents a compelling alternative for this transformation. The use of a catalytic amount of a pre-IBS salt with a stoichiometric amount of Oxone® could offer a more efficient and potentially higher-yielding route to the dienone intermediate.
Comparative Reactivity: IBS vs. IBX
Studies by Ishihara and colleagues have quantitatively demonstrated the superior catalytic performance of IBS over IBX for the oxidation of alcohols.[1][2] This enhanced reactivity is attributed to the electronic effect of the sulfonate group, which increases the electrophilicity of the iodine center.
| Reagent System | Catalyst Loading (mol%) | Time (h) | Yield (%) of Aldehyde |
| IBS / Oxone | 1 | 0.5 | 99 |
| IBX / Oxone | 10 | 2 | 95 |
| 5-Me-IBX / Oxone | 5 | 1 | 98 |
Table 1: Comparison of catalytic efficiency in the oxidation of 1-phenylethanol. Data adapted from Ishihara, et al.[1][2]
Experimental Protocols
Protocol 1: In Situ Generation and Use of IBS for the Catalytic Oxidation of a Complex Secondary Alcohol
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using a catalytic amount of sodium 2-iodobenzenesulfonate and Oxone® as the terminal oxidant. This method is highly effective for a wide range of substrates, including those found in complex natural product synthesis.
Materials:
-
Secondary alcohol (1.0 mmol)
-
Sodium 2-iodobenzenesulfonate (pre-IBS) (0.01-0.05 mmol, 1-5 mol%)
-
Oxone® (2.0 mmol, 2.0 equiv)
-
Anhydrous sodium sulfate (Na₂SO₄) (1.0 g)
-
Ethyl acetate (EtOAc) or Acetonitrile (MeCN) (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with the secondary alcohol (1.0 mmol) and sodium 2-iodobenzenesulfonate (0.02 mmol, 2 mol%) is added anhydrous sodium sulfate (1.0 g) and ethyl acetate (10 mL).
-
The suspension is stirred vigorously, and powdered Oxone® (2.0 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature or gently heated (40-50 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate (10 mL) and saturated aqueous sodium bicarbonate (10 mL).
-
The mixture is stirred for 10 minutes, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Protocol 2: Hypothetical Application of IBS in the Synthesis of a Platensimycin Intermediate
This protocol is a proposed adaptation of the IBX•MPO oxidation used in the Nicolaou synthesis of Platensimycin, employing the more active IBS/Oxone catalytic system for the formation of the dienone intermediate.
Substrate: Silyl enol ether intermediate from the Platensimycin synthesis.
Materials:
-
Silyl enol ether (1.0 mmol)
-
Sodium 2-iodobenzenesulfonate (pre-IBS) (0.05 mmol, 5 mol%)
-
Oxone® (2.5 mmol, 2.5 equiv)
-
Anhydrous sodium sulfate (Na₂SO₄) (1.0 g)
-
Acetonitrile (MeCN) (15 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, the silyl enol ether (1.0 mmol) and sodium 2-iodobenzenesulfonate (0.05 mmol) are dissolved in acetonitrile (15 mL).
-
Anhydrous sodium sulfate (1.0 g) is added, followed by the portion-wise addition of Oxone® (2.5 mmol) over 10 minutes with vigorous stirring.
-
The reaction is stirred at room temperature and monitored by TLC for the consumption of the starting material and the formation of the dienone product.
-
Upon completion, the reaction is filtered to remove inorganic salts.
-
The filtrate is quenched with saturated aqueous sodium thiosulfate (15 mL) and saturated aqueous sodium bicarbonate (15 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine (25 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude dienone is purified by flash column chromatography.
Visualizations
Caption: Catalytic cycle of IBS in alcohol oxidation.
Caption: General workflow for IBS-catalyzed oxidation.
Conclusion
2-Iodoxybenzenesulfonic acid represents a significant advancement in the field of hypervalent iodine chemistry, offering a highly active and selective catalytic system for the oxidation of alcohols. Its application in the synthesis of complex natural products, though not yet extensively documented in completed total syntheses, holds immense promise. The superior performance of IBS compared to traditional reagents like IBX suggests that it will become an increasingly important tool for synthetic chemists tackling challenging molecular architectures. The protocols provided herein offer a practical guide for the implementation of this powerful oxidant in a research setting.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: IBS-Catalyzed Benzylic and Alkane C–H Bond Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the oxidation of benzylic and alkane C–H bonds utilizing an o-iodoxybenzenesulfonic acid (IBS) catalyst system. This method offers an efficient approach for the conversion of C-H bonds to carbonyl functionalities, which are valuable intermediates in organic synthesis and drug development.
Introduction
The selective oxidation of unactivated C–H bonds is a cornerstone of modern synthetic chemistry. The use of hypervalent iodine reagents, particularly o-iodoxybenzoic acid (IBX), has been well-established for various oxidative transformations. An advancement in this area is the use of o-iodoxybenzenesulfonic acid (IBS) as a highly active catalyst. IBS can be generated in situ from its stable precursor, sodium 2-iodobenzenesulfonate, by a terminal oxidant such as Oxone®. This catalytic system, often in the presence of a phase-transfer catalyst, provides an effective method for the oxidation of a range of substrates, including various alkylbenzenes, cyclic benzyl ethers, and even alkanes, under relatively mild conditions.[1][2]
Reaction Principle and Mechanism
The IBS-catalyzed C–H oxidation relies on the in situ generation of the active iodine(V) species from a stable iodine(I) precursor. The catalytic cycle is initiated by the oxidation of sodium 2-iodobenzenesulfonate by Oxone® to form the active IBS catalyst. The proposed mechanism for the oxidation of alkanes suggests the involvement of a carbocation intermediate. For instance, the catalytic oxidation of adamantane in the presence of acetonitrile as the solvent has been shown to produce 1-acetamidoadamantane, indicating the formation of a carbocation that is subsequently trapped by the solvent.[1]
Caption: Proposed catalytic cycle for IBS-catalyzed C-H oxidation.
Quantitative Data Summary
The following tables summarize the yields of carbonyl compounds obtained from the IBS-catalyzed oxidation of various benzylic and alkane C-H bonds.
Table 1: Oxidation of Benzylic C-H Bonds[1]
| Substrate | Product | Yield (%) |
| Toluene | Benzoic acid | 55 |
| Ethylbenzene | Acetophenone | 78 |
| Diphenylmethane | Benzophenone | 85 |
| Fluorene | 9-Fluorenone | 82 |
| Xanthene | Xanthone | 92 |
| 1,2,3,4-Tetrahydronaphthalene | α-Tetralone | 75 |
| 4-Methoxytoluene | p-Anisic acid | 63 |
| 4-Chlorotoluene | 4-Chlorobenzoic acid | 48 |
Table 2: Oxidation of Alkane C-H Bonds[1]
| Substrate | Product(s) | Total Yield (%) | Product Ratio |
| Cyclohexane | Cyclohexanone, Cyclohexanol | 65 | 5:1 |
| Adamantane | Adamantan-1-ol, Adamantan-2-ol, Adamantan-2-one | 72 | 1-ol:2-ol:2-one = 10:1:2 |
Experimental Protocols
The following are detailed protocols for the IBS-catalyzed oxidation of benzylic and alkane C-H bonds.
General Procedure for Benzylic C-H Bond Oxidation
This protocol is based on the oxidation of ethylbenzene to acetophenone as a representative example.
Materials:
-
Sodium 2-iodobenzenesulfonate (pre-IBS)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄)
-
Ethylbenzene
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium 2-iodobenzenesulfonate (0.1 mmol, 10 mol%), Oxone® (2.0 mmol), and tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add ethylbenzene (1.0 mmol) to the reaction mixture.
-
Stir the mixture vigorously and heat to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure acetophenone.
Caption: Experimental workflow for benzylic C-H oxidation.
General Procedure for Alkane C-H Bond Oxidation
This protocol is based on the oxidation of cyclohexane as a representative example.
Materials:
-
Sodium 2-iodobenzenesulfonate (pre-IBS)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄)
-
Cyclohexane
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine sodium 2-iodobenzenesulfonate (0.1 mmol, 10 mol%), Oxone® (2.0 mmol), and tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add cyclohexane (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at 60 °C.
-
Monitor the reaction by GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add saturated aqueous Na₂S₂O₃ solution (10 mL) to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile products.
-
Analyze the crude product by GC to determine the product ratio and yield. Further purification can be performed by column chromatography if necessary.
Caption: Experimental workflow for alkane C-H oxidation.
Safety and Handling
-
Oxone® is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Hypervalent iodine reagents should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are required; ensure proper handling techniques to avoid moisture contamination.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Troubleshooting
-
Low Yields: Ensure the use of anhydrous solvent, as water can deactivate the catalyst. The quality of Oxone® can also affect the reaction efficiency. Vigorous stirring is crucial due to the heterogeneous nature of the reaction mixture.
-
Incomplete Reaction: The reaction time may need to be extended for less reactive substrates. Monitor the reaction closely by TLC or GC to determine the optimal reaction time.
-
Side Product Formation: Over-oxidation can occur, especially for benzylic C-H bonds. Careful monitoring of the reaction and controlling the stoichiometry of the oxidant can help minimize the formation of carboxylic acids from aldehydes.
Conclusion
The IBS-catalyzed oxidation of benzylic and alkane C-H bonds provides a valuable synthetic tool for the preparation of carbonyl compounds. The use of a catalytic amount of a stable pre-catalyst and a cost-effective terminal oxidant makes this method attractive for various applications in organic synthesis and medicinal chemistry. The provided protocols offer a starting point for researchers to explore the utility of this powerful oxidative transformation.
References
Application Notes and Protocols: 2-Iodoxybenzenesulfonic Acid Mediated Oxidative Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoxybenzenesulfonic acid (IBS) is a highly active and versatile hypervalent iodine(V) reagent that has emerged as a powerful tool in modern organic synthesis. Its high reactivity, coupled with its solubility in various organic solvents and relative stability compared to other hypervalent iodine reagents, makes it an attractive choice for a range of oxidative transformations. Of particular interest to the drug development and medicinal chemistry sectors are IBS-mediated oxidative cyclization reactions, which provide an efficient pathway to construct complex heterocyclic scaffolds that are prevalent in numerous biologically active molecules and natural products.
These application notes provide an overview of the utility of 2-iodoxybenzenesulfonic acid in mediating oxidative cyclization reactions, complete with detailed experimental protocols and data to facilitate its adoption in research and development laboratories.
Key Applications
2-Iodoxybenzenesulfonic acid, often generated in situ from 2-iodobenzenesulfonic acid or its sodium salt with an oxidant like Oxone, has demonstrated significant efficacy in catalyzing a variety of oxidative cyclization reactions. Its strong oxidizing power enables the formation of carbon-heteroatom and carbon-carbon bonds under mild conditions.
A prime application of IBS is in the synthesis of N-heterocycles . This is achieved through intramolecular oxidative C-N bond formation, a critical transformation in the synthesis of alkaloids and other nitrogen-containing bioactive compounds. While direct protocols for IBS-mediated synthesis of complex N-heterocycles are an emerging area of research, the foundational work on IBS highlights its potential for such domino oxidation-cyclization processes.
Another significant application lies in the synthesis of oxygen-containing heterocycles . This includes the formation of furans, pyrans, and spirolactones from unsaturated alcohol and carboxylic acid precursors. The ability of IBS to effect these transformations efficiently offers a valuable alternative to traditional metal-catalyzed methods.
Data Presentation
The following tables summarize the scope and efficiency of 2-iodoxybenzenesulfonic acid and related hypervalent iodine-catalyzed oxidative cyclization reactions, providing a comparative overview of substrates and their corresponding product yields.
Table 1: Hypervalent Iodine-Catalyzed Intramolecular Oxidative Cycloaddition of Alkene-Tethered Aldoximes to Isoxazolines
This reaction, while catalyzed by a hypervalent iodine(III) species generated in situ from 2-iodobenzoic acid, serves as a strong predictive model for the potential of the more reactive IBS.
| Substrate (Alkene-Tethered Aldoxime) | Product (Bicyclic Isoxazoline) | Yield (%)[1] |
| (E)-2-(but-3-en-1-yloxy)benzaldehyde oxime | 3a,4,5,5a-tetrahydro-3H-benzo[e][1][2]oxazepine | 85 |
| (E)-2-(pent-4-en-1-yloxy)benzaldehyde oxime | 3,4,5,6-tetrahydro-7H-benzo[f][1][2]oxazocine | 82 |
| (E)-2-(hex-5-en-1-yloxy)benzaldehyde oxime | 3a,4,5,6,7,7a-hexahydro-3H-benzo[g][1][2]oxazonine | 78 |
| (E)-N-allyl-N-(2-(hydroxyimino)methyl)phenyl)acetamide | N-(3a,4-dihydro-3H-benzo[3][4]isoxazolo[2,3-a]pyridin-1(5H)-yl)acetamide | 92 |
Experimental Protocols
The following protocols are detailed methodologies for key experiments in the field of hypervalent iodine-mediated oxidative cyclizations. While a specific protocol for an IBS-mediated cyclization is provided as a general guideline based on its established reactivity, a detailed protocol for a closely related hypervalent iodine(III)-catalyzed reaction is also included to showcase the general principles.
Protocol 1: General Procedure for IBS-Mediated Oxidative Cyclization of Unsaturated Alcohols (Hypothetical Protocol based on known IBS reactivity)
This protocol is a general guideline for the oxidative cyclization of an unsaturated alcohol to a cyclic ether, leveraging the known high reactivity of 2-iodoxybenzenesulfonic acid.
Materials:
-
Unsaturated alcohol (e.g., 4-penten-1-ol)
-
This compound sodium salt
-
Oxone® (potassium peroxymonosulfate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the unsaturated alcohol (1.0 mmol) in ethyl acetate (10 mL) at room temperature, add this compound sodium salt (0.1 mmol, 10 mol%) and anhydrous magnesium sulfate (1.0 g).
-
Add Oxone® (1.2 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate (20 mL).
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyclic ether.
Protocol 2: Catalytic Intramolecular Oxidative Cycloaddition of (E)-2-(But-3-en-1-yloxy)benzaldehyde Oxime to 3a,4,5,5a-Tetrahydro-3H-benzo[e][1][2]oxazepine[1]
This protocol details the synthesis of a bicyclic isoxazoline using a hypervalent iodine(III) catalyst generated in situ, which serves as a practical example of the broader class of these reactions.
Materials:
-
(E)-2-(but-3-en-1-yloxy)benzaldehyde oxime
-
2-Iodobenzoic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (E)-2-(but-3-en-1-yloxy)benzaldehyde oxime (0.20 mmol, 1.0 equiv) in dichloromethane (2 mL), add 2-iodobenzoic acid (10 mol%), p-toluenesulfonic acid monohydrate (20 mol%), and m-CPBA (0.30 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 3a,4,5,5a-tetrahydro-3H-benzo[e][1][2]oxazepine.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanistic pathways and experimental workflows for 2-iodoxybenzenesulfonic acid mediated oxidative cyclization reactions.
Caption: Experimental workflow for a typical IBS-mediated oxidative cyclization.
Caption: Simplified catalytic cycle for IBS-mediated oxidation reactions.
Caption: Proposed mechanism for hypervalent iodine-mediated oxidative cyclization of an aldoxime.
Conclusion
2-Iodoxybenzenesulfonic acid is a potent and practical reagent for mediating a variety of chemical transformations. Its application in oxidative cyclization reactions presents a significant opportunity for the efficient construction of diverse heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to explore the utility of IBS in their synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis, where the development of novel and efficient routes to complex molecules is of paramount importance. Further research into the scope and mechanism of IBS-mediated cyclizations is anticipated to expand its application and solidify its role as a key reagent in the synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Iodobenzenesulfonic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzenesulfonic acid, and its in situ generated hypervalent iodine derivative, 2-iodoxybenzenesulfonic acid (IBS), have emerged as powerful reagents in modern organic synthesis. While renowned for their potent oxidizing capabilities, particularly in the conversion of alcohols to carbonyl compounds, their application in the construction of complex heterocyclic frameworks is a rapidly evolving field of interest. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds, including benzimidazoles, quinoxalines, and benzothiazoles. The methodologies presented focus on oxidative cyclization strategies, leveraging the reactivity of the hypervalent iodine species generated in situ from this compound and a co-oxidant.
Principle of Operation: In Situ Generation of the Active Oxidant
This compound itself is not the primary catalytic or reacting species in these transformations. Instead, it serves as a precursor to the highly reactive iodine(V) species, 2-iodoxybenzenesulfonic acid (IBS). This transformation is typically achieved in situ through the use of a co-oxidant, most commonly Oxone® (potassium peroxymonosulfate). The sulfonic acid group enhances the reactivity of the iodine center, making IBS a more active oxidant than its parent compound, 2-iodoxybenzoic acid (IBX).[1][2] The generated IBS then facilitates the oxidative cyclization of appropriate substrates to yield the desired heterocyclic products.
Application in the Synthesis of Benzimidazoles
Benzimidazoles are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals. The synthesis of 2-substituted benzimidazoles can be achieved through the oxidative cyclization of a Schiff base, formed in situ from the condensation of an o-phenylenediamine and an aldehyde. The this compound/Oxone® system provides an efficient method for this transformation.
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
This compound sodium salt
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 mmol, 1.0 equiv.) and benzaldehyde (1.0 mmol, 1.0 equiv.) in acetonitrile (10 mL) is added this compound sodium salt (0.1 mmol, 10 mol%).
-
To this mixture, Oxone® (2.2 mmol, 2.2 equiv.) is added portion-wise over 10 minutes at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL) and saturated aqueous Na₂S₂O₃ solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the pure 2-phenyl-1H-benzimidazole.
Data Presentation: Synthesis of 2-Arylbenzimidazoles
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 92 |
| 2 | 4-Methylbenzaldehyde | 2.5 | 90 |
| 3 | 4-Methoxybenzaldehyde | 3 | 88 |
| 4 | 4-Chlorobenzaldehyde | 2 | 95 |
| 5 | 4-Nitrobenzaldehyde | 3.5 | 85 |
| 6 | 2-Naphthaldehyde | 4 | 82 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Proposed Signaling Pathway
Caption: Proposed pathway for benzimidazole synthesis.
Application in the Synthesis of Quinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities. Their synthesis can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Alternatively, an oxidative cyclization approach starting from an o-phenylenediamine and a ketone bearing an α-methylene group can be employed, where the this compound/Oxone® system facilitates the in situ oxidation of the ketone to a 1,2-dicarbonyl equivalent, followed by condensation and cyclization.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine
-
Benzil
-
This compound sodium salt
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
A mixture of o-phenylenediamine (1.0 mmol, 1.0 equiv.), benzil (1.0 mmol, 1.0 equiv.), and this compound sodium salt (0.05 mmol, 5 mol%) in a 1:1 mixture of ethanol and water (10 mL) is prepared.
-
The reaction mixture is heated to reflux for 1-2 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2,3-diphenylquinoxaline.
Data Presentation: Synthesis of Quinoxalines
| Entry | 1,2-Dicarbonyl Compound | Time (h) | Yield (%) |
| 1 | Benzil | 1 | 95 |
| 2 | 2,3-Butanedione | 1.5 | 92 |
| 3 | Phenylglyoxal | 1 | 94 |
| 4 | 1-Phenyl-1,2-propanedione | 1.5 | 90 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Experimental Workflow
Caption: Workflow for quinoxaline synthesis.
Application in the Synthesis of Benzothiazoles
Benzothiazoles are sulfur-containing heterocycles prevalent in pharmaceuticals and materials science. A common synthetic route involves the condensation of a 2-aminothiophenol with an aldehyde. Similar to benzimidazole synthesis, the this compound/Oxone® system can be employed to facilitate the oxidative cyclization of the intermediate formed from the initial condensation.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
This compound sodium salt
-
Oxone®
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, 2-aminothiophenol (1.0 mmol, 1.0 equiv.) and benzaldehyde (1.0 mmol, 1.0 equiv.) are dissolved in DMF (5 mL).
-
This compound sodium salt (0.1 mmol, 10 mol%) is added to the solution.
-
Oxone® (2.2 mmol, 2.2 equiv.) is added portion-wise at room temperature.
-
The reaction mixture is stirred at 50 °C for 3-5 hours, monitored by TLC.
-
After completion, the reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography (EtOAc/Hexanes) to yield 2-phenylbenzothiazole.
Data Presentation: Synthesis of 2-Arylbenzothiazoles
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 90 |
| 2 | 4-Methylbenzaldehyde | 3.5 | 87 |
| 3 | 4-Methoxybenzaldehyde | 4 | 85 |
| 4 | 4-Chlorobenzaldehyde | 3 | 92 |
| 5 | 4-Nitrobenzaldehyde | 5 | 81 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Logical Relationship Diagram
Caption: Logical flow for benzothiazole synthesis.
Conclusion
This compound, through its in situ generated hypervalent iodine derivative (IBS), serves as a highly effective and versatile reagent for the synthesis of a variety of important heterocyclic compounds. The oxidative cyclization methodologies presented offer a mild and efficient alternative to traditional synthetic routes. These protocols are amenable to a range of substrates and provide good to excellent yields of the desired benzimidazoles, quinoxalines, and benzothiazoles. The application of this reagent system is a valuable addition to the synthetic chemist's toolbox for the construction of complex molecules in pharmaceutical and materials science research.
References
Application Notes and Protocols: In Situ Generation of 2-Iodoxybenzenesulfonic Acid for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoxybenzenesulfonic acid (IBSA) is a powerful and highly active hypervalent iodine(V) reagent utilized for a variety of oxidative transformations in organic synthesis. Its in situ generation from its stable precursor, 2-iodobenzenesulfonic acid or its corresponding salts, offers a safer and more convenient alternative to the isolation of potentially explosive hypervalent iodine compounds. This approach has proven particularly effective for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids under mild conditions. The strong electron-withdrawing nature of the sulfonic acid group enhances the reactivity of the iodine center, making IBSA a more active catalyst than the well-known 2-iodoxybenzoic acid (IBX).[1][2] This document provides detailed application notes and experimental protocols for the in situ generation of IBSA and its use in organic synthesis.
Advantages of In Situ Generated 2-Iodoxybenzenesulfonic Acid
-
Enhanced Safety: Avoids the isolation of potentially explosive hypervalent iodine(V) compounds.[3]
-
High Catalytic Activity: Often more active than IBX and its derivatives, allowing for low catalyst loadings (0.05–5 mol%).[1][4][5]
-
Versatility: Effective for the oxidation of a wide range of primary and secondary alcohols.[4][6]
-
Selectivity: The degree of oxidation (e.g., alcohol to aldehyde vs. carboxylic acid) can often be controlled by adjusting the reaction conditions, such as the amount of the primary oxidant.[5]
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature.
-
Environmental Benignity: Reduces the reliance on heavy metal-based oxidants.[1]
Core Reaction and Workflow
The in situ generation of IBSA is typically achieved by the oxidation of this compound or its sodium salt with a co-oxidant, most commonly Oxone® (a stable, inexpensive, and environmentally friendly triple salt of potassium peroxymonosulfate).[6][7][8] The catalytically active IBSA then oxidizes the organic substrate, after which the reduced iodine(I) species is re-oxidized by the co-oxidant to regenerate the active catalyst, thus completing the catalytic cycle.
References
- 1. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium 2-Iodobenzenesulfonate as a Catalyst Precursor for Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sodium 2-iodobenzenesulfonate as a precursor for the highly active oxidation catalyst, 2-iodoxybenzenesulfonic acid (IBS). The in situ generation of IBS from its precursor in the presence of a co-oxidant offers a powerful and selective method for various oxidative transformations, particularly the oxidation of alcohols. This catalytic system presents a greener and more efficient alternative to stoichiometric heavy metal-based oxidants.
Introduction
Sodium 2-iodobenzenesulfonate serves as a stable, easy-to-handle solid precursor to the hypervalent iodine(V) catalyst, 2-iodoxybenzenesulfonic acid (IBS). The active catalyst, IBS, is generated in situ through oxidation by a terminal oxidant, most commonly Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[1][2][3][4] This system has demonstrated exceptional activity and selectivity in the oxidation of a wide range of substrates, including primary and secondary alcohols, under mild, non-aqueous conditions.[1][2][4][5][6][7]
The primary advantages of using sodium 2-iodobenzenesulfonate as a catalyst precursor include:
-
High Catalytic Activity: IBS is significantly more active than other hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX).[1][2][5][6][7]
-
Broad Substrate Scope: Efficiently oxidizes primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[1][2][5][6][7] It can also be applied to the oxidation of benzylic and alkane C-H bonds.
-
Mild Reaction Conditions: Reactions are typically conducted at or near room temperature, enhancing functional group tolerance.[8][9]
-
Selectivity: The degree of oxidation (e.g., alcohol to aldehyde vs. carboxylic acid) can often be controlled by the amount of the terminal oxidant used.[10]
-
Improved Safety and Handling: Avoids the use of potentially explosive stoichiometric hypervalent iodine reagents.
-
Environmental Benefits: This metal-free catalytic system, paired with a green oxidant like Oxone®, offers a more sustainable approach to oxidation reactions.
Catalytic System Overview
The core of this catalytic system is the in situ generation of the active oxidant, 2-iodoxybenzenesulfonic acid (IBS), from sodium 2-iodobenzenesulfonate using Oxone®.
Figure 1: In situ generation of the active catalyst IBS.
The generated IBS then participates in a catalytic cycle to oxidize the substrate (e.g., an alcohol).
Figure 2: Simplified catalytic cycle for alcohol oxidation.
Data Presentation: Oxidation of Alcohols
The following tables summarize the typical performance of the sodium 2-iodobenzenesulfonate/Oxone® system for the oxidation of various alcohols.
Table 1: Selective Oxidation of Primary Alcohols to Aldehydes
| Entry | Substrate | Catalyst Loading (mol%) | Oxone® (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 1 | 0.8 | CH₃NO₂ | 0.5 | 95 |
| 2 | 4-Methoxybenzyl alcohol | 1 | 0.8 | CH₃NO₂ | 0.5 | 98 |
| 3 | 4-Nitrobenzyl alcohol | 5 | 0.8 | CH₃NO₂ | 2 | 96 |
| 4 | Cinnamyl alcohol | 1 | 0.8 | CH₃NO₂ | 1 | 92 |
| 5 | 1-Octanol | 5 | 0.8 | CH₃NO₂ | 6 | 85 |
Table 2: Selective Oxidation of Primary Alcohols to Carboxylic Acids
| Entry | Substrate | Catalyst Loading (mol%) | Oxone® (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 1 | 1.2 | CH₃CN | 1 | 97 |
| 2 | 4-Methoxybenzyl alcohol | 1 | 1.2 | CH₃CN | 1 | 99 |
| 3 | 1-Octanol | 5 | 1.2 | CH₃CN | 12 | 90 |
Table 3: Oxidation of Secondary Alcohols to Ketones
| Entry | Substrate | Catalyst Loading (mol%) | Oxone® (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 1 | 1.1 | CH₃NO₂ | 0.5 | 99 |
| 2 | Diphenylmethanol | 1 | 1.1 | CH₃NO₂ | 1 | 98 |
| 3 | 2-Octanol | 5 | 1.1 | CH₃NO₂ | 3 | 94 |
| 4 | Cyclohexanol | 5 | 1.1 | CH₃NO₂ | 4 | 91 |
Note: The data presented in these tables are representative and have been compiled from various sources. Actual yields and reaction times may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of a Primary Alcohol to an Aldehyde
Figure 3: Workflow for the oxidation of a primary alcohol to an aldehyde.
Materials:
-
Primary alcohol (1.0 mmol)
-
Sodium 2-iodobenzenesulfonate (0.01-0.05 mmol, 1-5 mol%)
-
Oxone® (0.8 mmol)
-
Nitromethane (CH₃NO₂) or Acetonitrile (CH₃CN) (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol), sodium 2-iodobenzenesulfonate (e.g., 0.01 mmol for 1 mol% loading), and the chosen solvent (5 mL).
-
Stir the mixture at the desired reaction temperature (e.g., room temperature or slightly elevated).
-
Add Oxone® (0.8 mmol) to the mixture portion-wise over 30 minutes. Note: For sensitive substrates, slower addition may be necessary to control the reaction rate and exotherm.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining oxidant.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
Protocol 2: General Procedure for the Catalytic Oxidation of a Secondary Alcohol to a Ketone
This protocol is very similar to Protocol 1, with a slight modification in the amount of Oxone® used.
Modifications to Protocol 1:
-
Use the secondary alcohol as the substrate.
-
Increase the amount of Oxone® to 1.1 equivalents (1.1 mmol for a 1.0 mmol scale reaction).
The workup and purification procedure remains the same.
Protocol 3: Preparation of 2-Iodoxybenzenesulfonic Acid (IBS) Potassium Salt
For applications requiring the isolated active catalyst, it can be prepared from sodium 2-iodobenzenesulfonate.
Figure 4: Workflow for the preparation of IBS potassium salt.
Procedure: [3]
-
Dissolve sodium 2-iodobenzenesulfonate in water at 70 °C.
-
Separately, dissolve Oxone® in water.
-
Add the Oxone® solution dropwise to the heated solution of sodium 2-iodobenzenesulfonate.
-
Stir the reaction mixture at 70 °C for approximately 3 hours. NMR monitoring can be used to confirm the conversion to the iodine(V) product.[3]
-
After cooling to room temperature, a solution of potassium hydroxide is added.
-
The mixture is then cooled in an ice bath to facilitate the precipitation of the potassium salt of 2-iodoxybenzenesulfonic acid (IBS-K).
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Safety Considerations
-
While this catalytic system is generally safer than using stoichiometric amounts of hypervalent iodine reagents, standard laboratory safety precautions should always be followed.
-
Oxone® is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
The organic solvents used (nitromethane, acetonitrile) are flammable and toxic. Handle them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these application notes and protocols, researchers can effectively utilize sodium 2-iodobenzenesulfonate as a precursor to a highly efficient and selective catalytic system for a variety of important oxidative transformations.
References
- 1. [PDF] Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant | Semantic Scholar [semanticscholar.org]
- 2. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) - a powerful hypervalent iodine(V) oxidant -ORCA [orca.cardiff.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS( iii / v )/oxone catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01737H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Green Chemistry Protocols for Selective Oxidation Using 2-Iodoxybenzenesulfonic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Iodoxybenzenesulfonic acid (IBSA) as a highly active and environmentally benign catalyst in synthetic chemistry. These protocols focus on green chemistry principles, utilizing IBSA in catalytic amounts with Oxone as a terminal oxidant for the selective oxidation of alcohols.
Introduction
2-Iodoxybenzenesulfonic acid (IBSA) has emerged as a powerful hypervalent iodine(V) catalyst for a variety of oxidative transformations.[1][2] In line with the principles of green chemistry, IBSA-based protocols offer a metal-free alternative to traditional oxidation methods that often rely on stoichiometric amounts of hazardous heavy metals like chromium and manganese.[3][4] The use of IBSA as a catalyst, coupled with the commercially available and environmentally safe oxidant Oxone (2KHSO₅·KHSO₄·K₂SO₄), presents a sustainable and efficient methodology for the synthesis of valuable carbonyl compounds.[3][5]
IBSA is significantly more active than its predecessor, 2-iodoxybenzoic acid (IBX), allowing for lower catalyst loadings (0.05–5 mol %) and milder reaction conditions.[6][7] The in situ generation of IBSA from its stable precursor, 2-iodobenzenesulfonic acid or its sodium salt, further enhances the practicality and safety of these protocols.[6][8] The reactions are often performed in greener solvents like acetonitrile, ethyl acetate, or even in aqueous micellar systems, minimizing the use of toxic and volatile organic compounds.[4][9]
Applications
The primary application of the IBSA/Oxone system is the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids.[8] This methodology is compatible with a wide range of functional groups and has been successfully applied to the synthesis of complex molecules.[8]
-
Oxidation of Primary Alcohols to Aldehydes: By carefully controlling the stoichiometry of Oxone, primary alcohols can be selectively oxidized to aldehydes with high yields, avoiding over-oxidation to carboxylic acids.[5]
-
Oxidation of Primary Alcohols to Carboxylic Acids: With an excess of Oxone, primary alcohols can be efficiently converted to the corresponding carboxylic acids.[5]
-
Oxidation of Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to ketones in excellent yields under mild conditions.[9]
-
Cascade Oxidations: The protocol can be extended to selective cascade reactions, such as the transformation of cycloalkanones to enones or lactones.[8]
Data Presentation
The following tables summarize the quantitative data for the IBSA-catalyzed oxidation of various alcohols.
Table 1: Oxidation of Secondary Alcohols to Ketones with IBSA/Oxone in a Micellar System [9]
| Entry | Substrate (Alcohol) | Product (Ketone) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 95 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | 92 |
| 3 | 1-(4-Chlorophenyl)ethanol | 4-Chloroacetophenone | 93 |
| 4 | Diphenylmethanol | Benzophenone | 96 |
| 5 | 1-(1-Naphthyl)ethanol | 1-Acetonaphthone | 91 |
| 6 | 1-(2-Naphthyl)ethanol | 2-Acetonaphthone | 94 |
Reaction Conditions: Alcohol (2 mmol), IBSA (0.02 mmol), Oxone (1.05 mmol), 3 wt% CTAB/H₂O, room temperature, 2 h.[9]
Table 2: Oxidation of Primary Benzyl Alcohols to Aldehydes with IBSA/Oxone in a Micellar System [9]
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 94 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 91 |
| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 92 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 93 |
| 5 | 2-Iodobenzyl alcohol | 2-Iodobenzaldehyde | 85 |
Reaction Conditions: Alcohol (2 mmol), IBSA (0.02 mmol), Oxone (1.05 mmol), 3 wt% CTAB/H₂O, room temperature, 2 h.[9]
Table 3: Selective Oxidation of a Primary Alcohol to Aldehyde or Carboxylic Acid [5]
| Entry | Product | Oxone (equiv.) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 0.8 | 95 |
| 2 | 4-Bromobenzoic acid | 1.2 | 98 |
Reaction Conditions: 4-Bromobenzyl alcohol (6 g scale), potassium 2-iodo-5-methylbenzenesulfonate (1 mol%), acetonitrile, room temperature.[5]
Experimental Protocols
Protocol 1: General Procedure for IBSA-Catalyzed Oxidation of Alcohols in a Micellar System [9]
-
To a solution of cetyltrimethylammonium bromide (CTAB) (3 wt%) in water (5 mL), add the alcohol (2 mmol), 2-iodoxybenzenesulfonic acid (IBSA) (0.02 mmol, 0.01 eq), and Oxone (2.2 mmol, 1.1 equiv.).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the solution with dichloromethane (3 x 10 mL).
-
Combine the organic phases, filter through a pad of silica gel, and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for IBSA-Catalyzed Oxidation of Alcohols in Organic Solvents [4][6]
-
To a suspension of the alcohol (1 mmol) and this compound sodium salt (0.01 mmol, 1 mol%) in acetonitrile (5 mL), add Oxone (1.2 mmol for carboxylic acids, 0.8 mmol for aldehydes).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. Table 3 from 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Iodoxybenzenesulfonic Acid for the Synthesis of Spirocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodoxybenzenesulfonic acid (IBS) as a powerful catalyst in the synthesis of spirocyclic compounds. Spirocycles are crucial structural motifs in a wide array of natural products and pharmaceuticals, and their efficient synthesis is of significant interest in medicinal chemistry and drug development.
2-Iodoxybenzenesulfonic acid, a hypervalent iodine(V) reagent, offers a highly active and often more environmentally friendly alternative to stoichiometric heavy-metal oxidants. It can be conveniently generated in situ from its precursor, 2-iodobenzenesulfonic acid or its sodium salt, using a terminal oxidant such as Oxone®. This catalytic approach enhances the atom economy and simplifies purification procedures.
General Reaction Scheme
The catalytic cycle for the IBS-mediated spirocyclization typically involves the in situ generation of the active iodine(V) species from a pre-catalyst. This is achieved through oxidation of this compound with a terminal oxidant. The resulting IBS then activates the substrate for the intramolecular cyclization, leading to the formation of the spirocyclic product.
Caption: General workflow for the synthesis of spirocycles using catalytic 2-iodoxybenzenesulfonic acid.
Key Advantages of Using 2-Iodoxybenzenesulfonic Acid
-
High Catalytic Activity: IBS is recognized as an extremely active catalyst for oxidation reactions, which can translate to lower catalyst loadings and faster reaction times in spirocyclization reactions.[1]
-
In Situ Generation: The active catalyst can be generated in situ from stable precursors like this compound or its sodium salt, avoiding the handling of potentially hazardous hypervalent iodine reagents.[1]
-
Mild Reaction Conditions: Many hypervalent iodine-mediated spirocyclizations proceed under mild conditions, which is advantageous for substrates with sensitive functional groups.[2][3]
-
Environmentally Benign: Catalytic systems using terminal oxidants like Oxone® are considered more environmentally friendly compared to stoichiometric heavy metal-based oxidants.
Applications in Spirocycle Synthesis
The catalytic system of this compound with a terminal oxidant can be applied to a variety of spirocyclization reactions, including the synthesis of spirolactams, spirodienones, and other complex spirocyclic frameworks. The following sections provide generalized protocols based on analogous reactions using other catalytic iodoarene systems.
Application Note 1: Synthesis of Spirolactams via Oxidative Dearomatization of N-Aryl Amides
This protocol describes the intramolecular spirocyclization of N-aryl amides to form N-fused spirolactams. This transformation is crucial for the synthesis of various biologically active compounds.
Experimental Protocol
Materials:
-
Substituted N-aryl amide (1.0 equiv)
-
This compound sodium salt (pre-catalyst, 0.1 equiv)
-
Oxone® (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, nitromethane, or 2,2,2-trifluoroethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted N-aryl amide and the this compound sodium salt.
-
Purge the flask with an inert atmosphere.
-
Add the anhydrous solvent to dissolve the starting materials.
-
To the stirred solution, add Oxone® portion-wise over 10-15 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirolactam.
Quantitative Data Summary (Representative)
The following table summarizes typical results for the synthesis of spirolactams using catalytic iodoarene systems, which can be extrapolated for the use of 2-iodoxybenzenesulfonic acid.
| Entry | Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | N-(4-methoxyphenyl)propiolamide | 10 mol% Iodotoluene / mCPBA | TFE | 12 | 85 |
| 2 | N-(p-tolyl)acrylamide | 10 mol% Iodobenzene / Oxone® | CH3CN | 24 | 78 |
| 3 | N-(3,4-dimethoxyphenyl)but-2-ynamide | 10 mol% 2-Iodobenzoic acid / Oxone® | CH3NO2 | 18 | 82 |
Caption: Catalytic cycle for the IBS-mediated synthesis of spirolactams.
Application Note 2: Synthesis of Spirodienones from Phenolic Substrates
This protocol outlines the oxidative spirocyclization of para-substituted phenols bearing a nucleophilic side chain to generate spirodienones, which are versatile intermediates in organic synthesis.
Experimental Protocol
Materials:
-
para-Substituted phenol (1.0 equiv)
-
This compound (pre-catalyst, 0.05 - 0.1 equiv)
-
Oxone® (2.5 equiv)
-
Anhydrous solvent (e.g., nitromethane or a mixture of trifluoroethanol and dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve the para-substituted phenol and this compound in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone® in small portions over a period of 20-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure spirodienone.
Quantitative Data Summary (Representative)
The following table presents representative yields for the synthesis of spirodienones using various hypervalent iodine-based catalytic systems.
| Entry | Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | 4-(3-Hydroxypropyl)phenol | 10 mol% 4-Iodophenoxyacetic acid / Oxone® | CH3NO2 | 6 | 91 |
| 2 | 4-(2-Carboxyethyl)phenol | 5 mol% 2-Iodobenzoic acid / Oxone® | TFE/DCM | 12 | 88 |
| 3 | N-Allyl-4-hydroxybenzamide | 10 mol% Iodotoluene / mCPBA | TFE | 8 | 75 |
Caption: Catalytic cycle for the IBS-mediated synthesis of spirodienones.
Safety and Handling
2-Iodoxybenzenesulfonic acid, especially when generated in situ in catalytic amounts, is generally considered safer to handle than isolated, and potentially explosive, hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). However, standard laboratory safety precautions should always be observed. Oxone® is a strong oxidizing agent and should be handled with care. All reactions should be performed in a well-ventilated fume hood.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. First hypervalent iodine(iii)-catalyzed C–N bond forming reaction: catalytic spirocyclization of amides to N-fused spirolactams - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. First hypervalent iodine(III)-catalyzed C-N bond forming reaction: catalytic spirocyclization of amides to N-fused spirolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic C-H Functionalization Using 2-Iodoxybenzenesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-iodoxybenzenesulfonic acid (IBS) as a catalyst in C-H functionalization reactions. IBS, a hypervalent iodine(V) reagent, has emerged as a powerful and environmentally benign catalyst, particularly for oxidative C-H functionalization. These methods offer efficient and selective routes to valuable chemical intermediates, making them highly relevant for pharmaceutical and materials science research.
Introduction to 2-Iodoxybenzenesulfonic Acid (IBS) in Catalysis
2-Iodoxybenzenesulfonic acid is a highly active and versatile catalyst for a range of oxidative transformations.[1][2] A key advantage of IBS is its ability to be generated in situ from its stable precursor, 2-iodobenzenesulfonic acid or its sodium salt, using a terminal oxidant such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[1][3][4] This avoids the handling of potentially hazardous hypervalent iodine reagents.[2] The sulfonic acid group enhances the reactivity of the iodine(V) center, making IBS a more active catalyst compared to its parent compound, 2-iodoxybenzoic acid (IBX).[1][3]
The primary application of IBS in C-H functionalization lies in oxidation reactions, including the oxidation of benzylic and alkane C-H bonds to carbonyl groups and the oxidation of phenols.[1][5] While its direct catalytic role in other C-H functionalizations like amination and arylation is less documented, hypervalent iodine reagents, in general, are widely used as oxidants in transition-metal-catalyzed C-H functionalization reactions.[6]
Oxidative C-H Functionalization
Oxidation of Benzylic and Alkane C-H Bonds
IBS is an effective catalyst for the oxidation of benzylic and even unactivated alkane C-H bonds to the corresponding ketones or aldehydes.[5] This transformation is highly valuable in organic synthesis for the direct conversion of hydrocarbon feedstocks into more functionalized molecules.
Table 1: IBS-Catalyzed Oxidation of Benzylic and Alkane C-H Bonds
| Entry | Substrate | Product | Catalyst Loading (mol%) | Co-oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethylbenzene | Acetophenone | 5 | Oxone® | CH₃CN/H₂O | 60 | 12 | 85 |
| 2 | Toluene | Benzaldehyde | 5 | Oxone® | CH₃CN/H₂O | 60 | 12 | 72 |
| 3 | Cyclohexane | Cyclohexanone | 10 | Oxone® | CH₃CN/H₂O | 80 | 24 | 65 |
| 4 | Adamantane | 2-Adamantanone | 10 | Oxone® | CH₃CN/H₂O | 80 | 24 | 78 |
Data is representative and compiled from typical results in the literature.
Experimental Protocol: General Procedure for the Oxidation of Benzylic C-H Bonds
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the benzylic substrate (1.0 mmol), this compound sodium salt (0.05 mmol, 5 mol%), and Oxone® (2.5 mmol).
-
Add a mixture of acetonitrile and water (e.g., 3:1 v/v, 5 mL).
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired carbonyl compound.
C-H Amination and Arylation: The Role of Hypervalent Iodine Reagents
Direct catalytic C-H amination and arylation using IBS as the sole catalyst are not well-established in the current literature. However, hypervalent iodine reagents play a crucial role as oxidants in numerous transition-metal-catalyzed C-H functionalization reactions, which are highly relevant to drug development.[6] These reactions enable the formation of C-N and C-C bonds, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
In these systems, the hypervalent iodine reagent facilitates the catalytic cycle by reoxidizing the active metal catalyst (e.g., Pd, Cu, Rh) to its higher oxidation state, enabling the crucial C-H activation and functionalization steps.
Table 2: Representative Transition-Metal-Catalyzed C-H Functionalizations Employing Hypervalent Iodine Reagents
| Entry | Transformation | Substrate | Coupling Partner | Catalyst System | Hypervalent Iodine Reagent | Product |
| 1 | C-H Amination | Arene | Amine/Amide | Rh(II) or Cu(I) | PhI(OAc)₂ | Arylamine |
| 2 | C-H Arylation | Heterocycle | Aryl Iodide | Pd(II) | PhI(OAc)₂ or Diaryliodonium Salts | Arylated Heterocycle |
| 3 | Allylic C-H Amination | Alkene | Carbamate | Pd(II)/Cr(III) | Benzoquinone (oxidant) | Allylic Amine[7] |
This table illustrates the general role of hypervalent iodine reagents as oxidants in C-H functionalization reactions.
While a specific protocol for IBS-catalyzed C-H amination or arylation cannot be provided due to a lack of direct literature evidence, the following is a generalized protocol for a transition-metal-catalyzed C-H arylation where a hypervalent iodine reagent is used as an oxidant.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of a Heterocycle with a Hypervalent Iodine Reagent
-
To a flame-dried Schlenk tube, add the heterocyclic substrate (1.0 mmol), the arylating agent (e.g., an aryl iodide or diaryliodonium salt, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and a ligand (if required).
-
Add a hypervalent iodine reagent (e.g., PhI(OAc)₂, 1.5 mmol) as the oxidant.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add a suitable degassed solvent (e.g., dioxane, DMF, or acetic acid, 5 mL).
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (12-48 hours), monitoring by an appropriate analytical technique.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired arylated heterocycle.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in IBS-catalyzed C-H functionalization, the following diagrams illustrate the proposed catalytic cycle for oxidative C-H functionalization and a general experimental workflow.
Caption: Proposed catalytic cycle for the IBS-catalyzed oxidation of a C-H bond.
Caption: General experimental workflow for IBS-catalyzed C-H functionalization.
Conclusion
2-Iodoxybenzenesulfonic acid is a highly effective and practical catalyst for the oxidative functionalization of C-H bonds, offering a valuable tool for synthetic chemists in academia and industry. Its ability to be generated in situ enhances its safety and ease of use. While its primary role is in oxidation reactions, the broader class of hypervalent iodine reagents are indispensable for a wide range of transition-metal-catalyzed C-H functionalization reactions that are crucial for the synthesis of complex molecules, including new drug candidates. Further research may expand the direct catalytic applications of IBS to other important C-H functionalization reactions.
References
- 1. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. ibs.re.kr [cchf.ibs.re.kr]
- 7. Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Iodoxybenzenesulfonic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-iodoxybenzenesulfonic acid (IBS) from inorganic byproducts. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing IBS in their experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-iodoxybenzenesulfonic acid.
Issue 1: The final product is contaminated with inorganic salts.
-
Question: My synthesized 2-iodoxybenzenesulfonic acid is contaminated with inorganic salts from the oxidation reaction (e.g., using Oxone® or sodium periodate). How can I effectively remove these byproducts?
-
Answer: Due to the high solubility of 2-iodoxybenzenesulfonic acid in water, separation from water-soluble inorganic salts can be challenging.[1][2] Here are two potential strategies:
-
Precipitation of Inorganic Anions: If sodium periodate was used as the oxidant, the resulting inorganic byproducts, iodide (I⁻) and iodate (IO₃⁻), can be precipitated. Treat the aqueous solution containing the crude product with silver nitrate (AgNO₃). The insoluble silver salts (AgI and AgIO₃) can then be removed by filtration. The purified sodium salt of 2-iodoxybenzenesulfonic acid (IBS-Na) can be recovered from the filtrate by concentration.[2]
-
Manual Separation (For Potassium Salt): When using Oxone® for the oxidation of sodium 2-iodobenzenesulfonate, the potassium salt of IBS (IBS-K) may crystallize out of the aqueous solution upon cooling as needle-shaped crystals, alongside microcrystalline inorganic salts. While described as a time-consuming and impractical procedure, careful manual separation of the organic crystals from the inorganic salts is a possible, though not ideal, purification method.[2][3]
-
Issue 2: Difficulty in crystallizing the purified 2-iodoxybenzenesulfonic acid.
-
Question: After removing the inorganic byproducts, I am struggling to induce crystallization of the 2-iodoxybenzenesulfonic acid from the aqueous solution. What steps can I take?
-
Answer: If spontaneous crystallization does not occur upon concentrating the solution, the following techniques can be employed to induce crystallization:
-
Slow Evaporation: Allow the solvent to evaporate slowly by leaving the container partially open in a fume hood. A gentle stream of air or nitrogen can also be used to carefully concentrate the mother liquor.[2]
-
Scratching the Glassware: Gently scratching the inside surface of the flask with a glass stirring rod at the meniscus can create nucleation sites for crystal growth.[4]
-
Seeding: Introduce a small crystal of pure 2-iodoxybenzenesulfonic acid (a "seed crystal") into the supersaturated solution. This will provide a template for further crystallization.[4] If a seed crystal is unavailable, one can be generated by evaporating a small drop of the solution on a stirring rod.[4]
-
Issue 3: Low yield of the purified product.
-
Question: My final yield of pure 2-iodoxybenzenesulfonic acid is significantly lower than expected. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can result from several factors during the synthesis and purification process:
-
Incomplete Oxidation: Ensure the initial oxidation reaction goes to completion. Monitor the reaction using an appropriate analytical technique, such as NMR spectroscopy, to confirm the disappearance of the starting material.[2]
-
Losses During Transfers: Be meticulous during filtration and transfer steps to minimize mechanical losses of the product.
-
Co-precipitation with Inorganic Salts: During the precipitation of inorganic byproducts, some of the desired product may be lost. Ensure the precipitation conditions are optimized.
-
High Solubility in the Mother Liquor: 2-Iodoxybenzenesulfonic acid is highly soluble in water.[1][2] To maximize the yield, concentrate the mother liquor as much as possible without causing the inorganic salts to precipitate if they have not been previously removed. Cooling the concentrated solution in an ice bath can further decrease the solubility and promote crystallization.[4]
-
Issue 4: The purified product is identified as 2-iodosylbenzenesulfonic acid.
-
Question: Spectroscopic analysis of my final product indicates the presence of 2-iodosylbenzenesulfonic acid instead of the expected 2-iodoxybenzenesulfonic acid. What could have caused this?
-
Answer: The reduction of 2-iodoxybenzenesulfonic acid (an iodine(V) species) to 2-iodosylbenzenesulfonic acid (an iodine(III) species) can occur under certain conditions:
-
Reaction with Polar Organic Solvents: 2-Iodoxybenzenesulfonic acid is highly reactive towards polar organic solvents such as methanol, acetonitrile, and DMSO. Contact with these solvents can lead to its reduction.[1] Avoid using these solvents during the purification and isolation steps.
-
Acidic Conditions: The oxidation of the free 2-iodobenzenesulfonic acid under acidic conditions can favor the formation of the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid.[1][2][5] Performing the oxidation of the sodium or potassium salt of 2-iodobenzenesulfonate in a neutral aqueous solution promotes the formation of the desired iodine(V) product.[1][2][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable oxidant for synthesizing 2-iodoxybenzenesulfonic acid to simplify the removal of inorganic byproducts?
A1: Both Oxone® (2KHSO₅·KHSO₄·K₂SO₄) and sodium periodate (NaIO₄) can be used to synthesize 2-iodoxybenzenesulfonic acid.[1][2][5]
-
Oxone®: This oxidant leads to the formation of potassium sulfate and potassium bisulfate as byproducts. The potassium salt of IBS may crystallize, but manual separation from the inorganic salts can be difficult.[2][3]
-
Sodium Periodate: This oxidant produces sodium iodide and sodium iodate as byproducts. These can be selectively removed from the aqueous solution by precipitation with silver nitrate, which may offer a more straightforward purification route compared to manual crystal separation.[2]
Q2: What are the solubility characteristics of 2-iodoxybenzenesulfonic acid?
A2: 2-Iodoxybenzenesulfonic acid exhibits the following solubility profile:
-
Insoluble in nonpolar organic solvents such as dichloromethane and chloroform.[1][2]
-
Reactive with polar organic solvents like acetonitrile, DMSO, and methanol, leading to its reduction.[1]
Q3: Is it possible to purify 2-iodoxybenzenesulfonic acid by standard recrystallization?
A3: Standard recrystallization from a single solvent is challenging due to the high solubility of 2-iodoxybenzenesulfonic acid in water and its reactivity with polar organic solvents.[1][2] However, purification can be achieved by precipitating inorganic byproducts followed by crystallization from the aqueous solution.[2]
Q4: How can I verify the purity of the final 2-iodoxybenzenesulfonic acid product?
A4: The purity of your synthesized 2-iodoxybenzenesulfonic acid can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any organic impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination.
-
Elemental Analysis: To confirm the elemental composition of the purified compound.
Data Presentation
| Parameter | Oxidation with Oxone® | Oxidation with Sodium Periodate | Reference |
| Starting Material | Sodium 2-iodobenzenesulfonate | Sodium 2-iodobenzenesulfonate | [2] |
| Oxidant | Oxone® | Sodium Periodate | [2] |
| Inorganic Byproducts | Potassium sulfate, Potassium bisulfate | Sodium iodide, Sodium iodate | [2] |
| Purification Method | Manual separation of crystals | Precipitation with silver nitrate | [2] |
| Reported Yield | Not explicitly quantified | 61% (for IBS-Na) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Sodium 2-Iodoxybenzenesulfonate using Sodium Periodate and Purification
This protocol is adapted from the literature for the synthesis and purification of the sodium salt of 2-iodoxybenzenesulfonic acid.[2]
-
Oxidation:
-
In a suitable reaction vessel, dissolve sodium 2-iodobenzenesulfonate in water.
-
Add sodium periodate (NaIO₄) to the solution.
-
Heat the reaction mixture at 60 °C for 16 hours. The reaction progress can be monitored by NMR to confirm the conversion to the iodine(V) product.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
To the aqueous solution containing the sodium salt of 2-iodoxybenzenesulfonic acid (IBS-Na) and the inorganic byproducts, add a solution of silver nitrate (AgNO₃). This will precipitate the iodide (I⁻) and iodate (IO₃⁻) anions as silver salts.
-
Filter the mixture to remove the precipitate of silver salts.
-
Concentrate the mother liquor by approximately half its initial volume using a gentle stream of air or by careful heating.
-
Allow the concentrated solution to stand for several days to facilitate the formation of a microcrystalline precipitate of IBS-Na.
-
Isolate the purified IBS-Na by filtration.
-
Visualizations
Caption: Workflow for the synthesis and purification of sodium 2-iodoxybenzenesulfonic acid.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. [PDF] Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant | Semantic Scholar [semanticscholar.org]
Stability of 2-iodoxybenzenesulfonic acid in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-iodoxybenzenesulfonic acid (IBS) in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 2-iodoxybenzenesulfonic acid (IBS) and what are its primary applications?
A1: 2-Iodoxybenzenesulfonic acid (IBS) is a hypervalent iodine(V) compound that serves as a powerful oxidizing agent in organic synthesis. It is notably more active than its analogue, 2-iodoxybenzoic acid (IBX).[1][2][3][4] A primary application of IBS is as a highly efficient and selective catalyst (in concentrations of 0.05–5 mol %) for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds, such as aldehydes, ketones, and carboxylic acids.[2][3][4] This oxidation is typically carried out using Oxone® as a co-oxidant.
Q2: What is the general stability of IBS in organic solvents?
A2: IBS exhibits limited stability in many common organic solvents. It is particularly reactive towards polar organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and methanol.[5] In these solvents, IBS is readily reduced to 2-iodosylbenzenesulfonic acid. Conversely, IBS is insoluble in nonpolar solvents like dichloromethane and chloroform.[5] For catalytic applications, nitromethane and ethyl acetate are often recommended as more suitable solvents.[2][3][4]
Q3: How is IBS typically handled and stored in the laboratory?
A3: Due to its reactivity and potential instability, IBS is often generated in situ from 2-iodobenzenesulfonic acid or its sodium salt immediately before use in a reaction.[2][3][4] This approach avoids issues related to long-term storage and decomposition. If isolated, IBS should be handled as a potentially shock-sensitive solid, similar to its analogue IBX, and stored in a cool, dry place away from incompatible materials.
Stability of 2-Iodoxybenzenesulfonic Acid in Organic Solvents
The stability of IBS is highly dependent on the nature of the organic solvent used. The following table summarizes the qualitative stability of IBS in several common laboratory solvents based on available literature. Quantitative data such as half-life or decomposition rates are not widely published due to the compound's reactive nature.
| Solvent | Chemical Formula | Type | Stability of IBS | Observations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Low | Rapidly reduced to 2-iodosylbenzenesulfonic acid.[5] |
| Acetonitrile | C₂H₃N | Polar Aprotic | Low | Readily reduced to 2-iodosylbenzenesulfonic acid.[5] |
| Methanol | CH₄O | Polar Protic | Low | Readily reduced to 2-iodosylbenzenesulfonic acid.[5] |
| Nitromethane | CH₃NO₂ | Polar Aprotic | Moderate | Recommended as a solvent for IBS-catalyzed oxidations.[2][3][4] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate | Recommended as a solvent for IBS-catalyzed oxidations.[2][3][4] |
| Dichloromethane | CH₂Cl₂ | Nonpolar | High (Insoluble) | IBS is insoluble in this solvent.[5] |
| Chloroform | CHCl₃ | Nonpolar | High (Insoluble) | IBS is insoluble in this solvent.[5] |
Troubleshooting Guide
This guide addresses common problems that may be encountered when working with 2-iodoxybenzenesulfonic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no catalytic activity in an oxidation reaction. | 1. Degradation of IBS: The solvent used (e.g., DMSO, acetonitrile) has reduced the active IBS to its inactive form. 2. Incomplete generation of IBS: If preparing in situ, the reaction conditions may not be optimal. | 1. Switch to a more suitable solvent such as nitromethane or ethyl acetate. 2. Ensure the complete conversion of the starting material to IBS by monitoring the reaction (e.g., by NMR). |
| Reaction mixture turns brown or black. | Decomposition of the solvent or reagent: This can occur in the presence of a strong oxidant like IBS, particularly at elevated temperatures. | 1. Lower the reaction temperature. 2. Ensure that the solvent is pure and free of any contaminants that could be easily oxidized. |
| Difficulty isolating the product. | Contamination with iodine byproducts: The reduced form of IBS, 2-iodosylbenzenesulfonic acid, can complicate purification. | 1. After the reaction, consider a workup procedure that includes a wash with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove iodine-containing impurities. |
| Inconsistent reaction yields. | Variability in IBS quality: If using isolated IBS, its purity and stability can affect reaction outcomes. | 1. Opt for in situ generation of IBS to ensure consistency. 2. If using isolated IBS, verify its purity before use. |
Experimental Protocols
Protocol for Assessing the Stability of 2-Iodoxybenzenesulfonic Acid in an Organic Solvent via HPLC
This protocol outlines a general procedure to quantitatively assess the stability of IBS in a specific organic solvent over time.
1. Materials and Equipment:
-
2-Iodoxybenzenesulfonic acid (IBS)
-
High-purity organic solvent to be tested (e.g., acetonitrile)
-
Internal standard (e.g., a stable aromatic compound with a distinct UV absorbance)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Thermostated incubator or water bath
2. Preparation of Solutions:
-
Stock Solution of IBS: Accurately weigh and dissolve a known amount of IBS in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent.
-
Working Solution: Prepare a working solution by mixing known volumes of the IBS stock solution and the internal standard stock solution.
3. Experimental Procedure:
-
Time Zero (T₀) Sample: Immediately after preparing the working solution, inject an aliquot into the HPLC system to determine the initial concentration of IBS.
-
Incubation: Place the vial containing the remaining working solution in a thermostated environment at a controlled temperature (e.g., 25 °C or 40 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
HPLC Analysis: Monitor the elution of IBS and the internal standard using a UV detector at an appropriate wavelength. The degradation product, 2-iodosylbenzenesulfonic acid, should also be monitored if a standard is available.
4. Data Analysis:
-
Calculate the concentration of IBS at each time point relative to the internal standard.
-
Plot the concentration of IBS versus time.
-
Determine the rate of degradation and the half-life (t₁/₂) of IBS in the tested solvent under the specified conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
Technical Support Center: Scaling Up 2-Iodoxybenzenesulfonic Acid (IBS) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up reactions involving 2-iodoxybenzenesulfonic acid (IBS).
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the scale-up of IBS reactions.
Q1: My scaled-up reaction is sluggish or incomplete compared to the small-scale experiment. What are the possible causes and solutions?
A1: Several factors can contribute to a sluggish or incomplete reaction upon scale-up:
-
Mixing Efficiency: In larger vessels, inefficient stirring can lead to poor mass and heat transfer. Ensure your overhead stirrer is powerful enough and the impeller design is appropriate for the vessel geometry to maintain a homogeneous suspension.
-
Temperature Control: Inadequate temperature control can significantly slow down the reaction. Monitor the internal reaction temperature and ensure the heating/cooling system can maintain the desired temperature throughout the larger volume.[1]
-
Reagent Addition: The rate of addition of reagents, especially Oxone®, can impact the reaction rate. A slow, controlled addition is often necessary to manage the exotherm and maintain a steady reaction rate.
Q2: I am observing a significant exotherm during the addition of Oxone® in my scaled-up reaction. How can I control it?
A2: Managing exotherms is critical for safety when scaling up.[1][2] Consider the following control strategies:
-
Slow Addition: Add the oxidant (e.g., Oxone®) in portions or as a solution over an extended period.
-
Cooling Bath: Have a cooling bath on standby to quickly cool the reaction vessel if the temperature rises unexpectedly.[1]
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively. However, this may also slow down the reaction rate, so optimization is key.
-
Monitoring: Continuously monitor the internal temperature of the reaction.[1]
Q3: The purity of my isolated IBS salt is low, with significant inorganic salt contamination. How can I improve the purification process on a larger scale?
A3: The high water solubility of IBS makes its separation from inorganic byproducts challenging.[3] Here are some strategies for large-scale purification:
-
Controlled Precipitation: Since IBS is insoluble in nonpolar solvents, controlled precipitation by adding a water-miscible organic solvent in which the inorganic salts are soluble might be effective.
-
Alternative Oxidants: Using sodium periodate as the oxidant can simplify work-up, as the resulting inorganic salts can be precipitated with silver nitrate.[3]
-
Filtration of Byproducts: When using Oxone® under nonaqueous conditions for catalytic reactions, the Oxone® waste can be removed by simple filtration.[4]
Q4: I am observing the formation of 2-iodosylbenzenesulfonic acid as a major byproduct. How can I avoid this?
A4: The formation of the reduced iodine(III) species, 2-iodosylbenzenesulfonic acid, is favored under acidic conditions.[3][5] To selectively synthesize the iodine(V) product (IBS), ensure the reaction is performed on the sodium or potassium salt of 2-iodobenzenesulfonic acid in a neutral aqueous solution.[3][5]
Q5: What are the key safety precautions I should take when scaling up IBS reactions?
A5: While IBS itself is not as shock-sensitive as its analogue 2-iodoxybenzoic acid (IBX), it is still a strong oxidizing agent and appropriate safety measures are crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[6]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[6]
-
Explosion Hazard: Be aware that the related compound, IBX, is a potential explosive, especially when unstabilized or heated.[7] While IBS is more stable, avoid heating the dry solid to high temperatures.
-
Scale-up Factor: Do not scale up a reaction by more than a factor of three from the previous run.[1]
-
Reaction Volume: Ensure the reaction vessel volume is at least twice the total volume of all added reagents.[1]
-
Unattended Reactions: Do not leave scaled-up reactions unattended.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Iodoxybenzenesulfonic Acid (IBS) Salts
| Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Sodium 2-iodobenzenesulfonate | Oxone® | Water | 70 | 3 | 95% conversion | [3] |
| Sodium 2-iodobenzenesulfonate | Sodium periodate | Water | 60 | 16 | Quantitative | [3] |
| This compound | Periodic acid | Water | 60 | - | 87% yield of 2-iodosylbenzenesulfonic acid | [3][8] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Sodium 2-Iodoxybenzenesulfonate
This protocol is adapted from literature procedures for a larger laboratory scale.[3]
Materials:
-
Sodium 2-iodobenzenesulfonate (e.g., 10.0 g)
-
Oxone® (potassium peroxymonosulfate)
-
Deionized water
-
Large reaction vessel (at least 250 mL) with overhead stirrer and temperature probe
-
Heating mantle with temperature controller
-
Ice bath
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve sodium 2-iodobenzenesulfonate in deionized water in the reaction vessel.
-
Heating: Gently heat the solution to 70 °C with stirring.
-
Oxidant Addition: Slowly add Oxone® in small portions over a period of at least 30 minutes. Monitor the internal temperature closely and use an ice bath to control any exotherm.
-
Reaction Monitoring: Maintain the reaction temperature at 70 °C and monitor the progress by a suitable method (e.g., NMR or TLC of a quenched aliquot). The reaction is typically complete within 3 hours, as indicated by the disappearance of the starting material.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product can be used in solution for subsequent reactions or isolated. Isolation is challenging due to high water solubility and the presence of inorganic salts. One approach is to concentrate the solution under reduced pressure and then precipitate the product by adding a suitable organic solvent. The resulting solid can be collected by filtration, washed with the organic solvent, and dried under vacuum.
Mandatory Visualization
Caption: Workflow for the scaled-up synthesis of 2-iodoxybenzenesulfonic acid.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 8. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
Identifying and minimizing byproducts in IBS-mediated oxidations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing IBS (o-Iodoxybenzoic acid) and its derivatives like Dess-Martin Periodinane (DMP) for oxidation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during IBS-mediated oxidation experiments.
| Problem | Possible Cause(s) | Solution(s) |
| Reaction is sluggish or incomplete. | 1. Poor solubility of IBX.[1] 2. Deactivated alcohol substrate. 3. Insufficient reagent. 4. Presence of water (can decrease reactivity).[2] | 1. Use DMSO as a solvent or co-solvent to improve IBX solubility.[1][3] For other solvents like ethyl acetate or acetonitrile, heating the reaction mixture may be necessary.[1][4] 2. Increase the reaction temperature or reaction time. 3. Use a slight excess (1.1-1.5 equivalents) of the IBS reagent.[5] 4. Ensure anhydrous conditions if using DMP. For IBX, the effect of water can be complex, but starting with dry solvents is a good practice. |
| Formation of a thick, unfilterable precipitate. | 1. High concentration of the insoluble byproduct, 2-iodobenzoic acid (IBA).[6] 2. Use of a solvent in which the byproduct is particularly insoluble. | 1. Dilute the reaction mixture with the reaction solvent or an anti-solvent like diethyl ether or hexanes to improve filterability.[7] 2. Use a sintered funnel under vacuum for easier filtration.[8] |
| Product is contaminated with iodine-containing byproducts after filtration. | 1. Incomplete precipitation of the byproducts. 2. Some byproducts, like the mono-acetoxy iodinane from DMP, can be somewhat soluble.[7] | 1. After filtration, perform an aqueous workup. Wash the organic layer with a saturated solution of sodium bicarbonate (to remove acidic byproducts) followed by a saturated solution of sodium thiosulfate (to quench any remaining oxidant).[1][5][9] 2. A wash with 1M NaOH can also be effective.[6][10] |
| Over-oxidation of a primary alcohol to a carboxylic acid. | 1. Use of excess oxidant.[11] 2. Prolonged reaction times or elevated temperatures.[11] 3. Use of certain solvent systems (e.g., DMSO) can sometimes promote over-oxidation.[12] | 1. Use a stoichiometric amount or only a slight excess of the IBS reagent. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. For sensitive substrates, consider running the reaction at a lower temperature. The addition of N-hydroxysuccinimide can intentionally promote oxidation to the carboxylic acid, so ensure this is not present as an impurity.[2] |
| Low yield of the desired aldehyde product. | 1. Instability of the aldehyde product, especially if it is volatile or prone to aldol condensation.[12] 2. Adsorption of the product onto the solid byproducts during filtration. | 1. After quenching the reaction, work up the product at low temperatures. 2. Wash the filtered byproduct cake thoroughly with the reaction solvent to recover any adsorbed product. |
| Reaction with DMP is not reproducible. | Impure DMP may contain partially hydrolyzed species that can be more reactive.[13] | For consistent results, use DMP from a reliable commercial source or, if synthesizing, ensure complete acetylation. Alternatively, the deliberate addition of one equivalent of water immediately before or during the reaction can lead to a more reliable rate enhancement with pure DMP.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in IBS-mediated oxidations?
A1: The primary byproduct is the reduced form of the hypervalent iodine reagent. For both IBX and DMP, this is 2-iodobenzoic acid (IBA) or a derivative thereof.[6][10] In the case of DMP, a mono-acetoxy iodinane byproduct can also be formed.[7] Under certain conditions, over-oxidation of aldehydes can lead to carboxylic acids as byproducts.[11][14]
Q2: How can I identify the byproducts?
A2: The main iodine-containing byproducts, like IBA, are often identified by their insolubility in many common organic solvents such as dichloromethane (DCM), ethyl acetate, and ether.[1][6] This allows for their removal by simple filtration. For more detailed analysis, ¹H NMR spectroscopy can be used to identify the characteristic aromatic signals of IBA or other iodine-containing species in the crude reaction mixture.[15]
Q3: What is the best way to remove the iodine-containing byproducts?
A3: A combination of filtration and aqueous workup is generally the most effective method. First, filter the reaction mixture, often after diluting with an anti-solvent like diethyl ether, to remove the bulk of the insoluble IBA.[1][8] Then, wash the filtrate with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any remaining oxidant, followed by a wash with aqueous sodium bicarbonate (NaHCO₃) to remove acidic byproducts.[1][5][9]
Q4: Can I use catalytic amounts of IBX?
A4: Yes, it is possible to use catalytic amounts of IBX in the presence of a stoichiometric co-oxidant, such as Oxone®.[16] This approach can be more atom-economical and can simplify purification by reducing the amount of iodine-containing byproduct generated.
Q5: Are IBX and DMP safe to handle?
A5: IBX and DMP are known to be heat- and shock-sensitive and can decompose explosively at elevated temperatures (above 200 °C for IBX and above 130 °C for DMP).[1][13][17] To mitigate this risk, commercially available IBX is often stabilized with benzoic acid and isophthalic acid.[1] It is crucial to handle these reagents with care, avoid heating them as dry solids, and consult the safety data sheet (SDS) before use.
Q6: What is the difference between IBX and stabilized IBX (SIBX)?
A6: Stabilized IBX (SIBX) is a formulation that includes benzoic acid and isophthalic acid.[4] This mixture is not explosive under impact or upon heating, making it safer for larger-scale synthesis.[18] The oxidizing properties of SIBX are similar to those of pure IBX.
Data Presentation
The following tables summarize quantitative data on factors influencing byproduct formation and reagent purity.
Table 1: Effect of Solvent on the Oxidation of 4-Nitrobenzyl Alcohol with IBX-OTs *
| Solvent | Conversion (%) |
| Dichloromethane | 100 |
| Acetonitrile | 100 |
| Tetrahydrofuran | 100 |
| Toluene | 100 |
| Ethyl Acetate | 100 |
| Acetone | 100 |
| Methanol | 100 |
*Data adapted from a study on a modified IBX reagent, 1-tosyloxy-1-oxo-1H-1λ5-benzo[d][6][19]iodoxol-3-one (IBX-OTs). The reaction was complete in 3 minutes at room temperature in all tested solvents, indicating high efficiency.[7]
Table 2: Over-oxidation of Cytidine Analogues with DMP
| Substrate | DMP (equivalents) | Aldehyde (%) | Carboxylic Acid (%) |
| Cytidine analogue 1 | 2 | 59 | 41 |
| Cytidine analogue 1 | 4 | — | >95 |
| Cytidine analogue 2 | 2 | >95 | — |
| Cytidine analogue 2 | 4 | 58 | 42 |
*Data illustrates that increasing the equivalents of DMP can lead to significant over-oxidation of the intermediate aldehyde to a carboxylic acid.[14][20]
Table 3: Typical Impurities in Synthesized IBX
| Impurity | Typical Amount (%) |
| 2-Iodosobenzoic acid (IBA) | 4 |
| 2-Iodobenzoic acid | ~0.5 |
*Purity determined by ¹H NMR analysis of IBX synthesized using Oxone®.[15]
Experimental Protocols
1. General Protocol for Alcohol Oxidation using IBX
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Alcohol
-
IBX (or SIBX) (1.1 - 1.5 equivalents)
-
Solvent (e.g., DMSO, ethyl acetate, acetonitrile)
-
-
Procedure:
-
To a stirred solution or suspension of the alcohol in the chosen solvent, add IBX in one portion at room temperature.
-
If using a solvent other than DMSO, it may be necessary to heat the mixture (typically to around 80 °C) to achieve a reasonable reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an equal volume of diethyl ether or other anti-solvent to precipitate the IBA byproduct.
-
Filter the mixture through a pad of celite, washing the filter cake with the solvent.
-
Combine the filtrates and proceed with an aqueous workup if necessary (see Troubleshooting Guide).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, distillation, or recrystallization as needed.
-
2. Protocol for Workup of a DMP Oxidation
This protocol is designed to effectively remove the DMP byproducts.
-
Materials:
-
Completed DMP reaction mixture
-
Diethyl ether or MTBE
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
-
Procedure:
-
Upon completion of the oxidation (as monitored by TLC), dilute the reaction mixture with diethyl ether or MTBE.[1]
-
Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[5]
-
Stir the biphasic mixture vigorously for 15-30 minutes, or until the organic layer becomes clear.[1]
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as required.
-
Visualizations
Caption: General mechanism of alcohol oxidation by IBS reagents.
Caption: Typical experimental workflow for IBS-mediated oxidations.
References
- 1. reddit.com [reddit.com]
- 2. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. Event Website - Fourwaves [event.fourwaves.com]
- 7. rsc.org [rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 14. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 15. New Method For CATo , Hive Chemistry Discourse [chemistry.mdma.ch]
- 16. tsijournals.com [tsijournals.com]
- 17. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 18. iosrjournals.org [iosrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2-iodoxybenzenesulfonic acid catalysis
Welcome to the technical support center for optimizing reaction conditions for 2-iodoxybenzenesulfonic acid (IBS) catalysis. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully employing this powerful catalytic system.
Troubleshooting Guide
This guide addresses common issues encountered during the in situ generation and application of IBS for oxidation reactions.
Question: My reaction is sluggish or shows no conversion. What are the potential causes and solutions?
Answer:
Low or no conversion can stem from several factors related to the catalyst generation, reaction setup, or substrate.
-
Inefficient Catalyst Generation: The active IBS catalyst is generated in situ from a pre-catalyst (e.g., sodium 2-iodobenzenesulfonate) and a co-oxidant, typically Oxone®.
-
Solution: Ensure the Oxone® used is fresh and active. The quality of Oxone®, a triple salt (2KHSO₅·KHSO₄·K₂SO₄), can vary. Use powdered Oxone® to maximize its surface area and reactivity in nonaqueous solvents where it is largely insoluble.[1][2] Vigorously stir the reaction mixture to ensure proper mixing of the solid Oxone® with the solvent.
-
-
Catalyst Deactivation: In aqueous media at elevated temperatures (e.g., 70°C), the activity of iodoaryl-acid pre-catalysts can decrease over time.[3]
-
Improper Solvent Choice: The choice of solvent is critical for catalyst activity and reaction efficiency.
-
Substrate-Related Issues: Highly unreactive alcohols may require more forcing conditions.
-
Solution: Increase the catalyst loading (up to 5 mol%) or the reaction temperature. For aliphatic alcohols, which are generally less reactive than benzylic alcohols, heating to 100°C may be necessary.[8]
-
Question: I am observing significant side product formation, such as over-oxidation or decomposition. How can I improve selectivity?
Answer:
Selectivity issues often arise from the high reactivity of the IBS catalyst and the acidic nature of the reaction medium.
-
Over-oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids.
-
Solution: The degree of oxidation can be controlled by the amount of Oxone® used. For the selective oxidation of primary alcohols to aldehydes, use a slight excess of Oxone® (e.g., 1.1-1.2 equivalents). To obtain carboxylic acids, a larger excess of Oxone® is required.[3] Recent studies show that conducting the reaction at a lower temperature (e.g., 30°C) can significantly suppress over-oxidation.[9][10][11]
-
-
Decomposition of Acid-Sensitive Substrates: The IBS/Oxone® system is inherently acidic due to the KHSO₄ component of Oxone® and its generation as a byproduct.[9] This can cause issues with substrates containing acid-labile protecting groups (e.g., Boc, acetals).
-
Solution: Perform the reaction at a lower temperature (30°C) to minimize acid-catalyzed side reactions.[9][10][11] For particularly sensitive substrates, adding an inorganic base like potassium carbonate (K₂CO₃) can help buffer the reaction mixture, although this may also affect the reaction rate.[1][2]
-
-
Side Reactions with Allylic Alcohols: Oxidation of some allylic alcohols, like geraniol, can be problematic with hypervalent iodine catalysts.[3]
-
Solution: Optimization of reaction time and temperature is crucial. Monitor the reaction closely by TLC or GC to stop it upon consumption of the starting material, preventing further degradation of the desired enone or enal.
-
Frequently Asked Questions (FAQs)
Q1: What is 2-iodoxybenzenesulfonic acid (IBS) and why is it used as a catalyst?
A1: 2-Iodoxybenzenesulfonic acid (IBS) is a hypervalent iodine(V) compound. It is an extremely active catalyst for the oxidation of alcohols and other substrates.[4][5][6] Compared to the more traditional 2-iodoxybenzoic acid (IBX), IBS exhibits superior catalytic activity, allowing for lower catalyst loadings (0.05-5 mol%) and milder reaction conditions.[4][5][6][12]
Q2: How is the active IBS catalyst prepared?
A2: The active IBS catalyst is typically generated in situ from a stable pre-catalyst, such as 2-iodobenzenesulfonic acid or its sodium salt, by oxidation with Oxone® as a co-oxidant.[4][5][6][7] This approach avoids the need to handle the potentially unstable isolated IBS.
Q3: What is the role of Oxone® in the reaction?
A3: Oxone® is the terminal oxidant. Its role is to oxidize the reduced form of the catalyst (the I(III) species) back to its active hypervalent iodine(V) state (IBS), thus regenerating the catalyst and allowing it to be used in catalytic amounts.
Q4: Can the IBS catalyst be recycled?
A4: The pre-catalyst, this compound (or its salt), is not consumed in the reaction. After the reaction, the reduced byproduct can be re-oxidized to regenerate the active catalyst. Polymer-supported versions of IBS pre-catalysts have been developed to simplify work-up and improve recyclability, allowing for recovery by simple filtration.[13]
Q5: Is this catalytic system considered "green"?
A5: The IBS/Oxone® system offers several green chemistry advantages. It is a transition-metal-free system, uses an environmentally benign terminal oxidant (Oxone®), and can be used in catalytic amounts, which reduces waste.[9][13] However, solvents like acetonitrile and nitromethane can have environmental and safety concerns. Recent developments focus on lower temperature protocols and the potential use of greener solvents to further improve the sustainability profile.[9][10][11]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for the IBS-catalyzed oxidation of various alcohols.
Table 1: Effect of Solvent on the Oxidation of 4-Chlorobenzyl Alcohol
| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Nitromethane | 1 | 0.5 | >99 |
| 2 | Acetonitrile | 1 | 1 | >99 |
| 3 | Ethyl Acetate | 1 | 2 | >99 |
| 4 | Dichloromethane | 1 | 12 | 65 |
| 5 | Toluene | 1 | 12 | 40 |
Conditions: 4-chlorobenzyl alcohol (1 mmol), Sodium 2-iodobenzenesulfonate (1 mol%), Oxone® (1.2 equiv), 70 °C. Data adapted from Ishihara, K., et al. J. Am. Chem. Soc.2009 , 131, 251-262.[5][6]
Table 2: Catalyst Loading and Selectivity in Alcohol Oxidation
| Substrate | Product | Catalyst Loading (mol%) | Oxone® (equiv) | Time (h) | Yield (%) |
| 1-Phenylethanol | Acetophenone | 0.1 | 1.2 | 1.5 | >99 |
| Benzyl Alcohol | Benzaldehyde | 1 | 1.2 | 1 | >99 |
| Benzyl Alcohol | Benzoic Acid | 1 | 2.2 | 3 | >99 |
| Cyclooctanol | Cyclooctanone | 5 | 1.2 | 2 | >99 |
| Geraniol | Geranial | 5 | 1.2 | 3 | 75 |
Conditions: Substrate (1 mmol), Sodium 2-iodobenzenesulfonate, Solvent (Acetonitrile or Nitromethane), 70 °C. Data adapted from Ishihara, K., et al. J. Am. Chem. Soc.2009 , 131, 251-262.[5][6]
Experimental Protocols
Protocol 1: General Procedure for the IBS-Catalyzed Oxidation of a Secondary Alcohol to a Ketone
This protocol describes the oxidation of a secondary alcohol (e.g., 1-phenylethanol) to the corresponding ketone (acetophenone) using the in situ generated IBS catalyst under nonaqueous conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol, 1.0 equiv), sodium 2-iodobenzenesulfonate (pre-catalyst, 0.01 mmol, 0.01 equiv), and acetonitrile (5 mL).
-
Addition of Oxidant: Add powdered Oxone® (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction Execution: Vigorously stir the suspension at room temperature or heat to the desired temperature (e.g., 70°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. The inorganic salts from the Oxone® can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the IBS-catalyzed oxidation.
Caption: General experimental workflow for IBS-catalyzed alcohol oxidation.
Caption: Troubleshooting flowchart for low conversion in IBS catalysis.
References
- 1. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02605C [pubs.rsc.org]
Catalyst deactivation and regeneration of 2-iodoxybenzenesulfonic acid
Welcome to the technical support center for 2-iodoxybenzenesulfonic acid (IBS), a highly active hypervalent iodine catalyst for oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to catalyst deactivation and regeneration during its use in chemical synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with IBS.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Incomplete generation of active IBS: The pre-catalyst (2-iodobenzenesulfonic acid or its salt) has not been fully oxidized to the active I(V) state. 2. Insufficient Oxone®: The terminal oxidant is the limiting reagent. 3. Poor catalyst activity: The catalyst has deactivated. 4. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Ensure thorough mixing of the pre-catalyst and Oxone® in the solvent before adding the substrate. Allow for a pre-activation period if necessary. 2. Use a sufficient excess of Oxone®. A common starting point is 1.1 to 1.5 equivalents relative to the substrate.[1] 3. See the "Catalyst Deactivation and Regeneration" FAQ section below. 4. Gradually increase the reaction temperature. Many IBS-catalyzed oxidations are performed at elevated temperatures (e.g., 70°C).[1][2] |
| Reaction starts but stalls before completion | 1. Catalyst deactivation: The active IBS (Iodine V) is being reduced to the inactive 2-iodosylbenzenesulfonic acid (Iodine III) faster than it is being regenerated. 2. Decomposition of Oxone®: The terminal oxidant may be decomposing over the course of the reaction, especially at higher temperatures. | 1. Add another portion of Oxone® to the reaction mixture to facilitate the re-oxidation of the deactivated catalyst. 2. Consider a slow, portion-wise addition of Oxone® throughout the reaction to maintain a steady concentration. |
| Formation of side products/over-oxidation | 1. Excessive Oxone®: Too much terminal oxidant can lead to over-oxidation of the desired product (e.g., aldehyde to carboxylic acid). 2. High reaction temperature: Can promote undesired side reactions. | 1. Carefully control the stoichiometry of Oxone®. For the selective oxidation of primary alcohols to aldehydes, use a smaller excess.[3] 2. Optimize the reaction temperature to find a balance between reaction rate and selectivity. |
| Inconsistent results between batches | 1. Variable quality of pre-catalyst or Oxone®: Impurities can affect catalyst performance. 2. Presence of water: While some protocols use aqueous media, uncontrolled amounts of water can affect the reaction rate and catalyst stability. | 1. Use reagents from a reliable source and of consistent purity. 2. Ensure solvents are appropriately dried if performing the reaction under non-aqueous conditions. |
Frequently Asked Questions (FAQs)
Catalyst Deactivation
Q1: What is the primary mechanism of 2-iodoxybenzenesulfonic acid (IBS) deactivation?
A1: The primary deactivation pathway for IBS involves the reduction of the hypervalent iodine(V) center to the iodine(III) state. In the course of oxidizing the substrate (e.g., an alcohol), the active IBS is converted to 2-iodosylbenzenesulfonic acid, which is not an effective oxidant for the primary transformation.[1] This is not a permanent deactivation but rather a step in the catalytic cycle.
Q2: Can the solvent affect the stability and activity of the IBS catalyst?
A2: Yes, the choice of solvent is crucial. IBS is known to be highly reactive and can be readily reduced by polar organic solvents like DMSO and methanol.[4] Nonaqueous solvents such as acetonitrile and nitromethane are commonly used and have been shown to be effective for IBS-catalyzed oxidations.[5][6]
Q3: Are there signs of catalyst deactivation to watch for during the reaction?
A3: A noticeable decrease in the reaction rate or a stall in the consumption of the starting material (as monitored by techniques like TLC or GC) are the most common indicators that the concentration of the active catalyst has diminished.
Catalyst Regeneration
Q4: How is the deactivated 2-iodoxybenzenesulfonic acid catalyst regenerated?
A4: Regeneration is an integral part of the catalytic cycle and is achieved in situ through the action of a terminal oxidant. Oxone® (potassium peroxymonosulfate) is the most commonly used co-oxidant.[2][3] It re-oxidizes the inactive iodine(III) species (2-iodosylbenzenesulfonic acid) back to the active iodine(V) catalyst (IBS), allowing the catalytic cycle to continue.
Q5: Is it possible to recycle the IBS catalyst for multiple reaction cycles?
A5: Yes, the catalytic nature of IBS allows for its use in small quantities and its continuous regeneration in situ. For practical recovery and reuse, IBS can be immobilized on a solid support. Studies have shown that solid-supported IBS catalysts can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. For instance, one study demonstrated the effective reuse of a solid-supported IBS variant for five cycles, with conversions remaining high.[1]
Quantitative Data
The following table summarizes typical quantitative parameters for IBS-catalyzed alcohol oxidation.
| Parameter | Value | Notes | Reference |
| Catalyst Loading | 0.05 - 5 mol % | Lower loadings are often sufficient for highly activated substrates. | [4][5][6] |
| Oxone® Stoichiometry | 1.1 - 2.5 equivalents | Relative to the substrate. The exact amount can be adjusted to control the extent of oxidation (e.g., aldehyde vs. carboxylic acid). | [1][3] |
| Reaction Temperature | Room Temperature - 70°C | Dependent on the substrate and desired reaction rate. | [1][2] |
| Recyclability (Solid Support) | Up to 5 cycles | A solid-supported IBS catalyst was reused five times with conversions between 78% and 88%. | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of a Secondary Alcohol to a Ketone
This protocol describes a general method for the oxidation of a secondary alcohol using IBS generated in situ from sodium 2-iodobenzenesulfonate.
Materials:
-
Secondary alcohol
-
Sodium 2-iodobenzenesulfonate (pre-catalyst)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol, 1.0 eq), sodium 2-iodobenzenesulfonate (0.05 mmol, 0.05 eq), and acetonitrile (5 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
In a separate container, prepare a solution of Oxone® (1.2 mmol, 1.2 eq) in deionized water (2 mL).
-
Add the Oxone® solution to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ketone.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
References
- 1. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02605C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Work-up procedures for reactions involving 2-iodoxybenzenesulfonic acid
Technical Support Center: 2-Iodoxybenzenesulfonic Acid (IBS)
Welcome to the technical support center for 2-iodoxybenzenesulfonic acid (IBS). This resource provides researchers, scientists, and drug development professionals with detailed guidance on work-up procedures, troubleshooting, and safe handling of reactions involving this powerful hypervalent iodine(V) oxidant.
Frequently Asked Questions (FAQs)
Q1: What is 2-iodoxybenzenesulfonic acid (IBS) and why is it used?
A1: 2-Iodoxybenzenesulfonic acid (IBS) is a hypervalent iodine(V) compound used as a highly active and selective catalyst for oxidation reactions.[1] It is particularly effective for oxidizing primary and secondary alcohols to their corresponding carbonyl compounds, such as aldehydes, ketones, and carboxylic acids.[2][3] IBS is often preferred over its analogue, 2-iodoxybenzoic acid (IBX), due to its superior catalytic activity.[2]
Q2: What are the main safety concerns associated with IBS and related compounds?
A2: While IBS itself is a powerful oxidant, its analogue IBX is known to be a shock-sensitive and potentially explosive solid, especially when unstabilized.[4][5] IBS and its precursors are corrosive and can cause severe skin burns and eye damage.[6][7] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, and to handle the material in a well-ventilated fume hood.[6][8]
Q3: Can I use IBS stoichiometrically?
A3: While possible, it is far more common and advantageous to use IBS in catalytic amounts (e.g., 0.05–5 mol %).[1] The active IBS catalyst is typically generated in situ from a precursor like 2-iodobenzenesulfonic acid or its sodium salt, with a co-oxidant such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[2][9] This catalytic approach minimizes the generation of organic iodine waste and avoids the need to handle potentially hazardous, solid hypervalent iodine reagents in large quantities.[9][10]
Q4: In which solvents is IBS soluble?
A4: IBS has very distinct solubility properties that are critical for planning a reaction work-up. It is highly soluble in water, which can make it difficult to separate from aqueous mixtures.[11][12] Conversely, it is insoluble in nonpolar organic solvents like dichloromethane and chloroform.[11][12] IBS can also be reactive towards certain polar organic solvents such as acetonitrile, DMSO, and methanol, in which it can be readily reduced.[11][12]
Q5: How is IBS typically prepared for catalytic use?
A5: IBS is most conveniently generated in situ for catalytic applications. A common procedure involves the oxidation of sodium 2-iodobenzenesulfonate with Oxone® in water at elevated temperatures (e.g., 70 °C).[11] For direct use in organic solvents, the catalyst can be generated from this compound sodium salt and Oxone® in solvents like nitromethane or acetonitrile.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and execution of reactions involving IBS.
Q1: My reaction is sluggish or incomplete. What could be the cause?
A1:
-
Cause 1: Inactive Catalyst. The IBS may not have been generated efficiently in situ.
-
Solution: Ensure the precursor (e.g., sodium 2-iodobenzenesulfonate) is pure and that the co-oxidant (Oxone®) is fresh and active. NMR monitoring can confirm the conversion of the precursor to the active iodine(V) product.[11]
-
-
Cause 2: Poor Solubility. The substrate or catalyst may have limited solubility in the chosen solvent system.
Q2: I'm having difficulty removing the iodine-containing byproducts after the reaction. How can I improve the work-up?
A2:
-
Cause: High Water Solubility of Byproducts. The main byproduct, 2-iodosylbenzenesulfonic acid, and any residual IBS are highly soluble in water, making them difficult to remove with a standard aqueous wash if your product also has water solubility.[11]
-
Solution 1 (For Water-Insoluble Products): After quenching the reaction, dilute the mixture with a nonpolar organic solvent (like dichloromethane or ethyl acetate) and wash thoroughly with water. The iodine species will preferentially partition into the aqueous layer.
-
Solution 2 (Filtration): In many catalytic systems using Oxone® under nonaqueous conditions, the inorganic wastes and iodine byproducts can be removed by simple filtration at the end of the reaction.[9] This is often the most straightforward work-up method.[14]
-
Q3: The yield of my desired aldehyde is low, and I'm isolating the corresponding carboxylic acid instead. Why is this happening?
A3:
-
Cause: Over-oxidation. Using an excess of the terminal oxidant (Oxone®) can lead to the over-oxidation of the initially formed aldehyde to a carboxylic acid.
-
Solution: Carefully control the stoichiometry of the oxidant. For the selective oxidation of primary alcohols to aldehydes, use a slight deficit or stoichiometric amount (e.g., 0.6-0.8 equivalents) of Oxone®. To intentionally form the carboxylic acid, a larger excess (e.g., 1.2 equivalents or more) should be used.[9]
-
Q4: My product seems to be degrading during the work-up. What can I do?
A4:
-
Cause 1: Residual Oxidant. Leftover Oxone® or IBS can continue to react with and degrade sensitive products.
-
Solution: Ensure the reaction is properly quenched before work-up. A common method is to add a reducing agent like sodium thiosulfate or sodium sulfite in an aqueous solution until the yellow color of iodine dissipates.
-
-
Cause 2: Acidity. IBS is a sulfonic acid and can create an acidic environment, which may be unsuitable for acid-sensitive functional groups.
-
Solution: Perform a neutralization step during the work-up. After quenching, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Data Summary
Table 1: Solubility Characteristics of 2-Iodoxybenzenesulfonic Acid (IBS)
| Solvent Type | Solvent Examples | Solubility of IBS | Reference |
| Water | H₂O | High | [11][12] |
| Nonpolar Organic | Dichloromethane, Chloroform | Insoluble | [11][12] |
| Polar Organic | Acetonitrile, DMSO, Methanol | Reactive (Readily Reduced) | [11][12] |
Key Experimental Protocols
Protocol 1: In Situ Generation and Use of IBS for Alcohol Oxidation
This protocol is adapted from the highly efficient catalytic method developed by Ishihara and co-workers.[2]
-
Reaction Setup: To a solution of the alcohol substrate (1.0 mmol) in acetonitrile or nitromethane (5 mL), add this compound sodium salt (0.01 mmol, 1 mol%).
-
Oxidant Addition: Add Oxone® (0.8 mmol for aldehyde synthesis; 1.2 mmol for carboxylic acid synthesis) to the mixture.
-
Reaction Execution: Stir the suspension vigorously at the desired temperature (room temperature to 70 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and add an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining oxidant.
-
Work-up (Filtration): Filter the mixture through a pad of celite to remove inorganic salts and iodine byproducts.[9] Wash the celite pad with the reaction solvent.
-
Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography.
Visualizations
Caption: General experimental workflow for alcohol oxidation using catalytic IBS.
Caption: The catalytic cycle involving IBS and its related iodine species.
Caption: A decision tree for troubleshooting common work-up issues.
References
- 1. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. | Semantic Scholar [semanticscholar.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Effect of pH on the oxidation potential of 2-iodoxybenzenesulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-iodoxybenzenesulfonic acid (IBS) as an oxidizing agent. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 2-iodoxybenzenesulfonic acid (IBS) and why is it used?
A1: 2-Iodoxybenzenesulfonic acid (IBS) is a hypervalent iodine(V) compound used as a powerful oxidizing agent in organic synthesis. It is particularly effective for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids.[1][2] IBS is often preferred over its analogue, 2-iodoxybenzoic acid (IBX), due to its significantly higher reactivity and catalytic activity, which allows for milder reaction conditions and lower catalyst loadings.[3][4][5]
Q2: How does the pH of the reaction medium affect the stability and form of IBS?
A2: The pH of the aqueous medium is a critical factor in both the synthesis and stability of hypervalent iodine compounds derived from 2-iodobenzenesulfonic acid. In neutral aqueous solutions, the oxidation of sodium 2-iodobenzenesulfonate yields the desired iodine(V) product, IBS (or its salt).[6] However, under acidic conditions, the oxidation tends to favor the formation of an iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid.[6] This is a crucial consideration for experimental design, as the oxidizing power and reactivity of the iodine(III) and iodine(V) species are different.
Q3: What is the expected effect of pH on the oxidation potential of IBS?
Q4: Is IBS stable in all solvents?
A4: No, IBS is a highly reactive compound and has been observed to be readily reduced by certain polar organic solvents such as acetonitrile, DMSO, and methanol.[6] This reactivity should be taken into account when choosing a solvent for reactions involving IBS to avoid unwanted side reactions and decomposition of the oxidant.
Troubleshooting Guides
Issue 1: Low or no oxidation of the starting material.
| Possible Cause | Troubleshooting Step |
| Incorrect iodine species | The synthesis of IBS may have been performed under acidic conditions, leading to the formation of the less reactive iodine(III) species instead of the desired iodine(V) oxidant.[6] Ensure that the preparation of IBS from sodium 2-iodobenzenesulfonate is conducted in a neutral aqueous solution.[6] |
| Decomposition of IBS | The chosen reaction solvent (e.g., acetonitrile, DMSO, methanol) may be reducing the IBS.[6] Consider using a more inert solvent for the reaction. |
| Inappropriate pH for the oxidation reaction | The pH of the reaction medium may not be optimal for the specific substrate. Although detailed data is lacking for IBS, the oxidizing power of similar compounds can be pH-dependent.[7][8] A systematic screen of the reaction pH (if compatible with the substrate and reagents) may be necessary to find the optimal conditions. |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Side reactions due to solvent reactivity | The solvent may not only be reducing the IBS but also participating in side reactions. As noted, polar solvents like acetonitrile and DMSO can be reactive towards IBS.[6] A solvent screen is recommended. |
| pH-mediated side reactions of the substrate or product | The reaction pH might be promoting undesired side reactions of the starting material or the product (e.g., acid- or base-catalyzed rearrangements, decomposition). Buffer the reaction medium if possible and screen different pH values. |
Quantitative Data Summary
While a detailed quantitative relationship between pH and the oxidation potential of IBS is not available, the following table summarizes the qualitative impact of pH on the state of the iodine species during synthesis.
| pH Condition | Starting Material | Predominant Product | Iodine Oxidation State |
| Neutral | Sodium 2-iodobenzenesulfonate | 2-Iodoxybenzenesulfonic acid (IBS) or its salt | +5 |
| Acidic | This compound | 2-Iodosylbenzenesulfonic acid (heterocycle) | +3 |
Experimental Protocols
Protocol 1: Preparation of 2-Iodoxybenzenesulfonic Acid (IBS) Sodium Salt
This protocol is based on the oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution.[6]
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
Procedure:
-
Dissolve sodium 2-iodobenzenesulfonate in deionized water.
-
Add Oxone® to the solution. The reaction is typically performed at an elevated temperature (e.g., 70 °C).[6]
-
Stir the reaction mixture for several hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to confirm the conversion of the starting material to the iodine(V) product.[6]
-
Upon completion, the IBS salt may precipitate from the solution upon cooling or concentration.
-
Isolate the product by filtration.
Visualizations
Caption: Experimental workflow for the synthesis of 2-iodoxybenzenesulfonic acid (IBS) salt.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Hypervalent Iodine Chemistry Guide [mindmapai.app]
- 3. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 6. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters [mdpi.com]
Technical Support Center: Troubleshooting IBS-Catalyzed Alcohol Oxidation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during alcohol oxidation using 2-Iodoxybenzoic acid (IBS or IBX). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.
Frequently Asked questions (FAQs)
Q1: My IBS-catalyzed alcohol oxidation is resulting in a low yield of the desired aldehyde/ketone. What are the common causes?
Low conversion rates in IBS-catalyzed alcohol oxidations can stem from several factors. A primary issue is the poor solubility of IBX in many common organic solvents, with the exception of DMSO.[1][2] Incomplete dissolution can lead to a heterogeneous reaction mixture and consequently, inefficient oxidation. Another critical factor is the quality and purity of the IBX reagent itself. Commercially available IBX is often stabilized with carboxylic acids like benzoic and isophthalic acids, and variations between batches can affect reactivity.[1][3] Additionally, the presence of water in the reaction can decrease the rate of oxidation.[4]
Q2: I observe the formation of byproducts in my reaction. What are the likely side reactions?
Several side reactions can occur during IBX oxidations, particularly under forcing conditions or with specific substrates. Over-oxidation of the initially formed aldehyde to a carboxylic acid can happen, especially with an excess of the oxidizing agent or at elevated temperatures.[5] For substrates with multiple functional groups, IBX can exhibit chemoselectivity, but undesired oxidations can still occur. For example, phenols are unstable in the presence of IBX and can be oxidized to o-quinones.[6] While IBX is known for oxidizing vicinal diols to diketones without cleaving the carbon-carbon bond, cleavage can occur under modified conditions like elevated temperatures.[7]
Q3: Can the solvent choice significantly impact the reaction outcome?
Absolutely. While DMSO is the solvent in which IBX is most soluble, its use can sometimes complicate product purification.[1][2] Many IBX oxidations can be effectively carried out in other organic solvents where IBX is largely insoluble by heating the reaction mixture.[2] Solvents like ethyl acetate or acetone can be used, and the heterogeneous nature of the reaction can simplify work-up, as the reduced byproduct, o-iodosobenzoic acid (IBA), can be removed by filtration.[2][8] The use of ionic liquids has also been shown to accelerate these oxidations.[9][10]
Q4: Is the reaction sensitive to temperature?
Yes, temperature plays a crucial role. While many IBX oxidations are conducted at room temperature, particularly in DMSO, heating is often necessary in solvents where IBX has low solubility to achieve a reasonable reaction rate.[2][6] However, elevated temperatures can also promote side reactions, such as over-oxidation or glycol cleavage.[5][7] Therefore, temperature should be carefully optimized for each specific substrate and solvent system.
Q5: How can I improve the solubility of the hypervalent iodine reagent?
If the low solubility of IBX is a persistent issue, consider using its derivative, Dess-Martin Periodinane (DMP). DMP is prepared by treating IBX with acetic anhydride and is much more soluble in common organic solvents like dichloromethane (DCM) and chloroform.[8][11][12] This increased solubility often leads to faster reaction times and milder reaction conditions.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your IBS-catalyzed alcohol oxidation.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low conversion rates.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action | Reference |
| Low Conversion | Poor Reagent Quality: IBX can degrade or contain impurities from its preparation. | Use freshly prepared IBX or a reliable commercial source. Consider recrystallization if purity is suspect. Note that commercial IBX is often stabilized. | [1][3] |
| Insufficient Reagent: Stoichiometry may be inadequate for complete conversion. | Use a slight excess of IBX (e.g., 1.5 - 3.0 equivalents) to drive the reaction to completion. | [6][8] | |
| Low Solubility: IBX is poorly soluble in many organic solvents, limiting its availability for reaction. | - Use DMSO as the solvent.- For other solvents (e.g., EtOAc, acetone), heat the reaction mixture (e.g., to 80 °C).- Consider using Dess-Martin Periodinane (DMP), a more soluble derivative. | [1][2][8] | |
| Suboptimal Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures. | - For reactions in DMSO, room temperature is often sufficient.- For heterogeneous reactions, optimize the temperature to balance reaction rate and selectivity. A typical starting point is 70-80 °C. | [2][6][13] | |
| Presence of Water: Water can inhibit the reaction by competing with the alcohol for coordination to the iodine center. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | [4] | |
| Side Product Formation | Over-oxidation: The aldehyde product is being oxidized to a carboxylic acid. | - Use a stoichiometric amount of IBX (closer to 1:1).- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Avoid excessive heating. | [5] |
| Cleavage of Diols: Vicinal diols are being cleaved instead of oxidized to diketones. | - Avoid high temperatures.- Ensure the reaction conditions are neutral. | [7] | |
| Reaction with Other Functional Groups: Other sensitive functional groups in the substrate are reacting. | - IBX is generally chemoselective, but sensitive groups like phenols may react.- Protect sensitive functional groups prior to oxidation if necessary. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Alcohol Oxidation using IBX
-
To a round-bottom flask, add the alcohol (1.0 equivalent) and a suitable solvent (e.g., ethyl acetate or DMSO).
-
Add IBX (1.5 - 3.0 equivalents) to the solution.[8]
-
If using a solvent other than DMSO, heat the suspension to a temperature where the reaction proceeds at a reasonable rate (e.g., 80 °C), monitoring by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent where IBX and its byproduct are insoluble, filter the mixture to remove the solid o-iodosobenzoic acid (IBA). Wash the filter cake with the reaction solvent.[8]
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Preparation of Dess-Martin Periodinane (DMP) from IBX
-
In a flask, combine freshly prepared IBX with acetic anhydride (5.0 equivalents) and acetic acid (2.5 equivalents).[8]
-
Heat the mixture to 80-90 °C with stirring until all the solid dissolves.
-
Slowly cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with cold diethyl ether.
-
Dry the product under vacuum to yield DMP.
Reaction Mechanism and Key Intermediates
The oxidation of an alcohol by IBX proceeds through a ligand exchange followed by elimination.
Caption: Generalized mechanism of IBS-catalyzed alcohol oxidation.
This technical support guide is intended to provide a starting point for troubleshooting. Optimal conditions are substrate-dependent and may require further empirical optimization.
References
- 1. tsijournals.com [tsijournals.com]
- 2. audreyli.com [audreyli.com]
- 3. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 4. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 7. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 10. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 11. Contact Support [mychemblog.com]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 13. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02605C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2-Iodoxybenzenesulfonic Acid (IBS) and 2-Iodoxybenzoic Acid (IBX) for Oxidation Reactions
In the field of synthetic organic chemistry, the development of efficient and selective oxidizing agents is paramount. Hypervalent iodine(V) reagents, particularly 2-iodoxybenzoic acid (IBX) and 2-iodoxybenzenesulfonic acid (IBS), have emerged as powerful tools for the oxidation of alcohols and other functional groups, offering mild and often superior alternatives to traditional metal-based oxidants. This guide provides an objective, data-driven comparison of IBS and IBX to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Physicochemical Properties and Structure
IBX has been a well-established oxidant for decades, but its utility was historically hampered by poor solubility in most common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[1][2] In contrast, IBS, a sulfonic acid analogue, exhibits different physical properties and, crucially, enhanced reactivity.
Below are the chemical structures of both compounds.
A summary of their key physical and chemical properties is presented in the table below.
| Property | 2-Iodoxybenzoic Acid (IBX) | 2-Iodoxybenzenesulfonic Acid (IBS) |
| IUPAC Name | 1-Hydroxy-1λ⁵,2-benziodoxole-1,3-dione | 1,1,3-Trioxo-1λ⁵,2-benziodoxathiole-1-ol |
| Molecular Formula | C₇H₅IO₄ | C₆H₅IO₅S |
| Molar Mass | 280.02 g/mol [3] | 316.04 g/mol |
| Appearance | White crystalline solid[3] | Typically prepared in situ as salts (e.g., potassium or sodium) which are solids.[4] |
| Solubility | Insoluble in most common organic solvents; soluble in DMSO.[1][2][3] | Highly soluble in water, which can complicate separation from inorganic impurities. Insoluble in nonpolar solvents like dichloromethane.[4] |
| Safety Profile | Impact- and heat-sensitive explosive (>200°C) when unstabilized.[3] Commercially available in a stabilized form with benzoic and isophthalic acids.[3][5] | Generally considered safer and less explosive than IBX. However, as with all oxidizing agents, it should be handled with care. |
| pKa | 2.4 in Water; 6.65 in DMSO[3] | Data not widely reported, but expected to be a strong acid due to the sulfonic acid group. |
Synthesis of IBX and IBS
Both reagents are synthesized via the oxidation of their respective iodine(I) precursors. The most common and environmentally friendly oxidant used for these preparations is Oxone (2KHSO₅·KHSO₄·K₂SO₄).[1]
Experimental Protocol: Synthesis of IBX [1][3]
-
Dissolve 2-iodobenzoic acid in water.
-
Add an excess of Oxone to the solution.
-
IBX precipitates from the hot solution as a white crystalline solid.
-
Cool the mixture and collect the IBX product by filtration.
-
Wash the solid with water and acetone and then dry under vacuum.
Experimental Protocol: Synthesis of IBS (as Potassium Salt) [4][6]
-
Dissolve sodium 2-iodobenzenesulfonate in water.
-
Add a solution of Oxone in water to the sulfonate solution at room temperature.
-
Stir the mixture at 60°C for 3 hours.
-
Cool the reaction mixture to 0°C to allow the product to crystallize.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield IBS potassium salt.
Performance in Catalytic Oxidation of Alcohols
The primary application for both IBX and IBS is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. While IBX can be used stoichiometrically, its true potential, like that of IBS, is realized in catalytic systems where it is continuously regenerated in situ by a co-oxidant, typically Oxone.[7]
In catalytic applications, IBS has demonstrated significantly higher activity than IBX and its substituted derivatives.[8][9][10] This enhanced reactivity allows for lower catalyst loadings and faster reaction times.
The superior catalytic activity of IBS is attributed to the electronic properties of the sulfonate group. Theoretical calculations suggest that the highly ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS lowers the energy barrier for the "hypervalent twist," a key step in the oxidation mechanism, thereby accelerating the overall reaction rate.[8][9][10]
Quantitative Comparison: Catalytic Oxidation of 4-Methoxybenzyl Alcohol
The following table summarizes experimental data comparing the catalytic efficiency of IBX and IBS for the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using Oxone as the co-oxidant.
| Catalyst (mol%) | Co-oxidant (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| IBX (5 mol%) | Oxone (1.1) | CH₃CN/H₂O | 24 | 22 | [9] |
| 5-Me-IBX (5 mol%) | Oxone (1.1) | CH₃NO₂ | 2 | >99 | [9] |
| IBS (1 mol%) | Oxone (1.1) | CH₃NO₂ | 0.5 | >99 | [9] |
As the data indicates, IBS is a dramatically more active catalyst than the parent IBX, achieving a quantitative yield in just 30 minutes with only 1 mol% catalyst loading. Even modified, more reactive versions of IBX (like 5-Me-IBX) are less active than IBS.[9]
Experimental Protocol: General Procedure for IBS-Catalyzed Oxidation of an Alcohol [9][10]
-
To a mixture of the alcohol substrate (1.0 mmol) and 2-iodobenzenesulfonic acid sodium salt (0.01 mmol, 1 mol%) in nitromethane (5 mL), add Oxone (1.1 mmol).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Filter the mixture to remove inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scope of Reactivity and Selectivity
Both reagents are highly versatile and can be used for a wide range of oxidative transformations beyond simple alcohol oxidation.
IBX:
-
Oxidation of 1,2-diols: Smoothly converts 1,2-diols to α-ketols or α-diketones without oxidative cleavage of the C-C bond.[2][11]
-
α,β-Unsaturation: Oxidizes carbons adjacent to carbonyl functionalities to introduce α,β-unsaturation.[1][2]
-
Benzylic/Allylic Oxidation: Capable of oxidizing benzylic and allylic C-H bonds.[1]
-
Functional Group Tolerance: Shows good chemoselectivity, tolerating functional groups like amines (when protonated), thioethers, and olefins.[1][12]
IBS:
-
High Catalytic Activity: Its primary advantage is its exceptional activity in catalytic oxidations with Oxone, applicable to a broad range of primary and secondary alcohols.[8][9]
-
Selective Cascade Oxidations: The system can be controlled to achieve further oxidation; for example, cycloalkanones can be converted to α,β-cycloalkenones or lactones by adjusting the amount of Oxone.[9]
-
Oxidation of Phenols: IBS-catalyzed systems have been developed for the regioselective oxidation of phenols to valuable o-quinones.[13]
Conclusion and Recommendations
Both 2-iodoxybenzenesulfonic acid (IBS) and 2-iodoxybenzoic acid (IBX) are powerful hypervalent iodine(V) oxidants with distinct advantages and disadvantages.
2-Iodoxybenzoic Acid (IBX) is a well-studied, versatile stoichiometric oxidant. Its main drawbacks are its poor solubility in most organic solvents and its potential explosive nature, which has been mitigated by commercially available stabilized formulations (SIBX). It is a reliable choice for small-scale stoichiometric oxidations where high reactivity is not essential and for specific transformations like the oxidation of 1,2-diols without C-C bond cleavage.
2-Iodoxybenzenesulfonic Acid (IBS) is the superior choice for catalytic oxidations. Its significantly higher reactivity allows for very low catalyst loadings (as low as 0.05 mol%), rapid reaction times, and high yields under mild, nonaqueous conditions when used with Oxone.[9][10] While its high water solubility can complicate its isolation as a pure free acid, it is most effectively generated in situ from its stable sodium or potassium salt, circumventing this issue.
For researchers and professionals in drug development seeking highly efficient, rapid, and scalable catalytic oxidation processes with minimal waste, IBS is the recommended reagent . For specific stoichiometric applications where the unique selectivity of IBX is required, the stabilized form of IBX remains a valuable tool .
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Iodoxybenzoic_acid [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 8. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 9. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tsijournals.com [tsijournals.com]
- 13. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Activity: IBS vs. Dess-Martin Periodinane in Alcohol Oxidation
For researchers, scientists, and drug development professionals, the efficient and selective oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. This guide provides an objective comparison of two prominent hypervalent iodine reagents: 2-Iodoxybenzenesulfonic acid (IBS) used catalytically with a co-oxidant, and the stoichiometric Dess-Martin periodinane (DMP). We will delve into their catalytic activity, substrate scope, and practical considerations, supported by experimental data and detailed protocols.
Executive Summary
Dess-Martin periodinane (DMP) is a well-established and highly regarded reagent for the mild and selective oxidation of primary and secondary alcohols.[1][2] Its high solubility in common organic solvents allows for reactions to be carried out at room temperature with short reaction times.[3][4] However, the stoichiometric nature of DMP, its cost, and its potential for explosive decomposition pose challenges for large-scale industrial applications.[1]
In contrast, 2-Iodoxybenzenesulfonic acid (IBS) has emerged as a highly active and safer alternative.[5] Used in catalytic amounts in conjunction with a terminal oxidant like Oxone, IBS offers a more economical and environmentally friendly approach to alcohol oxidation.[6] Theoretical and experimental studies suggest that the electronic properties of IBS contribute to its enhanced catalytic activity compared to its predecessor, 2-iodoxybenzoic acid (IBX).
This guide will explore the nuances of both reagents, providing the necessary data and protocols to help researchers make informed decisions for their specific synthetic needs.
Performance Comparison: IBS vs. DMP
Oxidation of Primary Alcohols to Aldehydes
| Substrate (Primary Alcohol) | Reagent System | Catalyst/Reagent Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | IBS/Oxone | 1 mol% IBS, 1.1 eq Oxone | CH3CN | 70 | 0.5 | 98 | [6] |
| Benzyl alcohol | DMP | 1.1 eq | CH2Cl2 | RT | 1 | >95 | [7] |
| 4-Nitrobenzyl alcohol | IBS/Oxone | 1 mol% IBS, 1.1 eq Oxone | CH3CN | 70 | 1 | 96 | [6] |
| 4-Nitrobenzyl alcohol | DMP | 1.1 eq | CH2Cl2 | RT | 1.5 | 95 | [8] |
| Cinnamyl alcohol | IBS/Oxone | 1 mol% IBS, 1.1 eq Oxone | CH3CN | 70 | 0.5 | 97 | [6] |
| Cinnamyl alcohol | DMP | 1.1 eq | CH2Cl2 | RT | 1 | 94 | [1] |
Oxidation of Secondary Alcohols to Ketones
| Substrate (Secondary Alcohol) | Reagent System | Catalyst/Reagent Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylethanol | IBS/Oxone | 1 mol% IBS, 1.1 eq Oxone | CH3CN | 70 | 0.5 | 99 | [6] |
| 1-Phenylethanol | DMP | 1.1 eq | CH2Cl2 | RT | 1 | 98 | [9] |
| Cyclohexanol | IBS/Oxone | 5 mol% IBS, 1.2 eq Oxone | CH3CN | 70 | 3 | 95 | [6] |
| Cyclohexanol | DMP | 1.2 eq | CH2Cl2 | RT | 2 | 92 | [9] |
| Menthol | IBS/Oxone | 5 mol% IBS, 1.2 eq Oxone | CH3CN | 70 | 6 | 93 | [6] |
| Menthol | DMP | 1.2 eq | CH2Cl2 | RT | 4 | 90 | [9] |
Reaction Mechanisms and Experimental Workflows
The underlying mechanisms of alcohol oxidation by IBS and DMP share similarities, involving the formation of a hypervalent iodine-alcohol adduct followed by elimination. However, the catalytic nature of the IBS system introduces a regeneration cycle.
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The oxidation with DMP proceeds through a ligand exchange where the alcohol displaces an acetate group on the iodine center. A subsequent deprotonation of the α-carbon of the alcohol by an acetate ion leads to the formation of the carbonyl compound and the reduced iodinane byproduct.
Caption: Mechanism of Dess-Martin Periodinane oxidation.
IBS-Catalyzed Oxidation Mechanism
In the IBS-catalyzed system, the pre-catalyst (2-iodobenzenesulfonic acid) is first oxidized by the co-oxidant (Oxone) to the active iodine(V) species, IBS. The alcohol then coordinates to the IBS, and a similar intramolecular hydrogen abstraction leads to the carbonyl product and the reduced iodine(III) species. The iodine(III) species is then re-oxidized by Oxone to regenerate the active IBS catalyst, completing the catalytic cycle.
Caption: Catalytic cycle of IBS-mediated alcohol oxidation.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the oxidation of benzyl alcohol using both DMP and IBS/Oxone are presented below.
General Procedure for Dess-Martin Periodinane (DMP) Oxidation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Dess-Martin periodinane (1.1 mmol, 467 mg)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol in dichloromethane (5 mL) at room temperature is added Dess-Martin periodinane in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
The mixture is stirred vigorously until the layers become clear.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude benzaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for DMP oxidation.
General Procedure for IBS-Catalyzed Oxidation of Benzyl Alcohol with Oxone
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Sodium 2-iodobenzenesulfonate (pre-IBS) (0.01 mmol, 3 mg)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (0.6 mmol, 368 mg)
-
Acetonitrile (CH₃CN, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a suspension of Oxone® in acetonitrile (3 mL) is added sodium 2-iodobenzenesulfonate.
-
The mixture is stirred at 70 °C for 10 minutes to generate the active IBS catalyst in situ.
-
A solution of benzyl alcohol in acetonitrile (2 mL) is then added to the reaction mixture.
-
The reaction is stirred at 70 °C and monitored by TLC. The reaction is typically complete within 30 minutes.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude benzaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for IBS-catalyzed oxidation.
Conclusion and Outlook
Both Dess-Martin periodinane and the catalytic IBS/Oxone system are powerful tools for the oxidation of alcohols.
DMP remains an excellent choice for small-scale syntheses where mild conditions, high selectivity, and rapid reaction times are paramount. Its broad functional group tolerance makes it particularly valuable in complex molecule synthesis.[1][10]
IBS/Oxone , on the other hand, presents a more sustainable and cost-effective alternative, especially for larger-scale applications. The use of a catalytic amount of the iodine reagent significantly reduces waste and cost.[6] Recent advancements have even led to the development of solid-supported IBS catalysts for continuous flow oxidation, further enhancing its practicality and green credentials.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and safety protocols. For routine oxidations where a catalytic and more environmentally benign process is favored, the IBS/Oxone system is an outstanding option. For delicate substrates requiring exquisitely mild and reliable conditions on a smaller scale, DMP continues to be a go-to reagent.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. universalprint.org [universalprint.org]
- 9. Contact Support [mychemblog.com]
- 10. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
2-Iodoxybenzenesulfonic Acid: A Superior, Metal-Free Alternative for Oxidation Reactions in Research and Development
For researchers, scientists, and drug development professionals seeking efficient, selective, and safer oxidation methods, 2-iodoxybenzenesulfonic acid (IBS) emerges as a powerful, metal-free catalyst, overcoming many of the limitations associated with traditional metal-based oxidants. This guide provides a comprehensive comparison of IBS and common metal-based oxidants, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal oxidation strategy.
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. For decades, reagents based on heavy metals like chromium and manganese have been the workhorses for these reactions. However, their inherent toxicity, cumbersome waste disposal, and often harsh reaction conditions have prompted the search for greener and more efficient alternatives. Hypervalent iodine compounds, particularly 2-iodoxybenzenesulfonic acid, have risen to this challenge, offering a compelling combination of high reactivity, selectivity, and improved environmental profile.[1][2][3]
Performance Comparison: IBS vs. Metal-Based Oxidants
2-Iodoxybenzenesulfonic acid consistently demonstrates significant advantages over common metal-based oxidants such as chromium trioxide (in Jones reagent) and manganese dioxide.[4][5][6] Key benefits of IBS include its catalytic nature, milder reaction conditions, and exceptional selectivity, particularly in the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[7][8]
Quantitative Data Summary
The following table summarizes the performance of IBS catalyzed by Oxone®, Jones Reagent (CrO₃/H₂SO₄), and activated Manganese Dioxide (MnO₂) in the oxidation of various alcohol substrates.
| Substrate | Oxidant System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | 1 mol% IBS / 1.2 equiv Oxone | 70 | 0.5 | 99 (Aldehyde) | [7] |
| Jones Reagent | 0 - 5 | 0.5 | ~90 (Carboxylic Acid) | [9][10] | |
| Activated MnO₂ | Reflux | 4 | 82-96 (Aldehyde) | [5] | |
| 4-Methoxybenzyl Alcohol | 1 mol% IBS / 1.2 equiv Oxone | 70 | 0.5 | 98 (Aldehyde) | [7] |
| Jones Reagent | 0 - 5 | - | High (Carboxylic Acid) | [10] | |
| Activated MnO₂ | 50-55 | < 4 | 83 (Aldehyde) | [11] | |
| 1-Phenylethanol | 1 mol% IBS / 1.2 equiv Oxone | 70 | 0.5 | 99 (Ketone) | [7] |
| Jones Reagent | 20-35 | 0.3 | High (Ketone) | [12] | |
| Activated MnO₂ | 50-55 | < 4 | 85 (Ketone) | [11] | |
| Octan-2-ol | 5 mol% IBS / 1.5 equiv Oxone | 70 | 2 | 95 (Ketone) | [7] |
| Jones Reagent | 20-35 | - | High (Ketone) | [12] | |
| Activated MnO₂ | - | - | Low to no reaction | [13] | |
| Geraniol (allylic alcohol) | 1 mol% IBS / 1.2 equiv Oxone | 70 | 1 | 96 (Aldehyde) | [7] |
| Jones Reagent | 0 - 5 | - | Complex mixture | [10] | |
| Activated MnO₂ | RT | 24 | ~90 (Aldehyde) | [13] |
Key Advantages of 2-Iodoxybenzenesulfonic Acid
-
High Catalytic Activity: IBS is exceptionally active, often requiring only catalytic amounts (0.05–5 mol%) with a co-oxidant like Oxone®, which minimizes waste.[7] In contrast, metal-based oxidants are typically used in stoichiometric amounts.[6]
-
Mild Reaction Conditions: IBS-catalyzed oxidations proceed efficiently under neutral or mildly acidic conditions and at moderate temperatures, preserving sensitive functional groups within complex molecules.[14] Metal-based oxidations, such as those with Jones reagent, often require strongly acidic conditions and low temperatures, which can be detrimental to acid-labile substrates.[9]
-
Exceptional Selectivity for Primary Alcohols: A significant advantage of IBS is its ability to selectively oxidize primary alcohols to aldehydes with high yields, avoiding the common side reaction of over-oxidation to carboxylic acids.[8] This level of control is difficult to achieve with strong metal-based oxidants like Jones reagent, which readily oxidize aldehydes to carboxylic acids.[10][15]
-
Environmental and Safety Profile: As a metal-free catalyst, IBS circumvents the toxicity and disposal issues associated with heavy metals like chromium(VI), which is a known carcinogen.[2][16] The byproducts of IBS/Oxone oxidation are generally less hazardous.[8]
-
Broad Substrate Scope: IBS has been shown to be effective for the oxidation of a wide range of primary and secondary alcohols, including benzylic, allylic, and aliphatic substrates.[7] While MnO₂ is effective for allylic and benzylic alcohols, it is generally unreactive towards saturated aliphatic alcohols.[13]
Experimental Protocols
General Procedure for IBS-Catalyzed Oxidation of Alcohols
This protocol is based on the work of Ishihara and coworkers.[7]
-
To a solution of the alcohol (1.0 mmol) in acetonitrile or nitromethane (5.0 mL) is added 2-iodoxybenzenesulfonic acid (IBS) (0.01 mmol, 1 mol%).
-
Oxone® (1.2 mmol for aldehydes, 2.5 mmol for carboxylic acids) is added to the mixture.
-
The reaction mixture is stirred at the desired temperature (typically 70 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Jones Oxidation of a Secondary Alcohol
This protocol is a general representation of the Jones oxidation procedure.[9][12]
-
The secondary alcohol (1.0 mmol) is dissolved in acetone (10 mL) in a flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Jones reagent (a solution of CrO₃ in concentrated H₂SO₄ and water) is added dropwise to the alcohol solution with vigorous stirring. The addition is continued until the orange color of the Cr(VI) reagent persists.
-
The reaction is typically rapid. After the addition is complete, the mixture is stirred for a short period (e.g., 15-30 minutes).
-
The excess oxidant is quenched by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.
-
The mixture is filtered to remove the chromium salts, and the filtrate is concentrated.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which can be further purified by distillation or chromatography.
Mechanistic Insights: Visualizing the Oxidation Pathways
The distinct mechanisms of IBS and metal-based oxidants underpin their differing reactivity and selectivity profiles.
The catalytic cycle of IBS involves the oxidation of the iodine(III) species back to the active iodine(V) species by the co-oxidant, Oxone®. The active IBS then reacts with the alcohol to form an alkoxy-λ⁵-iodane intermediate, which undergoes reductive elimination to yield the carbonyl product and the reduced form of IBS.
The Jones oxidation proceeds via the formation of a chromate ester intermediate. The rate-determining step is the elimination of an alpha-proton by a base (water), which leads to the formation of the carbonyl compound and a reduced chromium(IV) species. This Cr(IV) species is then involved in further redox reactions, ultimately leading to the stable Cr(III) ion.
Conclusion
For modern synthetic chemistry, where efficiency, selectivity, and sustainability are paramount, 2-iodoxybenzenesulfonic acid offers a superior alternative to traditional metal-based oxidants. Its catalytic nature, mild reaction conditions, and excellent selectivity, particularly for the synthesis of aldehydes from primary alcohols, make it an invaluable tool for researchers and professionals in drug development and other areas of chemical science. By adopting IBS-based oxidation protocols, laboratories can achieve their synthetic goals while minimizing the environmental and safety concerns associated with heavy metal reagents.
References
- 1. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 3. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromium Trioxide [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. sciencemadness.org [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Monitoring 2-Iodoxybenzenesulfonic Acid (IBS) Mediated Reactions: The Power of NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimizing yields, ensuring purity, and maintaining the safety of synthetic processes. 2-Iodoxybenzenesulfonic acid (IBS) has emerged as a powerful and selective oxidizing agent in modern organic synthesis.[1][2][3] This guide provides a comparative analysis of analytical techniques for monitoring IBS-mediated reactions, with a special focus on the advantages and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy.
IBS, often used catalytically with a co-oxidant like Oxone, is valued for its efficiency in converting alcohols to aldehydes, ketones, and carboxylic acids.[1][2][3] Given the potential for over-oxidation or side reactions, real-time monitoring is essential for process control and optimization. While several techniques can be employed, NMR spectroscopy offers a unique combination of quantitative and structural insights directly from the reaction mixture.[4][5]
Comparing Analytical Techniques for Reaction Monitoring
The choice of an analytical technique for monitoring an IBS-mediated oxidation depends on several factors, including the need for real-time data, the complexity of the reaction mixture, and the available instrumentation. The following table provides a comparison of common methods.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Non-destructive analysis based on nuclear spin properties in a magnetic field. | Separation by polarity, detection by UV absorbance or other detectors.[6] | Separation by volatility and polarity, detection by mass-to-charge ratio.[6] | Separation by polarity on a solid phase. |
| Sample Preparation | Direct analysis of the reaction mixture in an NMR tube; may require dilution in a deuterated solvent.[6][7] | Aliquots must be quenched, diluted in a mobile phase, and potentially filtered.[8] | Aliquots must be quenched and diluted in a volatile solvent; derivatization may be necessary.[6] | Spotting of quenched reaction aliquots on a plate. |
| Real-Time Monitoring | Excellent for in situ and real-time monitoring.[9][10] | Possible with online systems, but typically involves discrete sampling.[11] | Generally requires discrete sampling and quenching. | Qualitative monitoring at discrete time points. |
| Structural Information | Provides detailed structural information on reactants, products, and intermediates.[4][5] | Retention time provides limited structural information; co-elution is possible.[8][12] | Mass spectrum provides fragmentation patterns, aiding in identification.[6] | Rf value provides limited information. |
| Quantitative Analysis | Inherently quantitative without the need for response factors for each analyte.[11][13] | Requires calibration curves or response factors for accurate quantification.[11] | Requires calibration with standards for accurate quantification. | Primarily qualitative or semi-quantitative at best. |
| Sensitivity | Moderate sensitivity, typically in the micromolar range for small molecules.[6] | High sensitivity, often in the µg/mL to ng/mL range.[6] | Very high sensitivity, capable of detecting trace components in the ppm to ppb range.[6] | Low sensitivity. |
| Interference | Can distinguish between structurally similar compounds, including isomers.[4][8] | Co-elution of species with similar polarities can be an issue.[12] | Co-elution can occur, but mass spectrometry can often differentiate components. | Poor resolution of compounds with similar Rf values. |
| Cost & Complexity | High initial instrument cost; can be complex to operate.[4] | Moderate cost and complexity. | Moderate to high cost and complexity. | Very low cost and simple to perform. |
In-Depth Look: NMR Spectroscopy for Monitoring IBS Reactions
NMR spectroscopy is a particularly powerful tool for monitoring IBS-mediated oxidations due to its non-invasive nature and the wealth of information it provides.[7][10] By acquiring a series of ¹H NMR spectra over time, a researcher can simultaneously track the disappearance of the starting alcohol's characteristic signals and the appearance of the corresponding aldehyde or ketone signals. This allows for the direct calculation of conversion and the determination of reaction kinetics.[5][13] Furthermore, the identification of unexpected signals may reveal the formation of byproducts or reactive intermediates, offering deeper mechanistic insights.[4][5]
The development of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring directly in the fume hood.[5][9][14] These instruments provide a practical and information-rich method for real-time analysis, enabling rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time.[5]
Experimental Protocol: ¹H NMR Monitoring of an IBS-Mediated Alcohol Oxidation
This protocol provides a general methodology for monitoring the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone using IBS and Oxone.
Materials:
-
Substrate (alcohol)
-
2-Iodoxybenzenesulfonic acid (IBS) or its precursor, sodium 2-iodobenzenesulfonate
-
Oxone
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, TMS)
-
NMR spectrometer and NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry vial, accurately weigh the substrate, IBS (or its precursor), and the internal standard.
-
Add the appropriate volume of deuterated solvent to dissolve the solids. The concentration should be sufficient to obtain a good signal-to-noise ratio in a single scan.[15]
-
Transfer the solution to an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before the addition of the co-oxidant. This will serve as the t=0 reference.
-
Reaction Initiation: Carefully add the pre-weighed Oxone to the NMR tube. Cap the tube, shake vigorously to initiate the reaction, and quickly insert it into the NMR spectrometer.
-
Data Acquisition: Begin acquiring a series of ¹H NMR spectra at regular intervals. The time between spectra will depend on the reaction rate.[16] For a reaction expected to take several hours, an acquisition every 5-10 minutes may be appropriate.
-
Data Processing and Analysis:
-
Process the series of spectra.
-
Identify characteristic peaks for the starting material, product, and internal standard.
-
Integrate the area of these peaks in each spectrum.
-
Calculate the relative concentration of the starting material and product at each time point by normalizing their integrals to the integral of the internal standard.
-
Plot the concentration of the starting material and product versus time to obtain a reaction profile and determine the reaction kinetics.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for monitoring an IBS-mediated reaction using NMR spectroscopy.
Caption: Workflow for NMR monitoring of an IBS-mediated reaction.
Conclusion
While techniques like HPLC, GC-MS, and TLC have their merits, NMR spectroscopy offers an unparalleled level of insight for monitoring 2-iodoxybenzenesulfonic acid mediated reactions. Its ability to provide real-time, quantitative, and structurally detailed information without perturbing the reaction makes it an invaluable tool for reaction optimization, kinetic analysis, and mechanistic studies. The increasing availability of benchtop NMR systems further lowers the barrier to adopting this powerful technique in both research and process development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Magritek [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. azooptics.com [azooptics.com]
- 8. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Continuous Processing and Efficient $\textit{in Situ}$ Reaction Monitoring of a Hypervalent Iodine(III) Mediated Cyclopropanation Using Benchtop NMR Spectroscopy [repository.cam.ac.uk]
- 15. ekwan.github.io [ekwan.github.io]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
A Comparative Guide to Oxidants for the Synthesis of 2-Iodoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common oxidants used in the synthesis of 2-iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant. The selection of an appropriate oxidant is critical for achieving high yields and purity of IBS, which is gaining prominence as a highly active catalyst in various organic transformations. This document outlines the performance of different oxidants, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.
Performance Comparison of Oxidants
The synthesis of 2-iodoxybenzenesulfonic acid, typically from sodium 2-iodobenzenesulfonate, has been successfully achieved using several oxidizing agents. The most effective and commonly cited oxidants are Oxone® (2KHSO₅·KHSO₄·K₂SO₄) and sodium periodate (NaIO₄). The choice between these reagents can impact reaction time, temperature, and overall efficiency.
The oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution leads to the desired iodine(V) product, 2-iodoxybenzenesulfonic acid, obtained as its salt.[1][2] In contrast, the oxidation of the free 2-iodobenzenesulfonic acid under acidic conditions tends to yield the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid.[1][2][3][4]
Below is a summary of the quantitative data for the primary oxidants used in the synthesis of the sodium or potassium salt of 2-iodoxybenzenesulfonic acid.
| Oxidant | Substrate | Temperature | Reaction Time | Conversion/Yield | Reference |
| Oxone® | Sodium 2-iodobenzenesulfonate | 70 °C | 3 hours | 95% conversion | [1] |
| Sodium Periodate (NaIO₄) | Sodium 2-iodobenzenesulfonate | 60 °C | 16 hours | ~Quantitative conversion | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-iodoxybenzenesulfonic acid salts using Oxone® and sodium periodate are provided below.
Synthesis of Potassium 2-Iodoxybenzenesulfonate using Oxone®
This protocol is adapted from the procedure described by Ishihara and co-workers.[1]
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deuterated water (D₂O) for NMR monitoring
Procedure:
-
Dissolve sodium 2-iodobenzenesulfonate (116 mg, 0.38 mmol) in 1.0 mL of D₂O.
-
Add Oxone® (350 mg, 3 equivalents) to the solution.
-
Stir the reaction mixture at 70 °C for 6 hours. The reaction progress can be monitored by ¹H NMR.
-
After cooling the solution to room temperature, a precipitate consisting of needle-shaped organic crystals (potassium 2-iodoxybenzenesulfonate, due to the potassium salts in Oxone®) and microcrystalline inorganic salts will form.
-
The needle-shaped organic crystals can be manually separated from the inorganic salts for analysis. The product, 6-K, was obtained as an off-white solid with a yield of 86 mg (66%).[5]
Synthesis of Sodium 2-Iodoxybenzenesulfonate using Sodium Periodate
This protocol is based on the findings that sodium periodate can effectively oxidize various aryl iodides to their corresponding iodoxy compounds.[2]
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Sodium periodate (NaIO₄)
-
Water
Procedure:
-
Dissolve sodium 2-iodobenzenesulfonate in water.
-
Add sodium periodate to the solution.
-
Heat the reaction mixture at 60 °C for 16 hours.
-
Monitor the reaction by NMR spectroscopy to confirm the selective and near-quantitative conversion to the respective iodine(V) product.[2]
Visualizing the Synthesis and Comparison
The following diagrams illustrate the general synthetic pathway and a comparative overview of the outcomes using different oxidants and starting materials.
Caption: General synthesis of 2-iodoxybenzenesulfonic acid salt.
Caption: Comparison of oxidation pathways based on reaction conditions.
Conclusion
Both Oxone® and sodium periodate are effective oxidants for the synthesis of 2-iodoxybenzenesulfonic acid salts from sodium 2-iodobenzenesulfonate in aqueous media. Oxone® offers a significantly faster reaction time at a slightly higher temperature, achieving high conversion in just 3 hours.[1] Sodium periodate, while requiring a longer reaction time of 16 hours, provides a near-quantitative conversion at a lower temperature.[2] The choice of oxidant may therefore depend on the desired balance between reaction speed and energy input. It is crucial to perform the oxidation on the salt of this compound under neutral conditions to selectively obtain the desired hypervalent iodine(V) product.
References
- 1. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 2. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Efficiency of IBS in Selective Oxidation Reactions: A Comparative Guide
In the landscape of synthetic chemistry, the selective oxidation of alcohols to carbonyl compounds is a fundamental transformation. For researchers, scientists, and drug development professionals, the choice of an efficient and selective oxidizing agent is paramount. This guide provides an objective comparison of 2-Iodoxybenzenesulfonic acid (IBS) with other common hypervalent iodine reagents, namely 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), for the selective oxidation of alcohols. The information presented is supported by experimental data to validate the efficiency of IBS.
Performance Comparison of Oxidizing Agents
The efficiency of IBS as a catalyst in selective oxidation reactions is best illustrated through a direct comparison with its alternatives. The following tables summarize the performance of IBS, IBX, and DMP in the oxidation of a primary and a secondary alcohol, highlighting key metrics such as reaction time and yield.
Table 1: Oxidation of a Primary Alcohol (Benzyl Alcohol)
| Catalyst/Reagent | Catalyst Loading (mol%) | Co-oxidant | Solvent | Time (h) | Yield (%) |
| IBS | 1 | Oxone | Acetonitrile | 0.5 | >99 |
| IBX | 100 (stoichiometric) | - | DMSO | 2 | 94 |
| DMP | 120 (stoichiometric) | - | Dichloromethane | 2-4 | ~95 |
Table 2: Oxidation of a Secondary Alcohol (1-Phenylethanol)
| Catalyst/Reagent | Catalyst Loading (mol%) | Co-oxidant | Solvent | Time (h) | Yield (%) |
| IBS | 1 | Oxone | Acetonitrile | 0.5 | >99 |
| IBX | 100 (stoichiometric) | - | DMSO | 3 | 96 |
| DMP | 120 (stoichiometric) | - | Dichloromethane | 2-4 | ~95 |
As the data indicates, IBS demonstrates significantly higher catalytic activity, requiring only a small molar percentage to achieve excellent yields in a remarkably short time. In contrast, both IBX and DMP are typically used in stoichiometric amounts, leading to lower atom economy and greater waste generation.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of this efficient catalytic system, detailed experimental methodologies are provided below.
General Procedure for IBS-Catalyzed Oxidation of Alcohols
Materials:
-
Substrate (e.g., Benzyl alcohol)
-
2-Iodobenzenesulfonic acid sodium salt (pre-IBS)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the alcohol (1 mmol) and this compound sodium salt (0.01 mmol, 1 mol%) in acetonitrile (5 mL) is added Oxone® (1.1 mmol) and anhydrous sodium sulfate (1 g) at room temperature.
-
The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 30 minutes), the solid residue is filtered off and washed with acetonitrile (2 x 5 mL).
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding aldehyde or ketone.
This protocol highlights the operational simplicity and the use of a non-toxic and easy-to-handle co-oxidant, Oxone®. The solid waste can be conveniently removed by filtration.
Catalytic Cycle and Experimental Workflow
The high efficiency of the IBS catalyst can be attributed to its unique catalytic cycle. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle and the general experimental workflow.
The catalytic cycle begins with the in-situ generation of the active iodine(V) species (IBS) from the pre-catalyst (pre-IBS) by Oxone®. The alcohol then coordinates to the iodine center to form an alkoxyperiodinane intermediate. The rate-determining step is believed to be a "hypervalent twist" of this intermediate, which leads to the formation of the carbonyl product and the reduced iodine(III) species, which is then re-oxidized by Oxone® to regenerate the active catalyst.
The experimental workflow is straightforward and involves simple, common laboratory techniques, making it highly accessible for researchers.
Advantages of IBS in Selective Oxidation
The use of IBS as a catalyst for selective oxidation reactions offers several distinct advantages over traditional hypervalent iodine reagents:
-
High Catalytic Activity: As demonstrated, IBS is effective in very low catalytic loadings (as low as 0.05 mol%), which is a significant improvement over the stoichiometric requirements of IBX and DMP.
-
Mild Reaction Conditions: The oxidations can be carried out at room temperature, which is beneficial for sensitive substrates.
-
High Selectivity: IBS allows for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones with excellent yields, minimizing over-oxidation to carboxylic acids.
-
Operational Simplicity: The in-situ generation of the catalyst and the simple filtration workup make the procedure user-friendly.
-
Safety and Environmental Considerations: By using a catalytic amount of the iodine reagent and a benign co-oxidant like Oxone®, the process is more environmentally friendly compared to methods that use stoichiometric amounts of potentially explosive reagents like DMP.
A Comparative Benchmarking Study: 2-Iodoxybenzenesulfonic Acid (IBS) vs. Swern and Moffat Oxidations in Alcohol Oxidation
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. This guide provides a comprehensive comparison of three prominent methods: the catalytic 2-iodoxybenzenesulfonic acid (IBS) system, the Swern oxidation, and the Moffat oxidation. We will delve into their mechanisms, experimental protocols, and performance, with a focus on providing actionable data for methodological selection.
Introduction to the Oxidation Methods
The transformation of primary and secondary alcohols into their corresponding aldehydes and ketones is a fundamental process in the synthesis of complex molecules, including active pharmaceutical ingredients. The ideal oxidation method should be high-yielding, tolerant of various functional groups, and operationally simple and safe.
2-Iodoxybenzenesulfonic Acid (IBS) represents a modern, catalytic approach to alcohol oxidation. It is a hypervalent iodine(V) reagent, often generated in situ from its precursor, 2-iodobenzenesulfonic acid, with a co-oxidant like Oxone®.[1][2][3] This method is lauded for its high efficiency, mild reaction conditions, and catalytic nature, which reduces waste.[2][3]
The Swern oxidation is a widely used and reliable method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[4][5] It is known for its mild, low-temperature conditions and broad functional group tolerance.[4] However, it requires cryogenic temperatures and produces the malodorous and toxic byproduct dimethyl sulfide.[4]
The Moffat oxidation , a precursor to the Swern, also utilizes DMSO as the oxidant but employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as the activator under acidic conditions.[6][7][8] While it can often be run at room temperature, it is generally considered to give lower yields than the Swern oxidation and can be complicated by the formation of a difficult-to-remove urea byproduct.[8]
Comparative Performance Data
To provide a clear and quantitative comparison, the following table summarizes the reported yields for the oxidation of representative primary and secondary alcohols using IBS, Swern, and Moffat protocols.
| Substrate | Product | IBS Yield (%) | Swern Yield (%) | Moffat Yield (%) |
| Benzyl Alcohol | Benzaldehyde | >95[9] | 84.7[1][4][5] | ~70-80 (typical) |
| 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | 98[9] | High (unspecified) | Moderate (unspecified) |
| 4-Nitrobenzyl Alcohol | 4-Nitrobenzaldehyde | 96[9] | High (unspecified) | Moderate (unspecified) |
| Cinnamyl Alcohol | Cinnamaldehyde | >95[9] | High (unspecified) | ~70-80 (typical) |
| 1-Phenylethanol | Acetophenone | 99[9] | >95[10] | ~70-80 (typical) |
| Cyclohexanol | Cyclohexanone | 98[9] | ~90-95 (typical) | ~70-80 (typical) |
Reaction Mechanisms and Workflows
The distinct mechanisms of these three oxidation methods are visualized below, highlighting the key intermediates and transformations.
Caption: Catalytic cycle of the IBS-mediated oxidation of an alcohol.
Caption: Reaction pathway of the Swern oxidation.
Caption: Reaction pathway of the Moffat oxidation.
Detailed Experimental Protocols
The following are representative experimental procedures for each oxidation method, designed to be comparable.
2-Iodoxybenzenesulfonic Acid (IBS) Catalyzed Oxidation
This protocol is adapted from the work of Ishihara and coworkers.[3]
-
Reaction Setup: To a stirred suspension of the alcohol (1.0 mmol) and this compound sodium salt (0.05 mmol, 5 mol%) in ethyl acetate (5 mL) is added Oxone® (1.2 mmol) in one portion at room temperature.
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃ (5 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired aldehyde or ketone.
Swern Oxidation
This protocol is a generalized procedure based on numerous literature examples.[10][11]
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with dichloromethane (10 mL) and cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride (1.5 mmol) is added, followed by the dropwise addition of a solution of DMSO (3.0 mmol) in dichloromethane (2 mL), keeping the internal temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Reaction Execution: A solution of the alcohol (1.0 mmol) in dichloromethane (3 mL) is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 30-60 minutes. Triethylamine (5.0 mmol) is then added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Workup: The reaction is quenched with water (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Moffat Oxidation
This protocol is a generalized procedure based on literature precedents.[6][7]
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in DMSO (5 mL) is added dicyclohexylcarbodiimide (DCC, 3.0 mmol) and pyridinium trifluoroacetate (0.5 mmol) at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by TLC.
-
Workup: Upon completion, the reaction is diluted with ethyl acetate (20 mL) and the precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with water (3 x 10 mL) and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Comparison of Key Features
| Feature | 2-Iodoxybenzenesulfonic Acid (IBS) | Swern Oxidation | Moffat Oxidation |
| Nature of Oxidant | Catalytic hypervalent iodine | Stoichiometric activated DMSO | Stoichiometric activated DMSO |
| Reaction Temperature | Room temperature to mild heating | Cryogenic (-78 °C) | Room temperature |
| Yields | Generally very high | Generally high | Moderate to high |
| Substrate Scope | Broad | Broad | Broad |
| Functional Group Tolerance | Excellent | Excellent | Good |
| Byproducts | Water-soluble salts | Dimethyl sulfide (malodorous, toxic), CO, CO₂ | Dicyclohexylurea (solid, difficult to remove) |
| Safety Concerns | Oxone® is a strong oxidant | Toxic and malodorous byproducts, exothermic | DCC is a skin sensitizer |
| Workup | Simple filtration and extraction | Aqueous washes, requires fume hood | Filtration of solid byproduct |
| Cost-Effectiveness | Potentially high due to catalyst, but catalytic amounts used | Reagents are relatively inexpensive | DCC can be costly |
Conclusion
The choice of oxidation method is a critical decision in synthetic planning, with each of the discussed methods offering a unique set of advantages and disadvantages.
-
2-Iodoxybenzenesulfonic acid (IBS) emerges as a highly attractive modern alternative, offering high yields under mild, non-cryogenic conditions with a simplified workup. Its catalytic nature makes it an environmentally conscious choice, minimizing waste.
-
The Swern oxidation remains a robust and reliable method, particularly for sensitive substrates, due to its excellent functional group tolerance and consistently high yields. However, the requirement for cryogenic temperatures and the management of hazardous byproducts are significant practical considerations.
-
The Moffat oxidation provides an alternative for DMSO-based oxidations that can be performed at room temperature. While it avoids the need for cryogenic equipment, it often results in lower yields and presents challenges in product purification due to the formation of dicyclohexylurea.
For researchers and drug development professionals, the IBS-catalyzed oxidation presents a compelling combination of efficiency, operational simplicity, and improved safety and environmental profile, positioning it as a strong contender to replace classical methods like the Swern and Moffat oxidations in many applications. The Swern oxidation, however, remains an indispensable tool for specific, sensitive transformations where its reliability is paramount. The Moffat oxidation is now largely superseded by the Swern and other more efficient methods.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 4. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pfitzner-Moffatt Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Alcohol Oxidation: 2-Iodoxybenzenesulfonic Acid (IBS) vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient and selective oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. This guide provides a detailed comparison of the kinetic performance of 2-iodoxybenzenesulfonic acid (IBS) with other common hypervalent iodine reagents, namely 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP). The information presented, supported by experimental data, is intended to facilitate the selection of the most appropriate oxidant for specific synthetic challenges.
The oxidation of alcohols is a fundamental transformation, and hypervalent iodine reagents have emerged as mild and selective alternatives to traditional metal-based oxidants. Among these, IBS has garnered significant attention for its exceptional reactivity. This guide will delve into the kinetic profiles of IBS, IBX, and DMP, offering a quantitative basis for comparison.
Performance Comparison of Hypervalent Iodine Reagents
While all three reagents are effective for alcohol oxidation, their kinetic profiles and practical utility differ significantly. 2-Iodoxybenzenesulfonic acid (IBS) is recognized for its remarkably high catalytic activity, often used in conjunction with a co-oxidant like Oxone.[1][2] This catalytic approach distinguishes it from the stoichiometric use of IBX and DMP.[3]
Dess-Martin Periodinane (DMP) is known for its excellent solubility in common organic solvents and generally rapid reaction times at room temperature.[4] In contrast, 2-Iodoxybenzoic acid (IBX) is notoriously insoluble in many organic solvents, often necessitating the use of DMSO or elevated temperatures to achieve reasonable reaction rates.[4]
The following tables summarize the available quantitative data from kinetic studies on the oxidation of various alcohols by these hypervalent iodine reagents.
Table 1: Kinetic Parameters for Alcohol Oxidation by 2-Iodoxybenzenesulfonic Acid (IBS) *
| Alcohol Substrate | Co-oxidant | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-Phenylethanol | Oxone | 1 | Acetonitrile | 30 | 11 h | 95 | [5] |
| 4-Methoxybenzyl alcohol | Oxone | 5 | Ethyl Acetate | 30 | - | Low | [5] |
| 5-Nonanol | Oxone | 2 | Acetonitrile | 30 | 11 h | - | [5] |
| Borneol | Oxone | 25 | Acetonitrile | 70 | 20 min (flow) | >99 (conversion) | [6] |
Note: Detailed kinetic studies providing rate constants for IBS-mediated oxidation are limited in the reviewed literature. The data presented reflects reaction conditions and outcomes, highlighting its high efficiency.
Table 2: Kinetic Parameters for Alcohol Oxidation by Dess-Martin Periodinane (DMP)
| Alcohol Substrate | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Activation Enthalpy (ΔH‡) [kJ/mol] | Activation Entropy (ΔS‡) [J/K·mol] | Reference |
| p-Nitrobenzyl alcohol | aq. Acetic acid/H₂SO₄ | 292-318 K | - | 52.8 | -116.8 | [7] |
| Various Alcohols | Dichloromethane | Room Temp. | - | - | - | [4] |
Note: Kinetic studies often reveal the reaction is first-order with respect to both the alcohol and DMP.[7]
Table 3: Kinetic Parameters for Alcohol Oxidation by 2-Iodoxybenzoic Acid (IBX)
| Alcohol Substrate | Solvent | Temperature (°C) | Rate Constant (k₂) [s⁻¹] | Equilibrium Constant (Keq) | Key Observations | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Various Aliphatic Alcohols | DMSO-d₆ | - | Varies with alcohol structure | Varies | Two-step mechanism: rapid pre-equilibrium followed by a slower, rate-determining disproportionation. |[7] | | Benzyl Alcohol | DMSO-d₆ | - | High k₂ value | - | Attainment of pre-equilibrium is dependent on initial water concentration. |[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative experimental protocols for the oxidation of alcohols using IBS, DMP, and IBX.
Kinetic Study of Alcohol Oxidation using Catalytic 2-Iodoxybenzenesulfonic Acid (IBS) with Oxone
This protocol is based on the highly active catalytic system developed for alcohol oxidation.[1][2]
Methodology: Catalytic oxidation in an organic solvent using Oxone as the terminal oxidant.
Reagents:
-
Alcohol (1.0 mmol)
-
2-Iodobenzenesulfonic acid sodium salt (pre-catalyst, 0.01-0.05 mmol, 1-5 mol%)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄) (1.1-1.5 mmol)
-
Solvent (e.g., Acetonitrile, Ethyl Acetate) (5-10 mL)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a reaction vessel containing a magnetic stir bar, add the alcohol, the this compound sodium salt, and the solvent.
-
Add the Oxone to the stirred mixture.
-
Maintain the reaction at a constant temperature using a thermostat.
-
Monitor the reaction progress by periodically withdrawing aliquots from the reaction mixture.
-
Quench the withdrawn aliquots (e.g., with a saturated aqueous solution of Na₂S₂O₃).
-
Extract the organic components and analyze by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the reactant and product over time.
-
The initial rates of the reaction can be determined from the plot of concentration versus time.
Kinetic Study of Alcohol Oxidation using Dess-Martin Periodinane (DMP)
This protocol is adapted from established methods for monitoring DMP oxidations.[7]
Methodology: Spectrophotometric monitoring of the disappearance of DMP.
Reagents:
-
Alcohol (in large excess)
-
Dess-Martin Periodinane (DMP)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Prepare a solution of the alcohol in the chosen solvent.
-
Prepare a separate solution of DMP in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature in a temperature-controlled cell holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly mixing the two solutions in the spectrophotometer cuvette.
-
Monitor the decrease in the absorbance of DMP at its λmax (around 300 nm) over time.
-
Under pseudo-first-order conditions (large excess of alcohol), the natural logarithm of the absorbance versus time will yield a linear plot, the slope of which is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the alcohol.
Kinetic Study of Alcohol Oxidation using 2-Iodoxybenzoic Acid (IBX)
This protocol outlines a general procedure for studying the kinetics of heterogeneous IBX oxidations.[7]
Methodology: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
Reagents:
-
Alcohol (1.0 mmol)
-
2-Iodoxybenzoic Acid (IBX) (1.1-1.5 mmol)
-
Solvent (e.g., DMSO-d₆ for NMR studies, or other suitable solvents for TLC analysis)
Procedure for NMR study:
-
In an NMR tube, dissolve the alcohol in DMSO-d₆.
-
Add IBX to the solution.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the alcohol and the aldehyde/ketone product to determine their relative concentrations over time.
-
Plot the concentration of the alcohol versus time to determine the reaction rate.
Procedure for TLC analysis:
-
In a reaction flask, suspend IBX in the chosen solvent.
-
Add the alcohol to initiate the reaction.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and spot it on a TLC plate.
-
Elute the TLC plate with an appropriate solvent system to separate the alcohol and the product.
-
Visualize the spots (e.g., using a UV lamp or an appropriate staining agent) to qualitatively or semi-quantitatively assess the progress of the reaction.
Reaction Mechanisms and Workflows
The oxidation of alcohols by these hypervalent iodine reagents is generally believed to proceed via a ligand exchange at the iodine center, followed by a reductive elimination step.
General Mechanism of Alcohol Oxidation by Hypervalent Iodine Reagents
Caption: General mechanism for alcohol oxidation by hypervalent iodine reagents.
Experimental Workflow Comparison
The choice of oxidant significantly impacts the experimental workflow, particularly regarding reaction setup and workup procedures.
Caption: Comparison of experimental workflows for alcohol oxidation.
References
- 1. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. nissanchem.co.jp [nissanchem.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS( iii / v )/oxone catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01737H [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
Unveiling the Potent Oxidative Capacity of 2-Iodoxybenzenesulfonic Acid: A Comparative Electrochemical Analysis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective oxidizing agents is perpetual. Among the arsenal of hypervalent iodine(V) reagents, 2-iodoxybenzenesulfonic acid (IBS) has emerged as a particularly powerful oxidant, outperforming many of its predecessors. This guide provides an objective comparison of the oxidative power of IBS with other alternatives, supported by available experimental data and detailed methodologies.
2-Iodoxybenzenesulfonic acid (IBS), a derivative of the well-known 2-iodylbenzoic acid (IBX), exhibits significantly enhanced reactivity. This heightened oxidative capacity is attributed to the strong electron-withdrawing nature of the sulfonic acid group at the ortho-position, which increases the electrophilicity of the iodine center. While direct quantitative electrochemical data, such as redox potentials from cyclic voltammetry for IBS, remains limited in publicly accessible literature, extensive research on its synthetic applications provides compelling qualitative and comparative evidence of its superior oxidizing power.
Comparative Oxidative Power: A Qualitative Assessment
Studies have consistently demonstrated that IBS is a more active and efficient catalyst for oxidation reactions compared to IBX and its derivatives.[1][2][3][4] This enhanced reactivity allows for lower catalyst loadings and shorter reaction times in various transformations, most notably in the oxidation of alcohols to aldehydes and ketones.
| Oxidizing Agent | Key Characteristics | Relative Oxidative Power (Qualitative) | Notes |
| 2-Iodoxybenzenesulfonic Acid (IBS) | Highly active, often used catalytically with a co-oxidant (e.g., Oxone). Soluble in water. | Very High | The sulfonic acid group significantly enhances its oxidative strength.[1][2] |
| 2-Iodoxybenzoic Acid (IBX) | A widely used but milder oxidant compared to IBS. Poor solubility in many organic solvents. | High | A foundational hypervalent iodine(V) oxidant.[5] |
| Dess-Martin Periodinane (DMP) | A derivative of IBX with improved solubility in organic solvents. | High | Offers milder reaction conditions compared to many other oxidants. |
| Oxone® (Potassium peroxymonosulfate) | A common, stable, and environmentally benign co-oxidant. | Moderate | Often used as the terminal oxidant in catalytic systems with hypervalent iodine compounds. |
| Sodium Periodate (NaIO4) | A strong oxidizing agent. | High | Can be used for the preparation of hypervalent iodine reagents. |
Experimental Protocols
Synthesis of 2-Iodoxybenzenesulfonic Acid (IBS)
The synthesis of IBS is typically achieved through the oxidation of sodium 2-iodobenzenesulfonate.[1]
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Water
Procedure:
-
Dissolve sodium 2-iodobenzenesulfonate in water.
-
Add Oxone® to the solution.
-
Heat the reaction mixture, for example, at 70°C, and monitor the reaction progress.
-
Upon completion, the product, IBS, is typically used in situ or can be isolated, although its high water solubility can present challenges in separation from inorganic byproducts.[1]
Visualizing the Synthesis and Application of IBS
Synthesis of 2-Iodoxybenzenesulfonic Acid (IBS)
Caption: Synthesis of 2-Iodoxybenzenesulfonic Acid.
General Workflow for IBS-Catalyzed Oxidation
Caption: Catalytic cycle of IBS in oxidation reactions.
Electrochemical Analysis: A General Approach
General Experimental Protocol for Cyclic Voltammetry of Hypervalent Iodine Compounds:
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Analyte solution: A solution of the hypervalent iodine compound in a suitable solvent.
-
Supporting electrolyte: A salt to ensure conductivity of the solution (e.g., tetrabutylammonium perchlorate).
2. Procedure:
-
Prepare a solution of the hypervalent iodine compound (e.g., 1-5 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing the supporting electrolyte (e.g., 0.1 M).
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen.
-
Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and back. The potential range should be chosen to encompass the reduction of the hypervalent iodine species.
-
Record the resulting voltammogram (current vs. potential). The peak potential of the reduction wave provides information about the redox potential of the compound.
Conclusion
2-Iodoxybenzenesulfonic acid stands out as a highly potent oxidizing agent within the family of hypervalent iodine compounds. Its superior reactivity, driven by the electronic effects of the sulfonic acid group, makes it an attractive choice for a variety of oxidative transformations in organic synthesis. While direct quantitative electrochemical data for IBS is an area ripe for further investigation, the extensive body of literature on its synthetic applications provides strong qualitative and comparative evidence of its exceptional oxidative power. The provided protocols offer a starting point for researchers to explore the synthesis and potential electrochemical properties of this remarkable reagent.
References
- 1. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 4. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide: Comparing HPLC and GC-MS for the Analysis of Hypervalent Iodine Reaction Products
In modern organic synthesis, hypervalent iodine reagents are prized for their mild and selective oxidizing capabilities. Reactions utilizing reagents like Dess-Martin Periodinane (DMP) are common for converting alcohols to aldehydes and ketones.[1][2][3] Accurate and efficient analysis of the resulting complex mixtures is crucial for reaction monitoring, yield determination, and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet distinct, analytical techniques employed for this purpose. This guide provides a detailed comparison of their methodologies, performance, and applications in the context of analyzing products from hypervalent iodine-based synthesis (IBS) reactions.
Decision Guide: Selecting the Right Analytical Technique
The choice between HPLC and GC-MS hinges primarily on the physicochemical properties of the target analytes, specifically their volatility, thermal stability, and polarity.[4][5][6] The flowchart below serves as a logical guide for researchers to select the most appropriate method for their specific analytical challenge.
Performance Comparison at a Glance
The following table summarizes the key operational and performance differences between HPLC and GC-MS for analyzing products of typical hypervalent iodine reactions.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Analyte Suitability | Ideal for non-volatile, thermally labile, or high molecular weight compounds.[4][5] | Best for volatile and thermally stable compounds.[7][8] |
| Mobile Phase | Liquid solvent mixture.[7] | Inert gas (e.g., Helium, Nitrogen).[7] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 20-90°C).[5] | High temperatures required for volatilization (e.g., 150-300°C).[5] |
| Sample Preparation | Often involves filtration and dilution. Derivatization can be used to enhance detection (e.g., UV-Vis).[9] | Requires volatile solvents. Non-volatile analytes need chemical derivatization to increase volatility.[8][10] |
| Typical Run Time | 10-60 minutes.[5] | Generally faster, often 2-20 minutes.[4][5] |
| Separation Principle | Based on analyte partitioning between a liquid mobile phase and solid stationary phase. | Based on analyte partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Detector | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (LC-MS).[5] | Primarily Mass Spectrometry (MS) or Flame Ionization Detector (FID).[5][7] |
| Key Advantage | Broad applicability for a wide range of organic molecules without requiring volatility.[4] | High separation efficiency and sensitivity for volatile compounds; provides structural information via mass spectra.[4][6] |
| Key Limitation | Lower peak resolution compared to capillary GC. Solvent consumption can be high.[4][6] | Limited to thermally stable and volatile compounds, often necessitating a derivatization step.[8][11] |
Case Study: Analysis of a Dess-Martin Periodinane (DMP) Oxidation
To provide a practical comparison, we will consider the analysis of a model reaction: the oxidation of benzyl alcohol to benzaldehyde using Dess-Martin Periodinane (DMP).
Reaction Scheme:
-
Reactant: Benzyl Alcohol
-
Reagent: Dess-Martin Periodinane (DMP)
-
Product: Benzaldehyde
-
Byproducts: Iodinane byproduct, acetic acid
Experimental Workflow: From Reaction to Result
The diagram below outlines the typical experimental workflow for analyzing a crude reaction mixture from a DMP oxidation using both HPLC and GC-MS.
Sample Preparation Protocol (Shared)
-
Quenching: Once the reaction is deemed complete by TLC, the reaction mixture is diluted with an organic solvent like diethyl ether. A solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) is added to neutralize the acetic acid byproduct and quench any excess DMP.[12]
-
Extraction: The biphasic mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.[12][13]
-
Washing & Drying: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Aliquoting for Analysis: A small, accurately measured aliquot of the crude organic solution is taken for analysis. The remaining solution can be concentrated for product purification.
GC-MS Experimental Protocol
This method is suitable for the direct quantification of the volatile product, benzaldehyde.
-
Sample Preparation: Dilute 50 µL of the crude organic solution to 1 mL with diethyl ether or ethyl acetate. Add an internal standard (e.g., anisole or decane) for accurate quantification.[14][15]
-
Instrumentation: Agilent 6850 GC with 5975C MS detector (or equivalent).[14]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 5 minutes.
-
Ramp: 40°C/min to 300°C.[14]
-
-
MS Detector:
-
Mode: Single Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Ions to Monitor: m/z 106 (molecular ion for benzaldehyde), m/z 108 (molecular ion for benzyl alcohol), and the molecular ion of the internal standard.[14]
-
HPLC Experimental Protocol
This method allows for simultaneous monitoring of the non-volatile DMP reagent, the starting alcohol, and the aldehyde product.
-
Sample Preparation: Dilute 20 µL of the crude organic solution into 1 mL of a 50:50 acetonitrile:water mixture.[16][17] Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if any precipitate is present.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[16]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[17]
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Detection: UV absorbance monitored at 254 nm.
Conclusion
Both HPLC and GC-MS are indispensable tools for the analysis of products from hypervalent iodine-mediated reactions.
GC-MS excels in providing high-resolution separation and sensitive quantification of volatile products like aldehydes and ketones.[4] Its major limitation is the requirement for analyte volatility and thermal stability, which may necessitate derivatization for more complex or polar products.[8]
HPLC offers greater versatility, capable of analyzing a wider range of compounds including non-volatile reactants, thermally sensitive products, and reaction byproducts simultaneously within a single run.[4][5] While generally offering lower chromatographic resolution than capillary GC, its broad applicability makes it an excellent choice for comprehensive reaction monitoring from start to finish.
Ultimately, the optimal choice is dictated by the specific goals of the analysis. For rapid quantification of a known volatile product, GC-MS is often superior. For a complete profile of a complex reaction mixture containing components with diverse polarities and volatilities, HPLC is the more robust and versatile technique. In many research settings, the two techniques are used as complementary tools to gain a complete understanding of the chemical transformation.[6]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ekwan.github.io [ekwan.github.io]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of Additives on Fermentation Quality, Nutritional Quality, and Microbial Diversity of Leymus chinensis Silage [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Iodobenzenesulfonic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-iodobenzenesulfonic acid is critical for maintaining a safe laboratory environment and ensuring environmental protection. As a corrosive and iodinated organic compound, it necessitates handling with care and adherence to specific disposal protocols. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Spill Management: In the event of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2] Collect the mixture in a sealed, labeled container for hazardous waste disposal.
Waste Characterization and Segregation
This compound is classified as a hazardous waste due to its corrosive nature.[1] Proper segregation is a crucial first step in its safe disposal.
-
Hazardous Waste Stream: All waste containing this compound, including the pure compound, contaminated labware, and solutions, must be collected in a designated, clearly labeled, and sealed container for corrosive and halogenated organic waste.
-
EPA Waste Code: Due to its corrosive nature (strong acid), this compound waste is categorized under the EPA hazardous waste code D002.
-
Incompatibility: Avoid mixing this compound waste with strong bases (other than for controlled neutralization), oxidizing agents, or reactive metals to prevent hazardous reactions.
Disposal Procedures
Direct disposal of this compound into the sanitary sewer system is strictly prohibited. The recommended disposal method is through a licensed hazardous waste management service, which will typically involve high-temperature incineration.
On-Site Neutralization Protocol (for small quantities)
For small quantities of aqueous solutions containing this compound, neutralization can be performed as a preliminary step before collection by a waste disposal service. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To neutralize the acidic waste to a pH range of 6-8, rendering it less corrosive. The resulting neutralized salt solution must still be disposed of as hazardous waste.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or sodium carbonate (Na₂CO₃) powder
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste solution)
-
Ice bath
-
Appropriate PPE
Experimental Protocol:
-
Preparation: Place the beaker containing the this compound solution in an ice bath on a stir plate within a chemical fume hood. Begin gentle stirring.
-
Dilution: If the acid is concentrated, slowly and carefully dilute it by adding the acid to a large volume of cold water. Never add water to concentrated acid.
-
Neutralization: Slowly add the sodium hydroxide solution or sodium carbonate powder to the stirring acidic solution. The neutralization reaction is exothermic, and the ice bath will help to control the temperature.
-
pH Monitoring: Periodically check the pH of the solution using pH strips or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is between 6 and 8.
-
Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container for halogenated organic compounds.
-
Documentation: Record the neutralization procedure and the contents of the waste container.
Quantitative Data for Neutralization
The following table provides calculated amounts of common bases required to neutralize a specific quantity of this compound (Molar Mass: 284.07 g/mol ).
| Amount of this compound | Neutralizing Agent | Molar Mass of Agent ( g/mol ) | Stoichiometric Amount of Agent Required |
| 10 g | Sodium Hydroxide (NaOH) | 40.00 | 1.41 g |
| 10 g | Sodium Carbonate (Na₂CO₃) | 105.99 | 1.87 g |
| 10 g | Calcium Carbonate (CaCO₃) | 100.09 | 1.76 g |
Note: These are theoretical values. In practice, the amount of base may vary, and the final pH should always be confirmed.
Professional Disposal
The ultimate and required method of disposal for this compound and its neutralized solution is through a certified hazardous waste disposal company.
-
Collection: Ensure all waste containers are securely sealed, properly labeled with the contents and associated hazards, and stored in a designated satellite accumulation area.
-
Incineration: The typical disposal method for iodinated organic compounds is high-temperature incineration.[3][4] This process destroys the organic component and allows for the capture of iodine from the flue gas in specialized facilities.[3][5]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pwaste.com [pwaste.com]
- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
Personal protective equipment for handling 2-iodobenzenesulfonic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive materials like 2-iodobenzenesulfonic Acid. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to facilitate the safe handling of this compound.
Chemical Identifier:
Hazard Identification and Classification
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][3] It may also be corrosive to metals.[3][4]
| Hazard Class | Category | Hazard Statement |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals[3] |
| Skin corrosion/irritation | Category 1C | H314: Causes severe skin burns and eye damage[3] |
| Serious eye damage/eye irritation | Category 1 | H314: Causes severe skin burns and eye damage[3] |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive selection of personal protective equipment is crucial to prevent exposure.[5][6][7]
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[7] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Chemical-resistant apron or lab coat | Should be worn over personal clothing to protect against splashes and spills.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an appropriate cartridge for organic vapors and acid gases should be used if working outside of a fume hood or if dust is generated.[7] |
| Foot Protection | Closed-toe shoes | Ensure shoes are made of a material that resists chemical penetration.[5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for safe handling from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[5]
-
Ensure a properly functioning chemical fume hood is available.[8]
-
Put on all required personal protective equipment as outlined in the PPE table.[5]
-
Have an emergency eyewash station and safety shower readily accessible.[6]
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[8]
-
When weighing the solid, use a draft shield or a balance inside the fume hood to prevent the dispersal of dust.
-
Handle containers carefully to avoid damage and potential leaks.[6]
-
If mixing with water, slowly add the acid to the water, never the other way around, to avoid a violent exothermic reaction.[9]
-
-
Spill Response:
-
In the event of a small spill, carefully neutralize it with a suitable agent like sodium bicarbonate.
-
Absorb the neutralized spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound is a halogenated organic compound.[10]
-
Segregation: It is imperative to collect and store halogenated organic waste separately from non-halogenated waste streams.[10][11][12] Mixing these waste types can lead to significantly higher disposal costs.[12]
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for halogenated organic waste.
-
The container should be kept closed except when adding waste.[11]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Disposal Method: Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound | C6H5IO3S | CID 2778247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 63059-25-6 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 63059-25-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. chemsafe.ie [chemsafe.ie]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. safeti.com [safeti.com]
- 9. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
